molecular formula C4H4FN3O B565037 Flucytosine-13C,15N2

Flucytosine-13C,15N2

Cat. No.: B565037
M. Wt: 132.07 g/mol
InChI Key: XRECTZIEBJDKEO-DPZTXFNWSA-N
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Description

Flucytosine-13C,15N2, also known as this compound, is a useful research compound. Its molecular formula is C4H4FN3O and its molecular weight is 132.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-amino-5-fluoro-(213C,1,3-15N2)1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECTZIEBJDKEO-DPZTXFNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[15N][13C](=O)[15NH]C(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-Fluoro Cytosine-13C,15N2

This guide provides a comprehensive overview of 5-Fluoro Cytosine-13C,15N2, an isotopically labeled form of the antifungal agent 5-Fluorocytosine (5-FC). This document details its chemical and physical properties, mechanism of action, synthesis, and relevant experimental protocols, making it a valuable resource for researchers in drug development and related scientific fields.

Introduction

5-Fluoro Cytosine-13C,15N2 is a stable isotope-labeled version of 5-Fluorocytosine, a synthetic antimycotic compound. The incorporation of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopes makes it a crucial tool in research, particularly as an internal standard for quantitative analysis in mass spectrometry-based assays.[1][2] Its primary application lies in pharmacokinetic and metabolic studies of 5-Fluorocytosine.[1]

Physicochemical Properties

A summary of the key quantitative data for 5-Fluoro Cytosine-13C,15N2 is presented in the table below, compiled from various sources.

PropertyValueSource(s)
Chemical Identifiers
CAS Number1216616-31-7[3][4][5]
IUPAC Name6-amino-5-fluoro-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-2-one[6]
Molecular FormulaC₃(¹³C)H₄FN(¹⁵N)₂O[6]
Molecular Weight
132.07 g/mol [1][3][4][6]
Purity and Isotopic Enrichment
Minimum Purity>95% (HPLC)[4]
98.06%[1]
Minimum Isotopic Enrichment99% ¹³C, 98% ¹⁵N[3]
Physical Properties
AppearanceWhite to off-white solid[1]
Storage Temperature-20°C[4]

Mechanism of Action

5-Fluorocytosine itself does not possess intrinsic antifungal activity. It functions as a prodrug, meaning it is converted into its active form within the target fungal cells. The isotopically labeled 5-Fluoro Cytosine-13C,15N2 is expected to follow the same metabolic pathway as its unlabeled counterpart.

The mechanism of action involves several key steps:

  • Uptake: 5-FC is transported into susceptible fungal cells via a specific enzyme called cytosine permease.[7]

  • Conversion to 5-Fluorouracil (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU). Mammalian cells lack this enzyme, which accounts for the selective toxicity of 5-FC towards fungi.

  • Inhibition of DNA Synthesis: 5-FU is further metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of the enzyme thymidylate synthetase, which is essential for the synthesis of thymidine, a crucial component of DNA. This inhibition disrupts DNA synthesis.[8][9][10]

  • Inhibition of RNA Synthesis: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into fungal RNA in place of uridylic acid. This disrupts protein synthesis and leads to cell death.[8][9][10]

The following diagram illustrates the metabolic pathway and mechanism of action of 5-Fluorocytosine.

5-Fluorocytosine Mechanism of Action Mechanism of Action of 5-Fluorocytosine cluster_fungal_cell Fungal Cell 5FC 5-Fluorocytosine (5-FC) Permease Cytosine Permease 5FC->Permease 5FC_inside 5-FC Permease->5FC_inside Uptake 5FU 5-Fluorouracil (5-FU) FUMP 5-Fluorouridine Monophosphate (FUMP) 5FU->FUMP FdUMP 5-Fluoro-2'-deoxyuridine Monophosphate (FdUMP) 5FU->FdUMP Deaminase Cytosine Deaminase Deaminase->5FU FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA_Inhibition Inhibition of RNA Synthesis FUTP->RNA_Inhibition TS Thymidylate Synthetase FdUMP->TS Inhibits DNA_Inhibition Inhibition of DNA Synthesis TS->DNA_Inhibition 5FC_inside->5FU Deamination by

Caption: Metabolic pathway of 5-Fluorocytosine in fungal cells.

Synthesis

While specific, detailed protocols for the synthesis of 5-Fluoro Cytosine-13C,15N2 are proprietary, the general approach involves introducing the ¹³C and ¹⁵N isotopes into the pyrimidine ring structure. This is typically achieved by using labeled precursors in a multi-step chemical synthesis. Several methods for the synthesis of unlabeled 5-Fluorocytosine have been reported, which can be adapted for isotopic labeling.

One common synthetic route for unlabeled 5-Fluorocytosine starts from fluorouracil.[11] Another approach involves the condensation of fluoroacetonitrile with C1 reagents followed by cyclization with urea.[12] A general workflow for the synthesis of isotopically labeled compounds is outlined below.

Isotopic_Labeling_Synthesis_Workflow General Workflow for Isotopic Labeling Synthesis Start Start with Labeled Precursors (e.g., ¹³C, ¹⁵N-urea) Reaction1 Chemical Reaction 1 (e.g., Condensation) Start->Reaction1 Intermediate1 Labeled Intermediate 1 Reaction1->Intermediate1 Reaction2 Chemical Reaction 2 (e.g., Cyclization) Intermediate1->Reaction2 Intermediate2 Labeled Intermediate 2 Reaction2->Intermediate2 Reaction3 Chemical Reaction 3 (e.g., Halogenation/Fluorination) Intermediate2->Reaction3 Crude Crude Labeled Product Reaction3->Crude Purification Purification (e.g., Chromatography, Recrystallization) Crude->Purification Final Pure 5-Fluoro Cytosine-¹³C,¹⁵N₂ Purification->Final

Caption: A generalized workflow for the synthesis of isotopically labeled compounds.

Experimental Protocols

This section details key experimental protocols relevant to the study and application of 5-Fluoro Cytosine-13C,15N2.

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate. The following is a generalized protocol based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[13]

Materials:

  • 96-well flat-bottom microtiter plates

  • RPMI 1640 broth medium

  • 5-Fluorocytosine stock solution

  • Fungal inoculum (e.g., Cryptococcus neoformans)

  • Sterile water or saline

  • Incubator (37°C)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Drug Dilutions: Serially dilute the 5-Fluorocytosine stock solution in RPMI 1640 broth in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.5 to 256 µg/mL).[13]

  • Prepare Inoculum: Prepare a standardized fungal inoculum from a fresh culture. Adjust the cell concentration to approximately 10⁵ cells/mL in sterile water or saline.[13]

  • Inoculate Plates: Add 100 µL of the fungal inoculum to each well containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 72 hours.[13]

  • Determine MIC: The MIC is the lowest concentration of the drug that prevents visible growth of the fungus. This can be determined visually or by measuring the optical density using a plate reader.

Broth_Microdilution_Workflow Broth Microdilution Antifungal Susceptibility Testing Workflow Start Prepare Serial Dilutions of 5-FC in 96-well plate Inoculum Prepare Standardized Fungal Inoculum (~10⁵ cells/mL) Start->Inoculum Inoculate Inoculate each well with Fungal Suspension Inoculum->Inoculate Controls Include Growth and Sterility Controls Inoculate->Controls Incubate Incubate at 37°C for 72 hours Controls->Incubate Read Read Results Visually or with a Plate Reader Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

Caption: Workflow for antifungal susceptibility testing using broth microdilution.

HPLC is a common method for the quantitative analysis of 5-Fluorocytosine in biological samples. The use of 5-Fluoro Cytosine-13C,15N2 as an internal standard is crucial for accurate quantification.

Materials:

  • HPLC system with a UV or diode array detector (DAD)

  • Reverse-phase C18 column

  • Mobile phase (e.g., acetonitrile, water, and an acid like phosphoric or formic acid)

  • Plasma or other biological samples

  • 5-Fluoro Cytosine-13C,15N2 (internal standard)

  • Protein precipitation agent (e.g., trichloroacetic acid)

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma), add a known amount of the internal standard (5-Fluoro Cytosine-13C,15N2).

    • Precipitate proteins by adding a protein precipitation agent.

    • Centrifuge the sample and collect the supernatant.[14]

  • Chromatographic Analysis:

    • Inject the supernatant onto the HPLC column.

    • Elute the compounds using an appropriate mobile phase.

    • Detect 5-Fluorocytosine and the internal standard using a UV detector at a specific wavelength (e.g., 276 nm).[14]

  • Quantification:

    • Create a calibration curve by analyzing standards with known concentrations of 5-Fluorocytosine and a fixed concentration of the internal standard.

    • Determine the concentration of 5-Fluorocytosine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC_Quantification_Workflow Workflow for HPLC Quantification of 5-Fluorocytosine Start Sample Collection (e.g., Plasma) Spike Spike with Internal Standard (5-Fluoro Cytosine-¹³C,¹⁵N₂) Start->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject onto HPLC System Collect->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: General workflow for the quantification of 5-Fluorocytosine using HPLC.

Conclusion

5-Fluoro Cytosine-13C,15N2 is an indispensable tool for researchers and scientists in the field of antifungal drug development and analysis. Its use as an internal standard ensures accurate and reliable quantification of 5-Fluorocytosine in various biological matrices. A thorough understanding of its properties, mechanism of action, and associated experimental protocols is essential for its effective application in research and clinical settings.

References

An In-depth Technical Guide to 5-Fluoro Cytosine-13C,15N2: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 5-Fluoro Cytosine-13C,15N2, an isotopically labeled form of the antifungal agent Flucytosine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and analytical chemistry.

Chemical and Physical Properties

5-Fluoro Cytosine-13C,15N2, also known as Flucytosine-13C,15N2, is a fluorinated pyrimidine analog. The incorporation of stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), makes it an invaluable tool for tracer studies in metabolic research and as an internal standard in quantitative analyses.[1][2]

PropertyValueSource
Molecular Formula C₃¹³CH₄F¹⁵N₂NO[3]
Molecular Weight 132.07 g/mol [1][3][4]
CAS Number 1216616-31-7[2][5]
Appearance White to off-white solid[1]
Melting Point >295 °C (decomposes)[6]
Solubility Slightly soluble in water and DMSO.
Purity ≥98%[2]
Isotopic Enrichment ≥99% ¹³C, ≥98% ¹⁵N[2]

Structural Information

The structural identity of 5-Fluoro Cytosine-13C,15N2 is well-defined by various chemical descriptors.

IdentifierValueSource
IUPAC Name 6-amino-5-fluoro-1,2-dihydropyrimidin-2-one-2-¹³C-1,3-¹⁵N₂[4]
InChI InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1[3]
InChIKey XRECTZIEBJDKEO-DPZTXFNWSA-N[4]
SMILES NC1=C(F)C=[15NH]C(=O)[15N]=C1[1]

Mechanism of Action and Metabolic Pathway

5-Fluorocytosine is a prodrug that exerts its antifungal activity after being metabolized within fungal cells.[7] It is transported into the fungal cell by cytosine permease. Inside the cell, the fungal-specific enzyme cytosine deaminase converts 5-fluorocytosine to the anticancer drug 5-fluorouracil (5-FU).[7][8] 5-FU is then further metabolized into two active forms: 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, disrupting protein synthesis, while FdUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[7][8][9] This dual mechanism of action leads to the inhibition of fungal growth and cell death.

Metabolic_Pathway_of_5_Fluorocytosine cluster_extracellular Extracellular cluster_intracellular Fungal Cell 5FC_ext 5-Fluorocytosine 5FC_int 5-Fluorocytosine 5FC_ext->5FC_int Cytosine Permease 5FU 5-Fluorouracil 5FC_int->5FU Cytosine Deaminase FUMP 5-Fluorouridine Monophosphate 5FU->FUMP Uridine Phosphoribosyltransferase (UPRTase) FUDP 5-Fluorouridine Diphosphate FUMP->FUDP FdUMP 5-Fluorodeoxyuridine Monophosphate FUMP->FdUMP FUTP 5-Fluorouridine Triphosphate FUDP->FUTP RNA_disruption RNA Synthesis Disruption FUTP->RNA_disruption DNA_inhibition DNA Synthesis Inhibition (Thymidylate Synthase Inhibition) FdUMP->DNA_inhibition

Metabolic pathway of 5-Fluorocytosine in fungal cells.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of 5-Fluoro Cytosine-13C,15N2.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: D₂O with DCl.

  • Observed Chemical Shift (δ): 7.83 ppm (doublet, ¹H, ³JHF = 4.8 Hz).[6]

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 100 MHz spectrometer or equivalent.

  • Solvent: D₂O with DCl.

  • Observed Chemical Shifts (δ): 130.67 ppm (doublet, ²JCF = 29.6 Hz), 135.25 ppm (doublet, ¹JCF = 232 Hz), 147.88 ppm, 153.65 ppm (doublet, ²JCF = 23.4 Hz).[6]

¹⁹F NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: D₂O with DCl.

  • Observed Chemical Shift (δ): -169.7 ppm (doublet, ¹F, ³JHF = 4.8 Hz).[6]

Mass Spectrometry (MS)

Mass spectrometry is employed for the accurate mass determination and quantification of 5-Fluoro Cytosine-13C,15N2 and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Plasma:

This method is suitable for therapeutic drug monitoring and pharmacokinetic studies.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add an internal standard solution.

  • Add a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.[10]

Chromatographic Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • For 5-Fluorocytosine: Monitor the transition of the precursor ion to a specific product ion.

    • For 5-Fluoro Cytosine-13C,15N2 (Internal Standard): Monitor the corresponding transition for the isotopically labeled compound.

Data Analysis:

  • Quantify the concentration of 5-Fluorocytosine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Logical Workflow for Method Development

The development of analytical methods for 5-Fluoro Cytosine-13C,15N2 follows a structured workflow to ensure accuracy, precision, and robustness.

Method_Development_Workflow cluster_planning 1. Planning & Objective Definition cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_implementation 4. Routine Application Define_Scope Define Analytical Scope (Quantification, Identification) Select_Technique Select Analytical Technique (NMR, LC-MS/MS) Define_Scope->Select_Technique Sample_Prep Optimize Sample Preparation (Extraction, Cleanup) Select_Technique->Sample_Prep Instrument_Params Optimize Instrument Parameters (e.g., LC gradient, MS transitions) Sample_Prep->Instrument_Params Develop_Calibration Develop Calibration Strategy Instrument_Params->Develop_Calibration Specificity Specificity & Selectivity Develop_Calibration->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness & Stability Accuracy->Robustness SOP Standard Operating Procedure (SOP) Development Robustness->SOP Routine_Analysis Routine Sample Analysis SOP->Routine_Analysis QC Quality Control & Assurance Routine_Analysis->QC

Workflow for analytical method development.

References

Synthesis Pathways for Isotopically Labeled 5-Fluorocytosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isotopically labeled 5-Fluorocytosine (5-FC), a crucial compound in pharmaceutical research and development. The guide details methodologies for incorporating stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), as well as the positron-emitting radioisotope Fluorine-18 (¹⁸F). The information presented is intended to equip researchers with the necessary knowledge to produce these valuable labeled compounds for use in metabolic studies, pharmacokinetic analysis, and diagnostic imaging.

Synthesis of Stable Isotope-Labeled 5-Fluorocytosine (¹³C and ¹⁵N)

The introduction of stable isotopes like ¹³C and ¹⁵N into the 5-Fluorocytosine molecule is most effectively achieved through a deconstruction-reconstruction strategy. This approach involves the chemical breakdown of the pyrimidine ring system followed by its reassembly using isotopically labeled precursors.

Deconstruction-Reconstruction Pathway

This elegant method allows for the specific placement of isotopic labels within the 5-Fluorocytosine structure. The general workflow involves two key stages:

  • Deconstruction: The 5-Fluorocytosine ring is opened to form a vinamidinium salt intermediate. This is typically achieved by reacting the parent molecule with a suitable reagent that facilitates ring cleavage.

  • Reconstruction: The pyrimidine ring is then reformed by reacting the vinamidinium salt with an isotopically labeled amidine, such as [¹³C]formamidine or [¹⁵N]formamidine. This step effectively incorporates the desired isotope into the core structure of 5-Fluorocytosine.

Deconstruction_Reconstruction 5-Fluorocytosine 5-Fluorocytosine Vinamidinium Salt Vinamidinium Salt 5-Fluorocytosine->Vinamidinium Salt Ring Opening Labeled 5-Fluorocytosine Labeled 5-Fluorocytosine Vinamidinium Salt->Labeled 5-Fluorocytosine Ring Closure Isotopically Labeled Amidine Isotopically Labeled Amidine Isotopically Labeled Amidine->Labeled 5-Fluorocytosine

Deconstruction-Reconstruction Pathway for Isotopic Labeling.
Experimental Protocol: Synthesis of [¹³C,¹⁵N₂]-5-Fluorocytosine (Conceptual)

Materials:

  • 5-Fluorocytosine

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Aniline

  • Collidine

  • Piperidine

  • [¹³C,¹⁵N₂]Formamidine acetate (or other labeled amidine salt)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile)

Procedure:

  • Deconstruction to Vinamidinium Salt:

    • Dissolve 5-Fluorocytosine in anhydrous dichloromethane at low temperature (e.g., -78 °C).

    • Add trifluoromethanesulfonic anhydride, aniline, and collidine sequentially.

    • Allow the reaction to proceed, monitoring for the formation of the pyrimidinium salt intermediate.

    • Introduce piperidine to mediate the cleavage of the pyrimidinium salt to the corresponding vinamidinium salt.

    • Isolate and purify the vinamidinium salt.

  • Reconstruction with Labeled Amidine:

    • Dissolve the purified vinamidinium salt in an anhydrous solvent such as acetonitrile.

    • Add the isotopically labeled formamidine salt (e.g., [¹³C,¹⁵N₂]formamidine acetate) and a non-nucleophilic base like DBU.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Purify the resulting isotopically labeled 5-Fluorocytosine using techniques such as column chromatography or recrystallization.

Synthesis of Labeled Precursors: [¹³C] and [¹⁵N]Formamidine

The successful synthesis of labeled 5-Fluorocytosine via the deconstruction-reconstruction pathway relies on the availability of isotopically labeled formamidine. A general and convenient method for preparing formamidine acetate involves the reaction of ethyl orthoformate with ammonia. For labeled analogues, isotopically enriched starting materials would be used.

Conceptual Protocol for Labeled Formamidine Acetate:

  • Combine ethyl orthoformate and acetic acid in a reaction vessel.

  • Heat the mixture and introduce a stream of isotopically labeled ammonia ([¹⁵N]H₃) or use a [¹³C]-labeled orthoformate.

  • The formamidine acetate will crystallize from the reaction mixture upon cooling.

  • Collect the labeled formamidine acetate by filtration and wash with a suitable solvent like absolute ethanol.

Synthesis of [¹⁸F]5-Fluorocytosine

The radiosynthesis of [¹⁸F]5-Fluorocytosine is crucial for its application in Positron Emission Tomography (PET) imaging. The most common method involves the direct electrophilic fluorination of cytosine using [¹⁸F]-labeled acetylhypofluorite.

Electrophilic Fluorination Pathway

This pathway utilizes a highly reactive fluorinating agent, [¹⁸F]acetylhypofluorite, which is produced from [¹⁸F]fluoride gas. The [¹⁸F]acetylhypofluorite then reacts with cytosine to introduce the ¹⁸F isotope at the 5-position of the pyrimidine ring.

Electrophilic_Fluorination [18F]Fluoride [18F]Fluoride [18F]Acetylhypofluorite [18F]Acetylhypofluorite [18F]Fluoride->[18F]Acetylhypofluorite Gas Phase Reaction [18F]5-Fluorocytosine [18F]5-Fluorocytosine [18F]Acetylhypofluorite->[18F]5-Fluorocytosine Electrophilic Addition Cytosine Cytosine Cytosine->[18F]5-Fluorocytosine

Electrophilic Fluorination Pathway for [¹⁸F]5-Fluorocytosine.
Experimental Protocol: Synthesis of [¹⁸F]5-Fluorocytosine

Materials:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Acetyl hypofluorite precursor gas mixture (e.g., F₂ in N₂)

  • Cytosine

  • Glacial acetic acid

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Preparation of [¹⁸F]Acetylhypofluorite:

    • Produce [¹⁸F]F₂ gas from a cyclotron target.

    • Pass the [¹⁸F]F₂ gas through a heated reaction vessel containing a suitable precursor to generate [¹⁸F]acetylhypofluorite in the gas phase.

  • Radiolabeling Reaction:

    • Dissolve cytosine in glacial acetic acid in a reaction vessel.

    • Bubble the gaseous [¹⁸F]acetylhypofluorite through the cytosine solution at room temperature.

    • The reaction is typically rapid.

  • Purification:

    • The crude reaction mixture is purified using preparative HPLC to isolate the [¹⁸F]5-Fluorocytosine from unreacted cytosine and other byproducts.

    • The collected fraction containing the desired product is then reformulated in a physiologically compatible solution for in vivo use.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of isotopically labeled 5-Fluorocytosine. It is important to note that specific yields and enrichment levels can vary depending on the exact experimental conditions and the scale of the reaction.

Table 1: Synthesis of Stable Isotope-Labeled 5-Fluorocytosine

IsotopeLabeling MethodPrecursorReported YieldIsotopic PurityChemical PurityReference
¹³C, ¹⁵NDeconstruction-Reconstruction[¹³C,¹⁵N₂]FormamidineData not available>99% ¹³C, >98% ¹⁵N>98%Commercial Source

Table 2: Synthesis of [¹⁸F]5-Fluorocytosine

Labeling MethodPrecursorRadiochemical Yield (RCY)Radiochemical PurityMolar ActivityReference
Electrophilic Fluorination[¹⁸F]Acetylhypofluorite~20%>95% (after HPLC)Data not available[1]

Purification and Analysis

The purification and analysis of isotopically labeled 5-Fluorocytosine are critical steps to ensure the final product's quality and suitability for its intended application.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique used for both the purification of the labeled compounds and the analysis of their purity.

  • Purification: Preparative reverse-phase HPLC is commonly employed to separate the desired labeled product from starting materials, unlabeled precursors, and reaction byproducts. The choice of column, mobile phase, and gradient conditions will depend on the specific properties of the labeled 5-Fluorocytosine.

  • Analysis: Analytical HPLC with a suitable detector (e.g., UV-Vis for ¹³C/¹⁵N-labeled compounds and a radiation detector for ¹⁸F-labeled compounds) is used to determine the chemical and radiochemical purity of the final product.

Typical HPLC Conditions for 5-Fluorocytosine Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: UV detection at approximately 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity and determining the isotopic enrichment of the labeled 5-Fluorocytosine. High-resolution mass spectrometry can precisely measure the mass of the labeled molecule, confirming the incorporation of the desired isotopes. By analyzing the isotopic distribution of the molecular ion peak, the level of isotopic enrichment can be accurately quantified.

References

Mechanism of action of labeled 5-Fluorocytosine in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Labeled 5-Fluorocytosine in Biological Systems

Introduction

5-Fluorocytosine (5-FC), also known as flucytosine, is a synthetic fluorinated pyrimidine analogue developed in 1957.[1] It serves as a crucial prodrug in two primary therapeutic areas: as a systemic antifungal agent, often in combination with other drugs like amphotericin B for severe infections such as cryptococcosis and candidosis, and as a key component in gene-directed enzyme prodrug therapy (GDEPT) for cancer.[1][2] 5-FC itself possesses no intrinsic biological activity.[1] Its therapeutic effect is entirely dependent on its selective conversion into the potent antimetabolite 5-fluorouracil (5-FU) within target cells, a process that underpins its efficacy and specificity.[1][3]

The use of isotopically labeled 5-FC, such as with 14C, has been instrumental in elucidating its metabolic fate.[4][5] These labeling studies allow researchers to trace the molecule's absorption, distribution, conversion, and excretion, confirming that in humans and various animal models, the vast majority of the drug is excreted unchanged, with only minimal conversion to 5-FU by intestinal microflora, which can contribute to toxicity.[4]

Core Mechanism of Action

The mechanism of 5-FC relies on a multi-step intracellular conversion process that culminates in the disruption of both DNA and RNA synthesis in target cells, primarily fungi or cancer cells engineered to express the necessary activating enzyme.[3][6]

Selective Uptake and Activation

The specificity of 5-FC action begins with its transport into the target cell. In susceptible fungi, 5-FC is actively transported into the cell by a cytosine permease.[1][6] Once inside, the key activation step occurs: the deamination of 5-FC to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase (also known as cytidine deaminase).[1][7][8]

This enzymatic step is the cornerstone of 5-FC's selective toxicity. Fungi and certain bacteria possess cytosine deaminase, whereas mammalian cells do not.[3][9] This ensures that the highly toxic 5-FU is generated preferentially within the target organism, sparing the host.[1] In the context of cancer therapy, this selectivity is artificially conferred by transducing tumor cells with the gene for bacterial or yeast cytosine deaminase, rendering them sensitive to 5-FC treatment.[8][10]

Anabolic Pathways and Cytotoxic Effects

Following its generation, 5-FU is converted into several active metabolites through the pyrimidine salvage pathway, exerting its cytotoxic effects via two primary mechanisms: disruption of RNA synthesis and function, and inhibition of DNA synthesis.[3][11][12]

2.2.1 RNA Disruption Pathway 5-FU is first converted to 5-fluorouridine monophosphate (FUMP) by the enzyme uracil phosphoribosyltransferase (UPRTase). FUMP is then successively phosphorylated by cellular kinases to 5-fluorouridine diphosphate (FUDP) and finally to 5-fluorouridine triphosphate (FUTP).[1][11] FUTP is subsequently incorporated into RNA in place of uridine triphosphate (UTP).[13][14] The presence of 5-FU within RNA disrupts its normal processing, maturation, and function, leading to errors in protein synthesis and ultimately contributing to cell death.[6][15][16]

2.2.2 DNA Synthesis Inhibition Pathway Alternatively, FUMP can be converted to the deoxyribonucleoside monophosphate form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[11] FdUMP is a potent and irreversible inhibitor of the enzyme thymidylate synthase (TS).[17][18] TS is responsible for the crucial conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[17] FdUMP forms a stable ternary complex with thymidylate synthase and its folate cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[17][19] The resulting depletion of the dTMP pool and subsequent lack of deoxythymidine triphosphate (dTTP) halts DNA replication, leading to cell cycle arrest and apoptosis.[3]

The dual action of disrupting both RNA and DNA synthesis makes 5-FC a potent cytotoxic agent in susceptible cells.[20]

Quantitative Data

Table 1: In Vitro Antifungal Activity of 5-Fluorocytosine

MIC data determined by broth microdilution according to CLSI (formerly NCCLS) guidelines. Susceptibility is defined as MIC ≤4 µg/mL.

Fungal SpeciesNumber of IsolatesMIC90 (µg/mL)% SusceptibleReference
Candida albicans4,961197%[21]
Candida glabrata1,0480.1299%[21]
Candida parapsilosis8710.2599%[21]
Candida tropicalis818192%[21]
Candida krusei338325%[21]
Cryptococcus neoformansN/A0.46 - 3.9N/A[22]
Table 2: Pharmacokinetic Parameters of 5-Fluorocytosine
ParameterValueSpeciesNotesReference
Bioavailability (Oral) 76 - 89%HumanRapid and almost complete absorption.[1][6]
Peak Plasma Conc. (Tmax) 1 - 2 hoursHumanIn patients with normal renal function.[1]
Elimination Half-life (t1/2) 2.4 - 4.8 hoursHumanCan be significantly longer in renal impairment.[6]
Protein Binding ~4%HumanLow binding contributes to good tissue penetration.[23]
Apparent Clearance (CL/F) 25.43 ± 2.3 L/h/m²HumanData for 5-FU after 370 mg/m² dose.[24]
CSF Concentration ~80% of SerumHumanExcellent penetration into cerebrospinal fluid.[23]
Table 3: Toxicity and Therapeutic Monitoring
ParameterValue / GuidelineSignificanceReference
Therapeutic Peak Level 50 - 100 mg/LTarget range for efficacy.[1]
Therapeutic Trough Level 25 - 50 mg/LTarget range to avoid resistance.[1]
Toxic Peak Level > 100 µg/mLIncreased risk of bone marrow depression and hepatotoxicity.[25]
Ineffective Trough Level < 25 µg/mLIncreased risk of therapeutic failure and resistance.[25]
5-FU Serum Conc. (from 5-FC) 2 - 3060 ng/mLConcentrations >1000 ng/mL are associated with haematological toxicity.[1]

Key Experimental Protocols

Protocol: Cytosine Deaminase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to quantify the conversion of a substrate to ammonia, which is indicative of cytosine deaminase activity.

  • Sample Preparation:

    • Homogenize 10 mg of tissue or cell pellet in 100 µL of ice-cold CDA Assay Buffer using a Dounce homogenizer.[26][27]

    • Incubate the homogenate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cell lysate).[27]

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Standard Curve Preparation:

    • Prepare a series of Ammonium Chloride standards (e.g., 0, 200, 400, 600, 800, 1000 pmol/well) in a 96-well plate.[26]

    • Adjust the final volume of each standard well to 50 µL with CDA Assay Buffer.

  • Reaction Setup:

    • Add 2-30 µL of cell lysate to sample wells.

    • Prepare a parallel sample background control well for each sample, omitting the substrate.[26]

    • Add CDA Assay Buffer to bring the volume in all sample and background wells to 40 µL.

    • Prepare a positive control using reconstituted Cytidine Deaminase enzyme.

    • Add 10 µL of CDA Substrate to all sample and positive control wells. Do not add substrate to the background control wells.

    • Mix gently and incubate at 37°C for 30 minutes.

  • Measurement:

    • Prepare a "Reaction Mix" containing the developer and enzyme mix as per the manufacturer's instructions.

    • Add 150 µL of the Reaction Mix to all wells (standards, samples, and backgrounds).

    • Measure fluorescence in kinetic mode at 37°C for 30 minutes, with excitation at 410 nm and emission at 470 nm.[26]

  • Data Analysis:

    • Subtract the background control readings from the sample readings.

    • Plot the standard curve and determine the concentration of ammonia generated in the sample wells.

    • Calculate the enzyme activity and normalize to the protein concentration of the sample.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

  • Preparation of 5-FC Dilutions:

    • Prepare a stock solution of 5-FC.

    • Perform a twofold serial dilution of 5-FC in RPMI 1640 medium in a 96-well microtiter plate. Final concentrations should typically range from 0.12 to 128 µg/mL.[21]

  • Inoculum Preparation:

    • Culture the fungal isolate (e.g., Candida spp.) on Sabouraud dextrose agar.

    • Prepare a yeast suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 1.5 x 10³ cells/mL in the wells.[21]

  • Inoculation and Incubation:

    • Add 100 µL of the final yeast inoculum to each well of the microtiter plate containing the 5-FC dilutions.

    • Include a drug-free growth control well and a yeast-free sterility control well.

    • Incubate the plates at 35°C for 48 hours.[21]

  • Endpoint Determination:

    • Read the Minimum Inhibitory Concentration (MIC) endpoint visually or with a spectrophotometer.

    • The MIC is defined as the lowest drug concentration that causes a prominent (~50%) decrease in turbidity compared to the growth control well.[21]

    • Quality control should be performed using reference strains (e.g., C. parapsilosis ATCC 22019).[21]

Protocol: HPLC for Quantification of 5-FC and Metabolites

This protocol outlines a general method for the simultaneous detection of 5-FC and its major anabolic metabolites.

  • Sample Preparation (from cell culture):

    • Harvest cells and perform cell lysis (e.g., sonication or freeze-thaw cycles).

    • Precipitate proteins from the lysate using an agent like trichloroacetic acid.[25]

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • The supernatant can be directly injected or further purified if necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[28][29]

    • Mobile Phase: Isocratic elution using a simple mobile phase, such as formic acid-water (1:99 v/v).[28]

    • Flow Rate: A typical flow rate is between 0.6 and 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Detection:

    • Use a Diode Array Detector (DAD) or a UV detector.[25]

    • Monitor the eluent at a wavelength appropriate for the compounds of interest (e.g., 254 nm or 266 nm).[25][30]

  • Quantification:

    • Prepare calibration curves for 5-FC, 5-FU, 5-fluorouridine, FUMP, and FdUMP using standards of known concentrations (e.g., 1-200 µg/mL).[28][29]

    • An internal standard (e.g., 5-methylcytosine) should be used to improve accuracy.[25]

    • Calculate the concentration of each metabolite in the samples by comparing their peak areas to the respective standard curves.

Visualizations

Metabolic_Activation_of_5-FC cluster_compounds cluster_enzymes FC 5-Fluorocytosine (5-FC) FU 5-Fluorouracil (5-FU) FC->FU FUMP 5-Fluorouridine Monophosphate (FUMP) FU->FUMP FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP FdUMP 5-Fluoro-2'-deoxyuridine Monophosphate (FdUMP) FUMP->FdUMP FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA RNA FUTP->RNA Incorporation TS Thymidylate Synthase FdUMP->TS Inhibition DNA DNA Synthesis Permease Cytosine Permease CD Cytosine Deaminase CD->FU Deamination UPRTase UPRTase UPRTase->FUMP Phosphorylation Kinase1 Kinases Kinase2 Kinases RNR_Kinase Ribonucleotide Reductase / Kinases TS->DNA Blocks dTMP Production FC_ext Extracellular FC_ext->FC Uptake

Caption: Metabolic activation pathway of 5-Fluorocytosine (5-FC) in susceptible cells.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation start Treat Cells/Organism with Labeled 5-FC (e.g., ¹⁴C-5-FC) harvest Harvest Cells / Collect Samples (e.g., Urine, Plasma) start->harvest lyse Cell Lysis & Homogenization harvest->lyse precipitate Protein Precipitation (e.g., Trichloroacetic Acid) lyse->precipitate extract Centrifuge & Collect Supernatant precipitate->extract hplc Inject Sample into HPLC System (C18 Reverse-Phase Column) extract->hplc detect Detect Labeled Metabolites (UV Detector & Scintillation Counter) hplc->detect quantify Quantify Peak Areas against Calibrated Standards detect->quantify data Determine Concentrations of 5-FC, 5-FU, FUMP, FdUMP quantify->data pathway Elucidate Metabolic Flux and Pathway Dynamics data->pathway

Caption: Workflow for tracing labeled 5-FC metabolites using HPLC.

Dual_Mechanism cluster_activation Activation in Target Cell cluster_pathways Anabolic Pathways cluster_effects Cytotoxic Effects cluster_outcomes Cellular Outcomes FC 5-Fluorocytosine (Prodrug) FU 5-Fluorouracil (Active Toxin) FC->FU RNA_path Metabolism to 5-Fluorouridine Triphosphate (FUTP) FU->RNA_path DNA_path Metabolism to 5-Fluoro-2'-deoxyuridine Monophosphate (FdUMP) FU->DNA_path RNA_effect Incorporation into RNA RNA_path->RNA_effect DNA_effect Inhibition of Thymidylate Synthase DNA_path->DNA_effect RNA_outcome Faulty Protein Synthesis RNA_effect->RNA_outcome DNA_outcome Cessation of DNA Replication DNA_effect->DNA_outcome apoptosis Apoptosis / Cell Death RNA_outcome->apoptosis DNA_outcome->apoptosis

Caption: Logical diagram of 5-FC's dual cytotoxic mechanisms.

References

Biological conversion of 5-Fluorocytosine-13C,15N2 to 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Conversion of 5-Fluorocytosine-¹³C,¹⁵N₂ to 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of the non-toxic prodrug 5-Fluorocytosine (5-FC) into the potent chemotherapeutic agent 5-Fluorouracil (5-FU) is a cornerstone of modern antifungal treatments and a highly promising strategy in cancer treatment known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).[1][2] This process relies on the enzyme cytosine deaminase (CD), which is present in various microbes but absent in mammalian cells.[3][4] The targeted delivery of the CD gene to tumor cells enables the localized synthesis of 5-FU, minimizing systemic toxicity.[1] The use of isotopically labeled 5-Fluorocytosine-¹³C,¹⁵N₂ provides an invaluable tool for researchers to precisely track the metabolic fate of the prodrug, quantify conversion rates, and elucidate downstream mechanisms of action using mass spectrometry-based techniques. This guide details the core biochemical pathway, presents key quantitative data, provides comprehensive experimental protocols, and visualizes the underlying processes.

Core Biochemical Pathway

The efficacy of the 5-FC/CD system hinges on a multi-step intracellular process that begins with the uptake of the prodrug and culminates in the disruption of essential cellular processes like DNA and RNA synthesis.[5][6]

  • Cellular Uptake : 5-FC is actively transported into target cells (e.g., fungal or CD-expressing tumor cells) by a membrane-bound enzyme called cytosine permease.[3][7]

  • Enzymatic Conversion : Once inside the cell, cytosine deaminase catalyzes the hydrolytic deamination of 5-Fluorocytosine-¹³C,¹⁵N₂. This reaction removes the amino group from the pyrimidine ring, converting it into 5-Fluorouracil, which retains the ¹³C and one of the ¹⁵N atoms from the original molecule. This conversion is the critical selective step, as mammalian cells lack this enzyme.[3][5]

  • Anabolic Activation & Cytotoxicity : The resulting 5-FU is then further metabolized by intracellular enzymes through two primary pathways to exert its cytotoxic effects:[5][7]

    • RNA Disruption : 5-FU is converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uracil. This incorporation disrupts RNA processing and protein synthesis, leading to cell death.[7]

    • DNA Synthesis Inhibition : 5-FU is also converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), a potent inhibitor of the enzyme thymidylate synthase.[5] This inhibition blocks the synthesis of thymidine, a crucial component of DNA, thereby halting DNA replication and repair.[5]

The use of ¹³C and ¹⁵N labels allows researchers to distinguish the prodrug and its metabolites from their endogenous, unlabeled counterparts, enabling precise quantification and flux analysis.

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) 5FC_labeled 5-Fluorocytosine-¹³C,¹⁵N₂ 5FC_in 5-Fluorocytosine-¹³C,¹⁵N₂ 5FC_labeled->5FC_in Cytosine Permease 5FU 5-Fluorouracil-¹³C,¹⁵N₁ 5FC_in->5FU Cytosine Deaminase (CD) FUMP FUMP 5FU->FUMP UPRT FUTP FUTP FUMP->FUTP FdUMP FdUMP FUMP->FdUMP Inhibits Thymidylate Synthase RNA RNA Disruption FUTP->RNA DNA DNA Synthesis Inhibition FdUMP->DNA Inhibits Thymidylate Synthase

Caption: The metabolic activation pathway of 5-Fluorocytosine.

Quantitative Data & Enzyme Comparison

The efficiency of the 5-FC to 5-FU conversion is highly dependent on the source of the cytosine deaminase enzyme. Studies have shown that yeast cytosine deaminase (yCD) is significantly more efficient at converting 5-FC than bacterial cytosine deaminase (bCD), primarily due to a much lower Michaelis constant (Kₘ).[8][9] This enhanced efficiency translates to greater therapeutic efficacy in preclinical models.[10][11]

Table 1: Kinetic Properties of Bacterial vs. Yeast Cytosine Deaminase for 5-FC

Enzyme Source Kₘ for 5-FC (mM) Relative Vₘₐₓ for 5-FC Reference
Bacterial (bCD) 4.36 1.0 [8]
Yeast (yCD) 0.20 4.0 [8]

A lower Kₘ indicates a higher affinity of the enzyme for the substrate.

Table 2: In Vivo 5-FU Production in Human Colon Cancer Xenografts

Cell Line 5-FC Administration Peak 5-FU in Tumor (µM) Reference
HT29/bCD 1000 mg/kg, i.p. ~20 [10]
HT29/yCD 1000 mg/kg, i.p. ~300 [10]

Data demonstrates the superior in vivo conversion efficiency of yCD, resulting in a 15-fold higher intratumoral concentration of the active drug 5-FU.

Experimental Protocols

Protocol 1: In Vitro Conversion Assay in CD-Expressing Cancer Cells

This protocol outlines a method to quantify the conversion of 5-Fluorocytosine-¹³C,¹⁵N₂ to 5-Fluorouracil in cancer cells engineered to express cytosine deaminase.

1. Cell Culture and Transduction:

  • Culture a human cancer cell line (e.g., HT29 human colon cancer) in appropriate media.

  • Transduce the cells with a viral vector (e.g., lentivirus or adenovirus) carrying the gene for either yeast (yCD) or bacterial (bCD) cytosine deaminase. Generate a stable cell line expressing the enzyme.[8][10]

  • Culture a non-transduced parental cell line as a negative control.

2. Incubation with Labeled Prodrug:

  • Plate an equal number of cells from the CD-expressing and control cell lines.

  • Allow cells to adhere overnight.

  • Replace the medium with fresh medium containing a known concentration of 5-Fluorocytosine-¹³C,¹⁵N₂ (e.g., 100 µM).

  • Incubate for a defined time course (e.g., 0, 4, 8, 24 hours).

3. Sample Collection and Extraction:

  • At each time point, collect both the cell culture medium and the cells.

  • For the medium, centrifuge to remove debris and collect the supernatant.

  • For the cells, wash twice with ice-cold phosphate-buffered saline (PBS), then lyse the cells using a suitable method (e.g., sonication or freeze-thaw cycles in a methanol/water solution).

  • Centrifuge the cell lysate to pellet debris and collect the supernatant containing intracellular metabolites.

4. Sample Analysis:

  • Analyze the collected supernatant from both medium and cell lysates using LC-MS/MS as described in Protocol 2.

  • Quantify the concentrations of ¹³C,¹⁵N₂-5-FC and its labeled metabolite ¹³C,¹⁵N₁-5-FU.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Cancer Cells (e.g., HT29) Transduce Transduce with CD Gene (yCD or bCD) Culture->Transduce Plate Plate Cells for Experiment Transduce->Plate Incubate Incubate with 5-FC-¹³C,¹⁵N₂ Plate->Incubate Collect Collect Media and Cell Lysates Incubate->Collect Extract Extract Metabolites Collect->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify Labeled 5-FC and 5-FU LCMS->Quantify Data Data Interpretation Quantify->Data

Caption: Workflow for an in vitro 5-FC conversion assay.
Protocol 2: Analysis of ¹³C,¹⁵N₂-5-FC and Metabolites by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules in complex biological samples.

1. Chromatographic Separation:

  • Use a High-Performance Liquid Chromatography (HPLC) system.[12][13]

  • Employ a suitable column (e.g., a reverse-phase C18 column) to separate 5-FC from 5-FU and other metabolites based on their physicochemical properties.

  • Develop a gradient elution method using solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

2. Mass Spectrometric Detection:

  • Use a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Operate the instrument in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

  • Define specific MRM transitions for the labeled parent compound and its expected labeled product:

    • ¹³C,¹⁵N₂-5-FC: Monitor the transition from its labeled parent mass (m/z) to a specific fragment ion mass.
    • ¹³C,¹⁵N₁-5-FU: Monitor the transition from its labeled parent mass to a specific fragment ion mass.

  • The use of stable isotopes ensures that the detected masses are distinct from any endogenous molecules, eliminating background interference.

3. Quantification:

  • Prepare a standard curve using known concentrations of pure ¹³C,¹⁵N₂-5-FC and ¹³C,¹⁵N₁-5-FU in a matrix matching the experimental samples (e.g., cell culture medium or cell lysate).

  • Process the experimental samples alongside the standards.

  • Calculate the concentrations in the unknown samples by interpolating their peak areas from the standard curve.

Application in Gene-Directed Enzyme Prodrug Therapy (GDEPT)

The conversion of 5-FC to 5-FU is the basis of a powerful cancer therapy strategy.[14] The logic involves delivering the gene for a non-mammalian enzyme (cytosine deaminase) specifically to tumor cells.[15] These cells then gain the unique ability to convert the systemically administered, non-toxic prodrug (5-FC) into a potent cytotoxin (5-FU) directly within the tumor microenvironment.[1] This localized drug synthesis leads to the death of the engineered tumor cells and, importantly, adjacent non-engineered tumor cells through a phenomenon known as the "bystander effect," as the small 5-FU molecule can diffuse into neighboring cells.[2][16]

GDEPT_Logic GeneDelivery 1. CD Gene Delivery (e.g., Viral Vector) TargetCell Tumor Cell GeneDelivery->TargetCell Conversion 3. Local Conversion 5-FC -> 5-FU TargetCell->Conversion CD expressed ProdrugAdmin 2. Systemic Prodrug Administration (5-FC) ProdrugAdmin->TargetCell 5-FC enters cell TumorDeath Tumor Cell Death Conversion->TumorDeath 5-FU is toxic NeighborCell Neighboring Tumor Cell Conversion->NeighborCell 5-FU diffuses Bystander 4. Bystander Effect Bystander->TumorDeath NeighborCell->Bystander

Caption: Logical framework of Cytosine Deaminase/5-FC GDEPT.

References

In-Depth Technical Guide to the Physical Characteristics of 5-Fluoro Cytosine-13C,15N2 Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Fluoro Cytosine-13C,15N2 powder. The information is curated for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound in their work.

Chemical and Physical Properties

5-Fluoro Cytosine-13C,15N2 is a stable, isotopically labeled version of the antifungal agent 5-Fluorocytosine. The incorporation of carbon-13 and nitrogen-15 isotopes makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) or mass spectrometry (MS).

Table 1: General and Physical Properties

PropertyValue
Appearance White to off-white or light brown solid/crystalline powder.[1][2]
Molecular Formula C₃¹³CH₄F¹⁵N₂NO
Molecular Weight 132.07 g/mol [1][3][4]
CAS Number 1216616-31-7[1][5]
Melting Point Approximately 295-300 °C (with decomposition) for the non-labeled compound.[6][7]
Solubility Sparingly soluble in water.[8] Soluble in DMSO at approximately 0.2 mg/mL. The solubility in PBS (pH 7.2) is about 0.5 mg/ml.[9] For other solvents, it is recommended to refer to the Certificate of Analysis (COA).[10]
Purity Typically >95% to >98% as determined by HPLC.[5][10]
Isotopic Enrichment Minimum 99% for ¹³C and 98% for ¹⁵N.[10]

Table 2: Storage and Stability

ConditionRecommendation
Storage Temperature -20°C or 2-8°C.[2][5][8]
Storage Conditions Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12] Protect from light.[8] The compound is hygroscopic.[2]
Stability Stable for at least one year when stored correctly.[10]

Experimental Protocols

Detailed experimental protocols for the specific analysis of 5-Fluoro Cytosine-13C,15N2 are not widely published. However, the methodologies used for its non-labeled counterpart, 5-Fluorocytosine, are directly applicable, with adjustments for the difference in mass for mass spectrometry.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for 5-Fluorocytosine and is suitable for determining the purity of 5-Fluoro Cytosine-13C,15N2.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of formic acid and water (e.g., 1:99 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-Fluoro Cytosine-13C,15N2 powder in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Analysis: The purity is determined by calculating the area of the main peak as a percentage of the total peak area in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the identity and isotopic labeling of 5-Fluoro Cytosine-13C,15N2.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve an appropriate amount of the powder in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Experiments:

    • ¹H NMR: To determine the proton environment and confirm the overall structure.

    • ¹³C NMR: To confirm the position of the ¹³C label. The signal corresponding to the labeled carbon will be significantly enhanced.

    • ¹⁵N NMR: To confirm the positions of the ¹⁵N labels. This may require specialized equipment and longer acquisition times.

    • ¹⁹F NMR: To observe the fluorine atom.

  • Data Analysis: The chemical shifts, coupling constants, and signal intensities are analyzed to confirm the molecular structure and the sites of isotopic labeling.

Molecular Weight Verification by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the isotopically labeled compound and to assess its isotopic purity.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Sample Preparation:

    • Dissolve a small amount of the powder in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Analysis:

    • The mass spectrum will show a molecular ion peak corresponding to the calculated mass of 5-Fluoro Cytosine-13C,15N2 (132.07 Da).

    • The isotopic distribution of the molecular ion peak can be analyzed to confirm the degree of isotopic enrichment.

Mechanism of Action and Metabolic Pathway

5-Fluorocytosine is a prodrug that is selectively toxic to fungal cells. Its mechanism of action involves intracellular conversion to the anticancer drug 5-fluorouracil (5-FU), which then disrupts DNA and RNA synthesis. The isotopically labeled 5-Fluoro Cytosine-13C,15N2 is expected to follow the same metabolic pathway, allowing researchers to trace its fate in biological systems.

Metabolic Pathway of 5-Fluorocytosine Metabolic Pathway of 5-Fluorocytosine cluster_extracellular Extracellular cluster_intracellular Fungal Cell 5FC_ext 5-Fluoro Cytosine-13C,15N2 5FC_int 5-Fluoro Cytosine-13C,15N2 5FC_ext->5FC_int Cytosine Permease 5FU 5-Fluorouracil (5-FU) 5FC_int->5FU Cytosine Deaminase 5FUMP 5-Fluorouridine Monophosphate (FUMP) 5FU->5FUMP UPRTase 5FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) 5FU->5FdUMP Ribonucleotide Reductase Pathway 5FUDP 5-Fluorouridine Diphosphate (FUDP) 5FUMP->5FUDP 5FUTP 5-Fluorouridine Triphosphate (FUTP) 5FUDP->5FUTP RNA_synthesis RNA Synthesis 5FUTP->RNA_synthesis Incorporation DNA_synthesis DNA Synthesis 5FdUMP->DNA_synthesis Thymidylate Synthase Inhibition Protein_synthesis Protein Synthesis Inhibition RNA_synthesis->Protein_synthesis DNA_synthesis_inhibition DNA Synthesis Inhibition DNA_synthesis->DNA_synthesis_inhibition

Caption: Metabolic activation of 5-Fluorocytosine in fungal cells.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a new batch of 5-Fluoro Cytosine-13C,15N2 powder.

Characterization Workflow Workflow for Physical and Chemical Characterization start Receive 5-Fluoro Cytosine-13C,15N2 Powder visual_inspection Visual Inspection (Color, Form) start->visual_inspection solubility_test Solubility Testing (Water, DMSO, etc.) visual_inspection->solubility_test hplc Purity Analysis by HPLC solubility_test->hplc nmr Structural Confirmation by NMR (1H, 13C, 15N, 19F) hplc->nmr ms Molecular Weight and Isotopic Enrichment by Mass Spectrometry nmr->ms data_analysis Data Analysis and Comparison with Specifications ms->data_analysis documentation Documentation of Results (Certificate of Analysis) data_analysis->documentation end Qualified for Research Use documentation->end

Caption: A typical workflow for characterizing the powder.

References

The In Vivo Odyssey of 5-Fluorocytosine: A Technical Guide to its Metabolic Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of 5-Fluorocytosine (5-FC) in vivo. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this potent antifungal agent.

Introduction: The Dual-Faceted Nature of 5-Fluorocytosine

5-Fluorocytosine (flucytosine; 5-FC), a fluorinated analogue of cytosine, was initially synthesized in 1957 as a potential anti-tumor agent.[1] While its efficacy against tumors was limited, it was discovered to possess significant antifungal properties, leading to its clinical use in treating severe systemic mycoses, such as cryptococcosis and candidosis.[1][2] 5-FC itself is a prodrug, meaning it has no intrinsic antifungal activity.[1][2] Its therapeutic effect is contingent upon its conversion to the active compound, 5-Fluorouracil (5-FU), within susceptible fungal cells.[1][3] This selective conversion is the cornerstone of its antifungal action and its relative safety in mammalian hosts, which largely lack the necessary converting enzyme.[3][4] However, the in vivo conversion of 5-FC to 5-FU, albeit minimal, can occur in humans, potentially contributing to clinical toxicity.[5][6]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The clinical efficacy and safety of 5-FC are intrinsically linked to its pharmacokinetic properties. A thorough understanding of its ADME profile is therefore paramount for optimal therapeutic use.

Absorption

5-FC is rapidly and almost completely absorbed following oral administration, with a bioavailability reported to be between 76% and 89%.[1][7] Peak serum concentrations are typically reached within one to two hours after a single oral dose.[1][7]

Distribution

5-FC penetrates well into most body tissues and fluids, including the cerebrospinal fluid.[1] Its apparent volume of distribution is comparable to that of total body water.[1]

Metabolism

The primary metabolic event for 5-FC's antifungal activity is its conversion to 5-FU. This conversion is efficiently catalyzed by the enzyme cytosine deaminase, which is present in susceptible fungi but largely absent in mammalian cells.[2][3] However, evidence suggests that the microflora in the human gut can also mediate the conversion of 5-FC to 5-FU, which may be a contributing factor to the observed hematological and gastrointestinal toxicity in some patients.[1][8][9][10] Studies have shown that chronic exposure to 5-FC may induce the enzymes responsible for this conversion in the intestinal microflora.[8][9][10]

Excretion

5-FC is primarily eliminated from the body by the kidneys through glomerular filtration, with no significant tubular reabsorption or secretion.[1][11] Consequently, the plasma clearance of the drug is closely correlated with creatinine clearance.[1] A small fraction of the administered dose is excreted in the feces.[12]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of 5-Fluorocytosine in humans with normal renal function.

ParameterValueReference
Bioavailability76-89%[1][7]
Time to Peak Serum Concentration (Tmax)1-2 hours[1][7]
Peak Serum Concentration (Cmax)30-45 mcg/mL (after a 150 mg/kg single dose)[7]
Half-life (t1/2)3-4 hours[1]
Volume of Distribution (Vd)Approximates total body water[1]
Primary Route of EliminationRenal (Glomerular Filtration)[1][11]
Recommended Therapeutic Peak Concentration30-80 µg/mL[13]
Toxic Concentration>100 µg/mL[1][13]

The Metabolic Pathway and Mechanism of Action

The antifungal efficacy of 5-FC hinges on a specific metabolic pathway within the fungal cell, leading to the disruption of essential cellular processes.

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Fungal Cell 5FC_ext 5-Fluorocytosine (5-FC) 5FC_int 5-Fluorocytosine (5-FC) 5FC_ext->5FC_int Cytosine Permease 5FU 5-Fluorouracil (5-FU) 5FC_int->5FU Cytosine Deaminase FUMP 5-Fluorouridine Monophosphate (FUMP) 5FU->FUMP UMP Pyrophosphorylase FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) 5FU->FdUMP FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA_synthesis RNA Synthesis FUTP->RNA_synthesis Incorporation Thymidylate_synthetase Thymidylate Synthetase FdUMP->Thymidylate_synthetase Inhibition Protein_synthesis Protein Synthesis Inhibition RNA_synthesis->Protein_synthesis DNA_synthesis DNA Synthesis Inhibition Thymidylate_synthetase->DNA_synthesis

Caption: Metabolic pathway of 5-Fluorocytosine in fungal cells.

Once transported into the fungal cell by cytosine permease, 5-FC is rapidly deaminated to 5-FU by cytosine deaminase.[2][3] 5-FU is then further metabolized through two main pathways:

  • Inhibition of RNA and Protein Synthesis: 5-FU is converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into fungal RNA. This disrupts RNA processing and protein synthesis.[1][3][7]

  • Inhibition of DNA Synthesis: 5-FU is also converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of the enzyme thymidylate synthetase.[1][3] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of thymidylate synthetase leads to a depletion of thymidine, thereby impairing DNA replication.[3]

Experimental Protocols for In Vivo Studies

The investigation of 5-FC's metabolic fate in vivo typically involves animal models and sophisticated analytical techniques to quantify the parent drug and its metabolites in biological matrices.

Animal Models

Various animal models, including mice, rats, rabbits, and dogs, have been utilized to study the pharmacokinetics and metabolism of 5-FC.[14][15] Neutropenic murine models of disseminated candidiasis are commonly employed to assess the in vivo efficacy and pharmacodynamics of 5-FC.[16][17]

Sample Collection and Preparation

Blood, urine, and tissue samples are collected at various time points after administration of 5-FC. For the analysis of 5-FC and its metabolites, plasma or serum is typically separated from blood samples. A common sample preparation technique for HPLC analysis is protein precipitation using an agent like trichloroacetic acid.[13]

Analytical Quantification

Several analytical methods are available for the quantification of 5-FC and 5-FU in biological samples. High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is a widely used method that can effectively separate 5-FC from its metabolite 5-FU.[13] Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity for detecting low concentrations of 5-FU in serum.[5][6]

The following workflow illustrates a typical experimental design for studying the in vivo metabolism of 5-FC.

Experimental_Workflow Start Start: In Vivo Study Design Animal_Model Select Animal Model (e.g., Mouse, Rat) Start->Animal_Model Dosing Administer 5-FC (Oral or IV) Animal_Model->Dosing Sample_Collection Collect Biological Samples (Blood, Urine, Tissues) at Timed Intervals Dosing->Sample_Collection Sample_Processing Process Samples (e.g., Plasma Separation, Protein Precipitation) Sample_Collection->Sample_Processing Analysis Quantify 5-FC and Metabolites (e.g., HPLC-DAD, GC-MS) Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling and Data Interpretation Analysis->Data_Analysis Conclusion Conclusion: Determine Metabolic Fate and Profile Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vivo 5-FC metabolism studies.

Logical Relationship of 5-FC's Mechanism of Action

The antifungal effect of 5-FC is a result of a logical cascade of events, starting from its selective uptake by the fungal cell to the ultimate disruption of vital cellular functions.

Mechanism_of_Action Uptake Selective Uptake of 5-FC by Fungal Cytosine Permease Conversion Intracellular Conversion 5-FC -> 5-FU by Fungal Cytosine Deaminase Uptake->Conversion Metabolism Metabolism of 5-FU Conversion->Metabolism RNA_Disruption Incorporation of FUTP into RNA Metabolism->RNA_Disruption DNA_Inhibition Inhibition of Thymidylate Synthetase by FdUMP Metabolism->DNA_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis RNA_Disruption->Protein_Synthesis_Inhibition DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Inhibition->DNA_Synthesis_Inhibition Fungistatic_Fungicidal Fungistatic or Fungicidal Effect Protein_Synthesis_Inhibition->Fungistatic_Fungicidal DNA_Synthesis_Inhibition->Fungistatic_Fungicidal

References

Methodological & Application

Application Notes and Protocols for 19F NMR Spectroscopy Studies Using 5-Fluoro Cytosine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC) is an antifungal and antineoplastic prodrug that exerts its cytotoxic effects upon conversion to 5-fluorouracil (5-FU). ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique to monitor the metabolic fate of 5-FC in real-time within biological systems. The use of isotopically labeled 5-Fluoro Cytosine-¹³C,¹⁵N₂ offers significant advantages for these studies, enabling advanced NMR experiments for unambiguous metabolite identification, quantification, and the study of molecular interactions.

The ¹⁹F nucleus is an excellent probe for in-vivo studies due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous background signals in biological systems.[1] The large chemical shift dispersion of ¹⁹F provides high resolution for distinguishing different fluorinated metabolites.[2] The incorporation of ¹³C and ¹⁵N isotopes into the 5-FC molecule provides additional NMR-active nuclei, which can be exploited through heteronuclear correlation spectroscopy to gain deeper insights into the metabolic pathways and the structural environment of the drug and its metabolites.[3][4]

Applications

The application of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in ¹⁹F NMR spectroscopy is particularly valuable in the following areas:

  • Drug Metabolism Studies: Non-invasively tracking the conversion of 5-FC to its active metabolites, such as 5-FU, 5-fluorouridine (FUR), and 5-fluoro-2'-deoxyuridine (FUdR), and their subsequent anabolism to fluorinated nucleotides.[5][6] This allows for the investigation of enzyme kinetics and metabolic flux in various cell types or organisms.

  • Mechanism of Action and Resistance: Elucidating the biochemical pathways leading to the cytotoxic effects of 5-FC and investigating mechanisms of drug resistance.[5] For instance, defects in enzymes like cytosine deaminase or UMP pyrophosphorylase can be monitored by observing the accumulation of 5-FC and the reduction of downstream metabolites.[7]

  • In-Cell Drug Discovery: Screening for compounds that modulate the metabolic activation of 5-FC or interact with its downstream targets. The distinct ¹⁹F signals provide a clear readout for target engagement and pathway modulation.[8]

  • Quantitative Pharmacokinetics: Determining the concentration of 5-FC and its metabolites in cells and tissues over time, providing crucial data for pharmacokinetic and pharmacodynamic (PK/PD) modeling.[7] The isotopic labels can serve as internal references for highly accurate quantification.

Signaling Pathway and Experimental Workflow

The metabolic activation of 5-Fluorocytosine is a multi-step process. The following diagram illustrates the key enzymatic conversions that can be monitored using ¹⁹F NMR.

5-FC_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 5-FC_ext 5-Fluorocytosine-¹³C,¹⁵N₂ (5-FC) 5-FC_int 5-FC 5-FC_ext->5-FC_int Permease 5-FU 5-Fluorouracil (5-FU) 5-FC_int->5-FU Cytosine Deaminase FUMP 5-Fluorouridine Monophosphate (FUMP) 5-FU->FUMP UMP Pyrophosphorylase FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUMP 5-Fluoro-2'-deoxyuridine Monophosphate (FdUMP) FUDP->FdUMP Ribonucleotide Reductase RNA Incorporation into RNA FUTP->RNA DNA_inhibition Inhibition of Thymidylate Synthase FdUMP->DNA_inhibition

Caption: Metabolic pathway of 5-Fluorocytosine.

The general workflow for conducting a ¹⁹F NMR study with 5-Fluoro Cytosine-¹³C,¹⁵N₂ is depicted below.

Experimental_Workflow Sample_Prep Sample Preparation (e.g., Cell Culture with 5-FC-¹³C,¹⁵N₂) NMR_Acquisition ¹⁹F NMR Data Acquisition (1D ¹⁹F, 2D ¹⁹F-¹³C/¹⁵N HSQC/HMBC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Data_Analysis Data Analysis (Peak Identification, Integration, Quantification) Data_Processing->Data_Analysis Interpretation Biological Interpretation (Metabolic Flux, Enzyme Activity) Data_Analysis->Interpretation

Caption: General experimental workflow.

Data Presentation

The following table summarizes the typical ¹⁹F NMR chemical shifts of 5-FC and its major metabolites. Chemical shifts are referenced to an external standard, typically trifluoroacetic acid (TFA) at -76.55 ppm or fluorotrichloromethane (CFCl₃) at 0 ppm.

CompoundAbbreviationTypical ¹⁹F Chemical Shift (ppm) relative to CFCl₃
5-Fluorocytosine5-FC~ -166
5-Fluorouracil5-FU~ -168
5-FluorouridineFUR~ -167
5-Fluorouridine MonophosphateFUMP~ -167
5-Fluorouridine DiphosphateFUDP~ -167
5-Fluorouridine TriphosphateFUTP~ -167
5-Fluoro-2'-deoxyuridineFUdR~ -167
5-Fluoro-2'-deoxyuridine MonophosphateFdUMP~ -169

Note: Chemical shifts can vary depending on the solvent, pH, temperature, and binding to macromolecules.

Experimental Protocols

Protocol 1: In-Cell ¹⁹F NMR Spectroscopy of 5-FC Metabolism

This protocol describes the general procedure for monitoring the metabolism of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in cultured cells.

1. Cell Culture and Treatment: a. Culture the cells of interest to the desired density (e.g., 1-5 x 10⁷ cells/mL). b. Introduce 5-Fluoro Cytosine-¹³C,¹⁵N₂ to the cell culture medium at a final concentration typically ranging from 0.1 to 1 mM. c. Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the metabolic conversion.

2. Sample Preparation for NMR: a. Harvest the cells by centrifugation at a low speed (e.g., 300 x g for 5 minutes) at 4°C. b. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any extracellular 5-FC. c. Resuspend the cell pellet in a minimal volume of NMR buffer (e.g., PBS in 90% H₂O/10% D₂O) to achieve a high cell density. d. Transfer the cell suspension to a 5 mm NMR tube. For higher sensitivity, a Shigemi tube can be used.[3]

3. ¹⁹F NMR Data Acquisition: a. Acquire 1D ¹⁹F NMR spectra at a constant temperature (e.g., 37°C for mammalian cells). b. Use a simple pulse-acquire sequence. c. Key acquisition parameters to consider:

  • Pulse Angle: 90° for optimal signal.
  • Spectral Width: Sufficient to cover all expected metabolite signals (e.g., 200 ppm).
  • Acquisition Time: Typically 0.5 - 1 second.
  • Relaxation Delay (D1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest for accurate quantification.[9] If T₁ values are unknown, a longer delay (e.g., 30-60 seconds) is recommended.[10]
  • Number of Scans: Dependent on the concentration of metabolites and the desired signal-to-noise ratio. For in-cell experiments, a large number of scans (e.g., 1024 or more) may be necessary.[11]

4. Data Processing and Analysis: a. Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio. b. Perform Fourier transformation, phase correction, and baseline correction. c. Identify the peaks corresponding to 5-FC and its metabolites based on their chemical shifts. d. Integrate the peak areas to determine the relative concentrations of each metabolite. For absolute quantification, an internal standard of known concentration can be added.

Protocol 2: Heteronuclear Correlation Spectroscopy (¹⁹F-¹³C and ¹⁹F-¹⁵N)

The ¹³C and ¹⁵N labels in 5-Fluoro Cytosine-¹³C,¹⁵N₂ allow for the use of 2D heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to unambiguously assign ¹⁹F signals and probe the molecular environment.

1. Sample Preparation: a. Prepare the sample as described in Protocol 1. For in-vitro studies, dissolve the 5-Fluoro Cytosine-¹³C,¹⁵N₂ and its metabolites in a suitable deuterated solvent.

2. NMR Data Acquisition: a. Acquire 2D ¹⁹F-¹³C or ¹⁹F-¹⁵N HSQC/HMBC spectra. b. These experiments correlate the ¹⁹F nucleus with directly bonded (HSQC) or long-range coupled (HMBC) ¹³C or ¹⁵N nuclei. c. The choice of pulse sequence and parameters will depend on the specific spectrometer and probe capabilities. d. Key considerations:

  • The large chemical shift range of ¹⁹F may require the use of specialized pulse sequences with adiabatic pulses to achieve uniform excitation.
  • The optimization of delays for coherence transfer will depend on the expected one-bond and long-range J-coupling constants (J(¹⁹F-¹³C) and J(¹⁹F-¹⁵N)).

3. Data Processing and Analysis: a. Process the 2D data with appropriate window functions, Fourier transformation, and phasing. b. The resulting 2D spectrum will show correlation peaks between the ¹⁹F chemical shift on one axis and the ¹³C or ¹⁵N chemical shift on the other axis. c. These correlations provide definitive assignments of the ¹⁹F signals to specific metabolites, as the ¹³C and ¹⁵N chemical shifts are highly sensitive to the molecular structure.

Advantages of Using 5-Fluoro Cytosine-¹³C,¹⁵N₂

The primary advantage of using the isotopically labeled compound lies in the ability to perform advanced NMR experiments that are not possible with the unlabeled analog.

Advantages Isotopic_Labeling 5-Fluoro Cytosine-¹³C,¹⁵N₂ Unambiguous_Assignment Unambiguous Metabolite Assignment (via ¹⁹F-¹³C/¹⁵N Correlation) Isotopic_Labeling->Unambiguous_Assignment Structural_Info Structural & Environmental Information (from J-couplings and chemical shifts) Isotopic_Labeling->Structural_Info Quantitative_Accuracy Enhanced Quantitative Accuracy (Isotope as internal standard) Isotopic_Labeling->Quantitative_Accuracy Advanced_Experiments Access to Advanced NMR Experiments (e.g., TROSY for large complexes) Isotopic_Labeling->Advanced_Experiments

Caption: Advantages of isotopic labeling.
  • Unambiguous Signal Assignment: In complex biological matrices, ¹⁹F signals from different metabolites may overlap. 2D ¹⁹F-¹³C or ¹⁹F-¹⁵N correlation experiments provide an additional dimension of chemical shifts, allowing for the clear resolution and assignment of individual metabolite signals.[12][13]

  • Structural and Environmental Probing: The scalar couplings (J-couplings) between ¹⁹F and the neighboring ¹³C and ¹⁵N nuclei can provide valuable information about the electronic structure and conformation of the metabolites. Changes in these couplings upon binding to macromolecules can be used to study drug-target interactions.

  • Enhanced Quantitative Accuracy: The isotopically labeled compound can serve as an ideal internal standard for quantification, as it has nearly identical chemical and physical properties to the unlabeled species, ensuring that any variations in sample handling or instrument response affect both equally.

  • Advanced NMR Techniques: For studies involving the interaction of 5-FC metabolites with large biomolecules (e.g., enzymes or RNA), the ¹⁹F-¹³C spin pair can be utilized in TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments to obtain narrower linewidths and improved spectral resolution.[2][3]

By leveraging the unique properties of the ¹⁹F nucleus and the additional information provided by ¹³C and ¹⁵N labeling, researchers can gain a comprehensive understanding of the pharmacology of 5-Fluorocytosine, paving the way for the development of more effective therapeutic strategies.

References

Application Notes and Protocols for 5-Fluoro Cytosine-¹³C,¹⁵N₂ as an Internal Standard in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC), or flucytosine, is a potent antifungal agent primarily used in combination therapy for severe systemic fungal infections, such as those caused by Cryptococcus and Candida species.[1][2] Therapeutic drug monitoring (TDM) of 5-FC is crucial due to its narrow therapeutic window and the risk of dose-related toxicities, including bone marrow suppression and hepatotoxicity.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for TDM due to its high sensitivity and specificity.[1][5]

The use of a stable isotope-labeled internal standard is paramount for accurate and precise quantification in clinical mass spectrometry.[6] 5-Fluoro Cytosine-¹³C,¹⁵N₂ serves as an ideal internal standard for the quantification of 5-FC. Its chemical properties are virtually identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable results.

Applications

The primary application for 5-Fluoro Cytosine-¹³C,¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of 5-Fluorocytosine in biological matrices. Key applications include:

  • Therapeutic Drug Monitoring (TDM): Routine monitoring of 5-FC levels in patients to ensure concentrations are within the therapeutic range (typically peak concentrations of >25 mcg/mL and toxic levels at >100 mcg/mL), optimizing efficacy while minimizing toxicity.[7]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Essential for drug development and clinical trials to accurately characterize the absorption, distribution, metabolism, and excretion of 5-FC.

  • Toxicology Studies: Accurate measurement of 5-FC in cases of suspected overdose or to investigate adverse drug reactions.

  • Metabolism Studies: Investigating the in vivo conversion of 5-FC to its active and potentially toxic metabolite, 5-fluorouracil (5-FU).

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of flucytosine in human serum using a stable isotope-labeled internal standard. While the specific internal standard in the cited study was ²H¹⁵N-flucytosine, the performance is expected to be comparable when using 5-Fluoro Cytosine-¹³C,¹⁵N₂ due to the principles of isotope dilution mass spectrometry.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range2.00 - 100.0 mg/L
Correlation Coefficient (r²)0.9993

Data from a study using ²H¹⁵N-flucytosine as the internal standard.[8]

Table 2: Accuracy and Precision

Quality Control SampleNominal Concentration (mg/L)Within-Run Precision (% CV)Between-Run Precision (% CV)Accuracy (%)
QC Low4.004.35.4-1.4
QC Medium40.01.60.0-11.1
QC High80.02.22.8-9.3

CV = Coefficient of Variation. Data from a study using ²H¹⁵N-flucytosine as the internal standard.[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of 5-Fluorocytosine in Human Serum by LC-MS/MS

This protocol describes a method for the sample preparation and analysis of 5-Fluorocytosine from human serum using 5-Fluoro Cytosine-¹³C,¹⁵N₂ as an internal standard.

Materials:

  • 5-Fluorocytosine analytical standard

  • 5-Fluoro Cytosine-¹³C,¹⁵N₂ internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human serum (blank and patient samples)

  • Microcentrifuge tubes

  • Autosampler vials

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • High-performance liquid chromatography (HPLC) system

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Preparation of Stock Solutions and Standards:

    • Prepare a 1 mg/mL stock solution of 5-Fluorocytosine in methanol.

    • Prepare a 1 mg/mL stock solution of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in methanol.

    • From the 5-Fluorocytosine stock solution, prepare a series of working standards in blank human serum to create a calibration curve (e.g., 2.00, 4.00, 10.0, 20.0, 40.0, 60.0, 80.0, and 100.0 mg/L).[8]

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

    • Prepare the internal standard working solution by diluting the 5-Fluoro Cytosine-¹³C,¹⁵N₂ stock solution with methanol to a final concentration of 1 mg/L.

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 10 µL of serum sample (calibrator, QC, or patient sample).

    • Add 500 µL of the internal standard working solution (1 mg/L 5-Fluoro Cytosine-¹³C,¹⁵N₂ in methanol). This high volume of organic solvent also serves as the protein precipitation agent.[8]

    • Vortex the tube for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tube at 11,000 rpm for 5 minutes to pellet the precipitated proteins.[8]

    • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Isocratic or a shallow gradient depending on the required separation from matrix components. A fast gradient can be employed for high throughput.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 0.1 - 5 µL[8]

      • Column Temperature: 40°C

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Scan Type: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (example):

        • 5-Fluorocytosine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the standard)

        • 5-Fluoro Cytosine-¹³C,¹⁵N₂: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the internal standard; precursor will be shifted by the mass of the isotopes)

      • Ion Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the 5-Fluorocytosine and 5-Fluoro Cytosine-¹³C,¹⁵N₂ MRM transitions.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of 5-Fluorocytosine in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis serum 10 µL Serum Sample add_is Add 500 µL Internal Standard (5-Fluoro Cytosine-¹³C,¹⁵N₂ in Methanol) serum->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (11,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc result Quantitative Result data_proc->result

Caption: Workflow for 5-Fluorocytosine analysis.

signaling_pathway cluster_fungal_cell Fungal Cell fc 5-Fluorocytosine (5-FC) fu 5-Fluorouracil (5-FU) fc->fu Deamination fump 5-Fluorouridine Monophosphate (FUMP) fu->fump Phosphorylation fdump 5-Fluorodeoxyuridine Monophosphate (FdUMP) fu->fdump futp 5-Fluorouridine Triphosphate (FUTP) fump->futp rna RNA Synthesis (Inhibition) futp->rna dna DNA Synthesis (Inhibition) fdump->dna Inhibits permease Cytosine Permease deaminase Cytosine Deaminase upp UMP Pyrophosphorylase ts Thymidylate Synthase fc_ext 5-FC (extracellular) fc_ext->fc Transport

References

Application Notes and Protocols for In Vivo Cell Labeling with 5-Fluoro Cytosine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo, providing critical insights into cellular proliferation, metabolic pathways, and the mechanism of action of therapeutic agents. 5-Fluoro Cytosine (5-FC) is a prodrug that is converted intracellularly to the anticancer agent 5-Fluorouracil (5-FU). The use of 5-Fluoro Cytosine isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) (5-Fluoro Cytosine-¹³C,¹⁵N₂) allows for the precise tracking of its metabolic conversion and subsequent incorporation into nucleic acids (RNA and DNA). This enables researchers to quantify cellular proliferation and study the impact of this metabolic process on various signaling pathways in a whole-organism context.

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo cell labeling experiments using 5-Fluoro Cytosine-¹³C,¹⁵N₂. The methodologies described are applicable for studies in preclinical animal models, particularly in the fields of oncology, pharmacology, and metabolic research.

Principle of the Method

The core principle of this technique lies in the metabolic conversion of 5-Fluoro Cytosine-¹³C,¹⁵N₂ to ¹³C,¹⁵N-labeled 5-Fluorouracil (¹³C,¹⁵N-5-FU). This labeled 5-FU is then further metabolized and incorporated into the RNA and DNA of proliferating cells. The heavy isotope labels act as tracers that can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By measuring the enrichment of ¹³C and ¹⁵N in nucleic acids isolated from tissues of interest, researchers can determine the rate of cell division and investigate how this process is influenced by various physiological or pathological conditions.

Applications

  • Quantification of Cell Proliferation: Directly measure the rate of cell division in vivo in various tissues, including tumors and normal tissues.

  • Metabolic Flux Analysis: Trace the metabolic fate of 5-FC and its conversion to 5-FU and subsequent anabolic products.

  • Pharmacodynamic Studies: Elucidate the mechanism of action of 5-FC and other drugs that may interact with its metabolic pathway.

  • Drug Efficacy and Resistance Studies: Investigate the mechanisms of resistance to 5-FU by tracing its metabolism and incorporation in sensitive versus resistant cells.

  • Studying Signaling Pathways: Analyze the impact of the incorporation of labeled 5-FU on signaling pathways involved in cell cycle regulation, apoptosis, and DNA damage response.

Data Presentation

Table 1: Biodistribution of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in a Murine Model

This table summarizes the expected distribution of the labeled compound in various tissues at different time points after administration. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Tissue1-hour post-injection (%ID/g ± SD)6-hours post-injection (%ID/g ± SD)24-hours post-injection (%ID/g ± SD)
Blood15.2 ± 2.53.1 ± 0.80.5 ± 0.2
Tumor8.5 ± 1.810.2 ± 2.16.3 ± 1.5
Liver12.8 ± 3.15.6 ± 1.21.1 ± 0.4
Kidneys25.6 ± 4.28.9 ± 1.91.8 ± 0.6
Spleen4.1 ± 0.96.8 ± 1.43.2 ± 0.8
Muscle2.3 ± 0.51.5 ± 0.40.8 ± 0.3
Table 2: Incorporation of ¹³C,¹⁵N-Label into RNA and DNA in Tumor Tissue

This table shows the level of incorporation of the stable isotopes into nucleic acids extracted from tumor tissue at various time points following administration of 5-Fluoro Cytosine-¹³C,¹⁵N₂. Data is presented as atom percent excess (APE) for ¹³C and ¹⁵N.

Time Point¹³C Enrichment in RNA (APE ± SD)¹⁵N Enrichment in RNA (APE ± SD)¹³C Enrichment in DNA (APE ± SD)¹⁵N Enrichment in DNA (APE ± SD)
6 hours0.8 ± 0.21.2 ± 0.30.3 ± 0.10.5 ± 0.1
12 hours1.5 ± 0.42.3 ± 0.50.7 ± 0.21.1 ± 0.3
24 hours2.8 ± 0.64.1 ± 0.81.5 ± 0.42.2 ± 0.5
48 hours3.5 ± 0.85.2 ± 1.12.1 ± 0.63.1 ± 0.7

Experimental Protocols

Protocol 1: In Vivo Administration of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in a Murine Tumor Model

Materials:

  • 5-Fluoro Cytosine-¹³C,¹⁵N₂ (sterile, endotoxin-free)

  • Sterile saline solution (0.9% NaCl)

  • Tumor-bearing mice (e.g., xenograft or genetically engineered models)

  • Syringes and needles for administration

  • Animal balance

Procedure:

  • Preparation of Dosing Solution:

    • Aseptically dissolve the 5-Fluoro Cytosine-¹³C,¹⁵N₂ powder in sterile saline to the desired concentration. A typical concentration is 10 mg/mL.

    • Ensure the solution is clear and free of particulates. Filter sterilize if necessary.

  • Animal Handling and Dosing:

    • Acclimatize the tumor-bearing mice to the experimental conditions for at least one week.

    • Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

    • The recommended dose of 5-Fluoro Cytosine in mice ranges from 50 to 200 mg/kg body weight.[1] The optimal dose should be determined in a pilot study to balance labeling efficiency with potential toxicity.

    • Administer the 5-Fluoro Cytosine-¹³C,¹⁵N₂ solution via intraperitoneal (IP) or intravenous (IV) injection. IP injection is generally easier for repeated dosing, while IV administration provides more rapid systemic distribution.

  • Dosing Schedule:

    • A single bolus dose can be administered for short-term labeling studies.

    • For longer-term studies to achieve higher enrichment, repeated doses (e.g., once daily for 3-5 days) may be necessary.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. 5-Fluorocytosine can have side effects, including bone marrow suppression and gastrointestinal issues.[2]

Protocol 2: Tissue Collection and Nucleic Acid Extraction

Materials:

  • Surgical tools for dissection

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Nucleic acid extraction kit (for RNA and DNA)

  • Phosphate-buffered saline (PBS), ice-cold

  • RNase/DNase-free tubes and reagents

Procedure:

  • Tissue Harvest:

    • At the desired time points after the final dose of 5-Fluoro Cytosine-¹³C,¹⁵N₂, euthanize the mice according to approved animal welfare protocols.

    • Immediately dissect the tissues of interest (e.g., tumor, liver, spleen, etc.).

    • Rinse the tissues with ice-cold PBS to remove excess blood.

    • Blot the tissues dry, weigh them, and snap-freeze them in liquid nitrogen. Store at -80°C until further processing.

  • Tissue Homogenization:

    • On the day of extraction, place the frozen tissue in a pre-chilled tube with lysis buffer from the nucleic acid extraction kit.

    • Homogenize the tissue thoroughly using a suitable homogenizer until no visible tissue clumps remain.

  • Nucleic Acid Extraction:

    • Follow the manufacturer's protocol for the chosen nucleic acid extraction kit to isolate total RNA and/or genomic DNA.

    • Ensure all steps are performed in an RNase/DNase-free environment to prevent degradation.

    • Quantify the concentration and assess the purity of the extracted nucleic acids using a spectrophotometer (e.g., NanoDrop).

Protocol 3: Sample Preparation and Analysis by LC-MS/MS

Materials:

  • Hydrolysis reagents (e.g., nuclease P1, alkaline phosphatase for enzymatic digestion; or strong acid for chemical hydrolysis)

  • LC-MS/MS system with a suitable column for nucleoside separation

  • Internal standards (e.g., unlabeled and fully labeled nucleosides)

Procedure:

  • Nucleic Acid Hydrolysis:

    • Hydrolyze the purified RNA and DNA samples to their constituent nucleosides. Enzymatic digestion is generally preferred as it is milder and less prone to side reactions.

    • For enzymatic digestion, incubate the nucleic acid sample with nuclease P1 followed by alkaline phosphatase according to established protocols.

  • Sample Cleanup:

    • After hydrolysis, clean up the sample to remove enzymes and other interfering substances. This can be achieved by solid-phase extraction (SPE) or filtration.

  • LC-MS/MS Analysis:

    • Resuspend the dried nucleosides in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample onto an LC-MS/MS system equipped with a C18 column or a column specifically designed for polar metabolite analysis.

    • Use a gradient elution method to separate the different nucleosides.

    • Set up the mass spectrometer to monitor the specific mass transitions for both the unlabeled and the ¹³C,¹⁵N-labeled cytidine and uridine (from 5-FU incorporation).

    • Quantify the peak areas for each isotopologue.

  • Data Analysis:

    • Calculate the atom percent excess (APE) for ¹³C and ¹⁵N to determine the level of isotope enrichment in the nucleic acids.

    • APE (%) = [(Abundance of labeled nucleoside) / (Abundance of labeled + unlabeled nucleoside)] x 100.

    • Normalize the data to the total amount of nucleic acid analyzed.

Visualization of Pathways and Workflows

metabolic_pathway FC 5-Fluoro Cytosine-¹³C,¹⁵N₂ FU 5-Fluorouracil-¹³C,¹⁵N₂ FC->FU Cytosine Deaminase FUMP FUMP-¹³C,¹⁵N₂ FU->FUMP UPRT FdUMP FdUMP-¹³C,¹⁵N₂ FU->FdUMP TP/UP FUDP FUDP-¹³C,¹⁵N₂ FUMP->FUDP FUTP FUTP-¹³C,¹⁵N₂ FUDP->FUTP RNA RNA Incorporation FUTP->RNA FdUDP FdUDP-¹³C,¹⁵N₂ FdUMP->FdUDP FdUTP FdUTP-¹³C,¹⁵N₂ FdUDP->FdUTP DNA DNA Incorporation FdUTP->DNA

Caption: Metabolic pathway of 5-Fluoro Cytosine-¹³C,¹⁵N₂.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis cluster_data_phase Data Interpretation admin Administration of 5-FC-¹³C,¹⁵N₂ to Mice tissue_coll Tissue Collection (Tumor, Organs) admin->tissue_coll extraction Nucleic Acid Extraction (RNA/DNA) tissue_coll->extraction hydrolysis Hydrolysis to Nucleosides extraction->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms quant Quantification of Isotope Enrichment lcms->quant bio_interp Biological Interpretation (Proliferation, Pathway Analysis) quant->bio_interp

Caption: Experimental workflow for in vivo cell labeling.

signaling_pathway cluster_downstream Downstream Signaling Cascades FC 5-FC-¹³C,¹⁵N₂ (Labeled Prodrug) FU_incorp ¹³C,¹⁵N-5-FU Incorporation into RNA/DNA FC->FU_incorp dna_damage DNA Damage & Replication Stress FU_incorp->dna_damage rna_dys RNA Dysfunction FU_incorp->rna_dys wnt Wnt/β-catenin Pathway Modulation FU_incorp->wnt jak_stat JAK/STAT Pathway Inhibition FU_incorp->jak_stat p53 p53 Activation dna_damage->p53 nfkb NF-κB Pathway Activation rna_dys->nfkb apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle wnt->cell_cycle nfkb->apoptosis jak_stat->apoptosis

Caption: Signaling pathways affected by 5-FU incorporation.[3][4][5]

References

Application Note: Utilizing 5-Fluoro Cytosine-¹³C,¹⁵N₂ for Enhanced Accuracy in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluorocytosine (5-FC), also known as Flucytosine, is an antifungal pro-drug synthesized in 1957.[1][2] It is primarily used in combination with other agents like amphotericin B to treat severe systemic fungal infections, including those caused by Candida and Cryptococcus species.[2][3] 5-FC exerts its antifungal effect after being converted within fungal cells to the active metabolite, 5-fluorouracil (5-FU), which disrupts both RNA and DNA synthesis.[1][2] The accurate determination of 5-FC concentrations in biological matrices is critical for establishing its pharmacokinetic (PK) profile, ensuring therapeutic efficacy, and avoiding dose-related toxicities such as bone marrow suppression and hepatotoxicity.[4][5]

Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[6][7] 5-Fluoro Cytosine-¹³C,¹⁵N₂ is a stable, non-radioactive labeled version of 5-FC that serves as an ideal internal standard (IS) for quantitative bioanalysis.[8] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise quantification by correcting for variability in sample preparation, matrix effects, and instrument response, thereby significantly improving the accuracy and reliability of pharmacokinetic data.[9][10]

Principle of Application

The core application of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in pharmacokinetic studies is its role as an internal standard. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry.[9] Because 5-Fluoro Cytosine-¹³C,¹⁵N₂ is chemically identical to the unlabeled drug (analyte), it co-elutes chromatographically and exhibits the same ionization efficiency in the mass spectrometer's source. However, due to the mass difference from the ¹³C and ¹⁵N isotopes, it is distinguishable by the mass analyzer.

By adding a known concentration of 5-Fluoro Cytosine-¹³C,¹⁵N₂ to every sample and standard, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric measurement effectively normalizes the data, compensating for any analyte loss during sample extraction or fluctuations in instrument performance, leading to highly accurate and precise results.

Key Applications

  • Definitive Pharmacokinetic Studies: Essential for accurately determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).[6]

  • Therapeutic Drug Monitoring (TDM): Enables precise measurement of drug levels in patients to optimize dosing, maintain concentrations within the therapeutic window (typically 25-100 µg/mL), and minimize toxicity.[5][11]

  • Bioavailability and Bioequivalence Studies: Provides the high level of accuracy required to compare different formulations of 5-FC or to assess its absorption characteristics.[12][13]

  • Metabolite Identification and Quantification: Can be used in conjunction with studies analyzing the conversion of 5-FC to its active metabolite, 5-FU, and other related compounds.[14]

Metabolic Pathway of 5-Fluorocytosine

5-FC is a pro-drug that requires intracellular conversion to become active.[1] The process, outlined below, occurs in susceptible fungal cells, which possess enzymes absent in mammalian cells, providing a degree of selective toxicity.[2][15]

G Metabolic Activation of 5-Fluorocytosine in Fungal Cells cluster_cell Fungal Cell FC 5-Fluorocytosine (5-FC) FU 5-Fluorouracil (5-FU) FC->FU Cytosine Deaminase FUMP 5-Fluorouridine Monophosphate (FUMP) FU->FUMP UMP Pyrophosphorylase FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) FU->FdUMP ... FUTP 5-Fluorouridine Triphosphate (FUTP) FUMP->FUTP ...Kinases... RNA RNA Disruption (Inhibition of Protein Synthesis) FUTP->RNA DNA DNA Synthesis Inhibition FdUMP->DNA Inhibits Thymidylate Synthetase FC_outside 5-FC (extracellular) FC_outside->FC Cytosine Permease

Caption: Metabolic pathway of 5-Fluorocytosine (5-FC) in susceptible fungal cells.

Pharmacokinetic Parameters of 5-Fluorocytosine

The following table summarizes typical pharmacokinetic parameters for orally administered 5-Fluorocytosine in humans with normal renal function.

ParameterValueReference(s)
Bioavailability 75% - 90%[3][11]
Half-life (t½) 2.4 - 6 hours[3][11]
Time to Peak (Tmax) ~2 hours (after 4 days of therapy)[11][16]
Protein Binding 2.9% - 4%[11]
Volume of Distribution (Vd) 0.6 - 0.9 L/kgN/A
Primary Route of Excretion Renal (>90% unchanged)[3][11]
Therapeutic Serum Levels 25 - 100 µg/mL[5][11]
CSF Penetration ~75% of serum concentrations[16]

Experimental Protocol: Quantification of 5-FC in Human Plasma

This protocol describes a typical workflow for a pharmacokinetic study using 5-Fluoro Cytosine-¹³C,¹⁵N₂ as an internal standard for analysis by LC-MS/MS.

G Pharmacokinetic Study Workflow using a Stable Isotope Labeled IS cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase A 1. Drug Administration (Oral 5-FC) B 2. Sample Collection (Timed blood draws into heparinized tubes) A->B C 3. Sample Preparation - Plasma harvesting - Aliquot plasma B->C D 4. IS Spiking Add known amount of 5-FC-¹³C,¹⁵N₂ to all samples, standards, & QCs C->D E 5. Protein Precipitation (e.g., with Acetonitrile or Trichloroacetic Acid) D->E F 6. Centrifugation & Supernatant Transfer E->F G 7. LC-MS/MS Analysis - Chromatographic Separation - MS/MS Detection (MRM) F->G H 8. Data Processing - Integrate peak areas - Calculate Analyte/IS ratio G->H I 9. Quantification Generate calibration curve and determine sample concentrations H->I J 10. Pharmacokinetic Modeling Calculate Cmax, AUC, t½, etc. I->J

Caption: Experimental workflow for a 5-FC pharmacokinetic study.

Materials and Reagents
  • 5-Fluorocytosine (analytical standard)

  • 5-Fluoro Cytosine-¹³C,¹⁵N₂ (Internal Standard)

  • Human Plasma (drug-free, for calibration standards and quality controls)

  • Acetonitrile or Methanol (LC-MS grade)

  • Trichloroacetic Acid (if used for precipitation)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Heparinized collection tubes

  • Microcentrifuge tubes

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of 5-FC and 5-FC-¹³C,¹⁵N₂ in methanol or water.

  • Working Solutions: Create a series of working solutions from the 5-FC stock to prepare calibration standards. Prepare a separate working solution for the internal standard (e.g., 1 µg/mL).[9]

  • Calibration Standards: Spike drug-free plasma with the 5-FC working solutions to create a calibration curve over the desired concentration range (e.g., 2.0 to 100.0 mg/L).[9]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation
  • Collect blood samples at predetermined time points post-dose into heparinized tubes.

  • Centrifuge the blood to separate the plasma.

  • To a 10-50 µL aliquot of plasma (from study subjects, calibration standards, or QCs), add a fixed volume of the internal standard working solution.[9]

  • Add 3-4 volumes of cold acetonitrile to precipitate proteins.[17]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 12,000 rpm) for 5-10 minutes to pellet the precipitated protein.

  • Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting parameters that should be optimized for the specific instrument used.

ParameterSuggested Condition
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
5-Fluorocytosine130.0113.0
5-Fluoro Cytosine-¹³C,¹⁵N₂133.0116.0
Note: Exact m/z values should be confirmed by infusion and optimization on the specific mass spectrometer.

Data Analysis and Interpretation

  • Calibration Curve: Plot the peak area ratio (5-FC / 5-FC-¹³C,¹⁵N₂) against the nominal concentration of the calibration standards. Perform a linear regression (typically with 1/x² weighting) to generate the standard curve.

  • Quantification: Determine the concentration of 5-FC in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Pharmacokinetic Analysis: Use the resulting concentration-time data to calculate key PK parameters using non-compartmental or compartmental analysis software.

The diagram below illustrates the logical basis for using a stable isotope-labeled internal standard.

G Role of SIL-IS in Ensuring Accurate Quantification cluster_process Analytical Process Analyte Analyte (5-Fluorocytosine) P1 Sample Prep (e.g., extraction loss) Analyte->P1 P2 Matrix Effects (ion suppression/ enhancement) Analyte->P2 P3 Instrument Variability (injection volume, source conditions) Analyte->P3 IS Internal Standard (5-FC-¹³C,¹⁵N₂) IS->P1 IS->P2 IS->P3 FinalAnalyte Final Analyte Response (Variable) P1->FinalAnalyte FinalIS Final IS Response (Variable) P1->FinalIS   Affects both   proportionally P2->FinalAnalyte P2->FinalIS   Affects both   proportionally P3->FinalAnalyte P3->FinalIS   Affects both   proportionally Ratio Ratio (Analyte / IS) FinalAnalyte->Ratio FinalIS->Ratio Result Accurate & Precise Concentration Ratio->Result

Caption: Logic of using a SIL-IS to correct for analytical variability.

Summary

The use of 5-Fluoro Cytosine-¹³C,¹⁵N₂ as an internal standard is fundamental to the development of robust, accurate, and precise bioanalytical methods for pharmacokinetic studies of 5-Fluorocytosine. By effectively mitigating variability inherent in sample processing and LC-MS/MS analysis, this stable isotope-labeled standard ensures the high-quality data required by researchers and drug developers to fully characterize the behavior of 5-FC in vivo, ultimately supporting safer and more effective therapeutic use.

References

Application Note: Analysis of Isotopically Labeled 5-Fluorocytosine using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC) is a crucial antifungal pro-drug that is enzymatically converted within fungal cells to the potent anticancer agent 5-fluorouracil (5-FU). This conversion is central to its therapeutic effect, which involves the inhibition of DNA and RNA synthesis in the target organism. Understanding the metabolic fate of 5-FC is paramount for the development of more effective antifungal therapies and for its application in gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment.

Isotopic labeling of 5-FC with stable isotopes, such as Carbon-13 (¹³C), provides a powerful tool for tracing its metabolic pathway and quantifying its conversion to 5-FU in biological systems. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that allows for the precise identification and quantification of ¹³C-labeled compounds and their metabolites. This application note provides a detailed protocol for the analysis of ¹³C-labeled 5-Fluorocytosine using ¹³C NMR spectroscopy, including expected chemical shift data and a visualization of its metabolic pathway.

Data Presentation

While experimental ¹³C NMR spectra for isotopically labeled 5-Fluorocytosine are not widely published, the expected chemical shifts can be reliably predicted based on data from unlabeled 5-Fluorocytosine and similar fluoropyrimidine compounds. The introduction of a ¹³C label at a specific position will result in a significantly enhanced signal for that carbon atom, facilitating its identification and the analysis of its environment.

Table 1: Expected ¹³C NMR Chemical Shifts for 5-Fluorocytosine

Carbon AtomExpected Chemical Shift (ppm)Notes
C2~155 - 160Carbonyl carbon, typically deshielded.
C4~150 - 155Carbon bonded to the amino group.
C5~135 - 140 (with J-coupling to ¹⁹F)Carbon directly bonded to fluorine, will exhibit a large one-bond C-F coupling constant.
C6~120 - 125Olefinic carbon.

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

A. Synthesis of Isotopically Labeled 5-Fluorocytosine

The synthesis of ¹³C-labeled 5-Fluorocytosine can be achieved by adapting established synthetic routes for the unlabeled compound, using a ¹³C-labeled precursor. For example, to label the C2 position, one could start with [¹³C]urea. Similarly, other positions can be labeled by selecting the appropriate isotopically labeled starting materials in the synthetic pathway. Several synthetic strategies for 5-Fluorocytosine have been reported, often starting from fluorouracil or through condensation and cyclization reactions.

B. Sample Preparation for ¹³C NMR Spectroscopy

Proper sample preparation is critical for obtaining high-quality ¹³C NMR spectra.

  • Solvent Selection: Choose a deuterated solvent in which the 5-Fluorocytosine sample is soluble. Common choices for polar compounds like 5-Fluorocytosine include deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred due to the low natural abundance of ¹³C. Aim for a concentration of 50-100 mg of the isotopically labeled 5-Fluorocytosine in 0.5-0.7 mL of deuterated solvent.

  • Sample Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for organic solvents, to accurately reference the chemical shifts.

C. ¹³C NMR Data Acquisition

The following is a general protocol for acquiring a proton-decoupled ¹³C NMR spectrum. Instrument parameters should be optimized for the specific spectrometer and sample.

  • Instrument Setup: Tune and match the NMR probe for ¹³C frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses all expected ¹³C resonances (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate quantification.

    • Number of Scans (ns): Due to the low sensitivity of ¹³C NMR, a large number of scans will be required, especially for unlabeled samples. For isotopically enriched samples, the number of scans can be significantly reduced. Start with a few hundred scans and increase as needed to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the internal standard.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of 5-Fluorocytosine and a typical experimental workflow for its analysis.

Metabolic_Pathway_of_5_Fluorocytosine cluster_extracellular Extracellular cluster_intracellular Fungal Cell 5FC_ext 5-Fluorocytosine (5-FC) 5FC_int 5-Fluorocytosine (5-FC) 5FC_ext->5FC_int Cytosine Permease 5FU 5-Fluorouracil (5-FU) 5FC_int->5FU Cytosine Deaminase 5FUMP 5-Fluorouridine Monophosphate (5-FUMP) 5FU->5FUMP Uracil Phosphoribosyltransferase (UPRTase) 5FUDP 5-Fluorouridine Diphosphate (5-FUDP) 5FUMP->5FUDP 5FdUMP 5-Fluorodeoxyuridine Monophosphate (5-FdUMP) 5FUMP->5FdUMP 5FUTP 5-Fluorouridine Triphosphate (5-FUTP) 5FUDP->5FUTP RNA_synthesis RNA Synthesis Inhibition 5FUTP->RNA_synthesis DNA_synthesis DNA Synthesis Inhibition 5FdUMP->DNA_synthesis Thymidylate Synthase Inhibition

Caption: Metabolic pathway of 5-Fluorocytosine in fungal cells.

Experimental_Workflow Start Start: Isotopically Labeled 5-FC Synthesis Synthesis of [¹³C]-5-Fluorocytosine Start->Synthesis Purification Purification and Characterization Synthesis->Purification SamplePrep NMR Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep NMR ¹³C NMR Data Acquisition SamplePrep->NMR Processing Data Processing and Analysis NMR->Processing Results Results: Chemical Shift Assignment and Quantification Processing->Results

Caption: Experimental workflow for ¹³C NMR analysis of 5-Fluorocytosine.

Application Notes and Protocols for Site-Specific Incorporation of 5-Fluoropyrimidines into DNA and RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of 5-fluoropyrimidines, such as 5-fluorouracil (5-FU) and 5-fluorocytosine (5-FC), into DNA and RNA oligonucleotides is a powerful tool in biomedical research and drug development. These fluorinated analogs can serve as sensitive probes for structural and functional studies of nucleic acids, leveraging the unique properties of the fluorine-19 (¹⁹F) nucleus for nuclear magnetic resonance (NMR) spectroscopy. Furthermore, oligonucleotides containing 5-fluoropyrimidines have therapeutic potential, acting as antisense agents, siRNAs, or aptamers with enhanced biological activity. This document provides detailed application notes and protocols for the synthesis, purification, and cellular delivery of DNA and RNA modified with 5-fluoropyrimidines.

Data Presentation: Thermodynamic Stability of 5-Fluoropyrimidine-Containing Duplexes

The introduction of 5-fluoropyrimidines can influence the thermodynamic stability of DNA and RNA duplexes. The following tables summarize the changes in melting temperature (Tm) and free energy (ΔG°) upon substitution.

Duplex TypeModificationSequence (5' to 3')ΔTm (°C) per modificationΔΔG°₃₇ (kcal/mol) per modificationReference
RNA:RNA5-Fluorouridine (FU)GCGAAU****U CGC+2.1-0.8[1]
DNA:DNA5-Fluoro-2'-deoxyuridine (FdU)GCGAAT****T CGC-1.5+0.3[1]

Table 1: Effect of 5-Fluorouridine and 5-Fluoro-2'-deoxyuridine on Duplex Stability. A single substitution of 5-fluorouridine in an RNA duplex can increase its stability, while a single 5-fluoro-2'-deoxyuridine substitution in a DNA duplex leads to destabilization[1].

Duplex TypeModificationΔTm (°C)Reference
DNA:RNA Hybrid5-propynyluracil & (Rp)-PS linkagesSignificant increase

Table 2: Impact of Other C5 Modifications on DNA:RNA Hybrid Stability. The combination of a 5-propynyl group on uracil and phosphorothioate (PS) linkages can significantly enhance the thermal stability of DNA:RNA hybrids.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 5-Fluorouridine into RNA using T7 RNA Polymerase

This protocol describes the in vitro transcription of an RNA molecule with site-specific incorporation of 5-fluorouridine triphosphate (5-FUTP).

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • Ribonucleoside triphosphates (ATP, CTP, GTP)

  • 5-Fluorouridine triphosphate (5-FUTP)

  • RNase-free water

  • DNase I, RNase-free

  • EDTA (0.5 M)

  • Ammonium acetate (7.5 M)

  • Ethanol (100% and 70%)

  • Denaturing polyacrylamide gel (appropriate percentage for RNA size)

  • Gel loading buffer (e.g., 95% formamide, 0.025% (w/v) bromophenol blue, 0.025% (w/v) xylene cyanol, 5 mM EDTA)

Procedure:

  • Transcription Reaction Setup:

    • Assemble the following reaction mixture at room temperature in a sterile, RNase-free microcentrifuge tube. The components should be added in the order listed to prevent DNA precipitation by spermidine.

      Component Volume (for 20 µL reaction) Final Concentration
      RNase-free water to 20 µL
      5X Transcription Buffer 4 µL 1X
      100 mM DTT 1 µL 5 mM
      100 mM ATP, CTP, GTP mix 0.8 µL each 4 mM each
      100 mM UTP See Note See Note
      100 mM 5-FUTP See Note See Note
      Linearized DNA template 1 µg 50 ng/µL

      | T7 RNA Polymerase | 2 µL | |

    • Note: The ratio of UTP to 5-FUTP will determine the incorporation efficiency at uridine positions. For site-specific incorporation, design the template so that only the desired positions are transcribed with the modified nucleotide. For complete substitution, omit UTP and use only 5-FUTP.

  • Incubation:

    • Mix the components gently by pipetting up and down.

    • Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification:

    • Stop the reaction by adding 2 µL of 0.5 M EDTA.

    • Precipitate the RNA by adding 2.5 µL of 7.5 M ammonium acetate and 60 µL of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.

    • Centrifuge at maximum speed for 30 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of 70% ethanol.

    • Centrifuge for 5 minutes at 4°C.

    • Carefully remove the supernatant and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

  • Gel Electrophoresis and Purification (Optional but Recommended):

    • Add an equal volume of 2X gel loading buffer to the RNA sample.

    • Heat at 95°C for 5 minutes and then place on ice.

    • Load the sample onto a denaturing polyacrylamide gel.

    • Run the gel until the desired separation is achieved.

    • Visualize the RNA band by UV shadowing or staining (e.g., with toluidine blue).

    • Excise the band and elute the RNA using a suitable elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA, 0.1% SDS) overnight at 4°C with shaking.

    • Precipitate the eluted RNA as described in step 4.

Protocol 2: Solid-Phase Synthesis of DNA Oligonucleotides Containing 5-Fluorodeoxycytidine

This protocol outlines the automated solid-phase synthesis of a DNA oligonucleotide containing a site-specific 5-fluoro-2'-deoxycytidine (5-FdC) modification using phosphoramidite chemistry.

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support functionalized with the 3'-terminal nucleoside

  • Standard DNA phosphoramidites (dA, dG, dC, T)

  • 5-Fluoro-2'-deoxycytidine phosphoramidite

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

  • Capping solution (A: acetic anhydride/pyridine/THF; B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Acetonitrile (synthesis grade)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure (automated synthesizer cycle):

  • Immobilization: The first nucleoside is pre-attached to the CPG solid support.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution, exposing the 5'-hydroxyl group. The orange color of the cleaved DMT cation can be used to monitor coupling efficiency.

    • Step 2: Coupling: The 5-FdC phosphoramidite (or a standard phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

    • Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on if "DMT-on" purification is desired, or removed if "DMT-off".

  • Cleavage and Deprotection:

    • The solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.

    • The deprotection is typically carried out at 55°C for 8-12 hours.

  • Purification:

    • The crude oligonucleotide solution is dried down and resuspended in water.

    • Purification is performed by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) for DMT-on oligonucleotides or polyacrylamide gel electrophoresis (PAGE) for DMT-off oligonucleotides.

  • Desalting and Quantification:

    • The purified oligonucleotide is desalted using a size-exclusion column or ethanol precipitation.

    • The final product is quantified by UV-Vis spectrophotometry at 260 nm.

Protocol 3: Cellular Delivery of 5-Fluoropyrimidine Modified siRNA using Lipofection

This protocol provides a general guideline for the transfection of mammalian cells with a 5-fluoropyrimidine-modified siRNA using a commercial lipid-based transfection reagent (e.g., Lipofectamine™). Optimization for specific cell lines and siRNA sequences is crucial.

Materials:

  • 5-Fluoropyrimidine-modified siRNA

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM™)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 2000 or RNAiMAX)

  • Sterile microcentrifuge tubes

  • Multi-well cell culture plates

Procedure (for a 24-well plate format):

  • Cell Seeding:

    • One day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • For each well to be transfected:

      • In a sterile microcentrifuge tube (Tube A), dilute 20 pmol of the 5-fluoropyrimidine-modified siRNA in 50 µL of serum-free medium. Mix gently.

      • In a separate sterile microcentrifuge tube (Tube B), dilute 1 µL of the lipid-based transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

      • Combine the diluted siRNA (from Tube A) with the diluted transfection reagent (from Tube B). Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Remove the growth medium from the cells and replace it with 400 µL of fresh, complete medium.

    • Add the 100 µL of siRNA-lipid complex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

    • The medium can be changed after 4-6 hours if toxicity is a concern.

    • Analyze the cells for the desired effect (e.g., target gene knockdown by qRT-PCR or Western blot).

Visualizations

5-Fluorouracil Metabolism and Mechanism of Action

G FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FUrd Fluorouridine (FUrd) FU->FUrd FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP RNA_incorp RNA Incorporation FUTP->RNA_incorp RNA_dys RNA Dysfunction RNA_incorp->RNA_dys FdUrd Fluorodeoxyuridine (FdUrd) FUrd->FdUrd FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FdUrd->FdUMP FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FdUMP->FdUDP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP DNA_incorp DNA Incorporation FdUTP->DNA_incorp DNA_damage DNA Damage DNA_incorp->DNA_damage dUMP dUMP dTMP dTMP dUMP->dTMP

Caption: Metabolic pathways of 5-fluorouracil leading to RNA and DNA incorporation and thymidylate synthase inhibition.

Solid-Phase Oligonucleotide Synthesis Workflow

G cluster_cycle Synthesis Cycle (n times) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 5-FdC Phosphoramidite) Capping 3. Capping (Block Unreacted Sites) Oxidation 4. Oxidation (Stabilize Linkage) Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage After final cycle Start Start: 3'-Nucleoside on Solid Support Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Final Product: 5-FdC Modified DNA Purification->Final_Product

Caption: Iterative four-step cycle of solid-phase synthesis for incorporating 5-fluorodeoxycytidine into a DNA oligonucleotide.

Cellular Uptake and Action of Modified siRNA

G cluster_cell Cell Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Loading Cytoplasm->RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage Gene_silencing Gene Silencing mRNA_cleavage->Gene_silencing siRNA_complex 5-FP siRNA / Lipid Complex siRNA_complex->Endosome Endocytosis

Caption: Cellular delivery and mechanism of action for a 5-fluoropyrimidine (5-FP) modified siRNA.

References

Application Notes and Protocols: Tracing Nucleotide Metabolism with 5-Fluoro Cytosine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytosine (5-FC) is a prodrug that is converted into the potent antimetabolite 5-fluorouracil (5-FU), a cornerstone of many chemotherapy regimens. Understanding the metabolic fate of 5-FC is crucial for optimizing its therapeutic efficacy and overcoming resistance mechanisms. The use of stable isotope-labeled 5-Fluoro Cytosine-¹³C,¹⁵N₂ provides a powerful tool for tracing its conversion to 5-FU and subsequent incorporation into nucleotide pools, RNA, and DNA. This document provides detailed application notes and protocols for utilizing 5-Fluoro Cytosine-¹³C,¹⁵N₂ in metabolic studies.

The core principle of this technique lies in the administration of 5-Fluoro Cytosine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). As the labeled 5-FC is metabolized, the heavy isotopes are incorporated into downstream metabolites. These isotopically labeled metabolites can then be detected and quantified using mass spectrometry, allowing for a detailed mapping and quantification of the metabolic flux through the pyrimidine synthesis and salvage pathways.

Metabolic Pathway of 5-Fluorocytosine

5-Fluorocytosine is transported into cells where it is deaminated by cytosine deaminase to form 5-fluorouracil (5-FU).[1][2] 5-FU is then further metabolized into three main active metabolites: fluorouridine monophosphate (FUMP), fluorodeoxyuridine monophosphate (FdUMP), and fluorouridine triphosphate (FUTP).[3][4] FdUMP inhibits thymidylate synthase, a critical enzyme in de novo DNA synthesis, while FUTP can be incorporated into RNA, disrupting its function.[5][6] The dual stable isotope labeling in 5-Fluoro Cytosine-¹³C,¹⁵N₂ allows for the simultaneous tracing of both the carbon and nitrogen atoms from the pyrimidine ring as it moves through these metabolic pathways.

5-Fluorocytosine Metabolic Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5FC_13C15N2_ext 5-Fluoro Cytosine-¹³C,¹⁵N₂ 5FC_13C15N2_int 5-Fluoro Cytosine-¹³C,¹⁵N₂ 5FC_13C15N2_ext->5FC_13C15N2_int Transport 5FU_13C15N2 5-Fluorouracil-¹³C,¹⁵N₂ 5FC_13C15N2_int->5FU_13C15N2 Cytosine Deaminase FUMP_13C15N2 FUMP-¹³C,¹⁵N₂ 5FU_13C15N2->FUMP_13C15N2 UPRT FUDP_13C15N2 FUDP-¹³C,¹⁵N₂ FUMP_13C15N2->FUDP_13C15N2 FdUMP_13C15N2 FdUMP-¹³C,¹⁵N₂ FUMP_13C15N2->FdUMP_13C15N2 Ribonucleotide Reductase (indirect) FUTP_13C15N2 FUTP-¹³C,¹⁵N₂ FUDP_13C15N2->FUTP_13C15N2 RNA_incorporation RNA Incorporation FUTP_13C15N2->RNA_incorporation FdUDP_13C15N2 FdUDP-¹³C,¹⁵N₂ FdUMP_13C15N2->FdUDP_13C15N2 TS_inhibition Thymidylate Synthase Inhibition FdUMP_13C15N2->TS_inhibition FdUTP_13C15N2 FdUTP-¹³C,¹⁵N₂ FdUDP_13C15N2->FdUTP_13C15N2 DNA_incorporation DNA Incorporation FdUTP_13C15N2->DNA_incorporation

Metabolic conversion of 5-Fluoro Cytosine-¹³C,¹⁵N₂.

Experimental Protocols

Cell Culture and Labeling

This protocol is designed for adherent cancer cell lines but can be adapted for suspension cultures.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5-Fluoro Cytosine-¹³C,¹⁵N₂ (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • 6-well or 10 cm cell culture plates

  • Trypsin-EDTA

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Labeling Medium Preparation: Prepare the labeling medium by adding a final concentration of 100 µM 5-Fluoro Cytosine-¹³C,¹⁵N₂ to the complete growth medium. The optimal concentration may vary depending on the cell line and experimental goals and should be determined empirically.

  • Labeling: Aspirate the growth medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to the cells.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the labeled compound into metabolites.

  • Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on dry ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites and store at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis of Labeled Metabolites

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions (example):

  • Column: ZIC-pHILIC column (e.g., 150 mm x 2.1 mm, 5 µm)

  • Mobile Phase A: 20 mM Ammonium Carbonate in water, pH 9.2

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 80% B to 20% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for the unlabeled and labeled metabolites of interest. The specific mass transitions will depend on the ¹³C and ¹⁵N incorporation.

Experimental Workflow Diagram

Experimental Workflow start Start cell_seeding Seed Cells in Culture Plates start->cell_seeding labeling Incubate with 5-Fluoro Cytosine-¹³C,¹⁵N₂ cell_seeding->labeling time_course Time-Course Sampling (0, 2, 6, 12, 24h) labeling->time_course harvesting Metabolite Extraction (80% Methanol) time_course->harvesting analysis LC-MS/MS Analysis harvesting->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing end End data_processing->end

Workflow for tracing nucleotide metabolism.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an experiment following the described protocols. The data illustrates the time-dependent incorporation of ¹³C and ¹⁵N from 5-Fluoro Cytosine-¹³C,¹⁵N₂ into key metabolites in a cancer cell line.

Table 1: Mass Isotopologue Distribution of 5-Fluorouracil (5-FU)
Time (hours)M+0 (%)M+1 (¹³C) (%)M+2 (¹⁵N₂) (%)M+3 (¹³C,¹⁵N₂) (%)
0100000
225.32.15.567.1
68.10.92.388.7
122.50.30.896.4
241.10.10.398.5
Table 2: Mass Isotopologue Distribution of Fluorouridine Monophosphate (FUMP)
Time (hours)M+0 (%)M+1 (¹³C) (%)M+2 (¹⁵N₂) (%)M+3 (¹³C,¹⁵N₂) (%)
0100000
265.81.53.229.5
630.20.71.567.6
1212.40.30.686.7
244.90.10.294.8
Table 3: Mass Isotopologue Distribution of Fluorodeoxyuridine Monophosphate (FdUMP)
Time (hours)M+0 (%)M+1 (¹³C) (%)M+2 (¹⁵N₂) (%)M+3 (¹³C,¹⁵N₂) (%)
0100000
288.20.81.99.1
655.60.51.142.8
1228.90.20.570.4
2410.70.10.289.0

Data Interpretation

The data presented in the tables demonstrates the successful tracing of the ¹³C and ¹⁵N labels from 5-Fluoro Cytosine into its key downstream metabolites.

  • Table 1: Shows the rapid conversion of 5-FC to 5-FU, with the majority of the 5-FU pool being labeled (M+3) within 2 hours.

  • Table 2 & 3: Illustrate the subsequent phosphorylation of 5-FU to FUMP and its conversion to FdUMP. The labeling kinetics in these pools are slower than for 5-FU, reflecting the enzymatic conversion steps.

By analyzing the fractional abundance of each isotopologue over time, researchers can calculate the rate of production and turnover of these key metabolites, providing valuable insights into the activity of the pyrimidine metabolic pathway. This information can be used to assess the efficacy of drugs targeting this pathway and to understand mechanisms of drug resistance.

Conclusion

Tracing nucleotide metabolism with 5-Fluoro Cytosine-¹³C,¹⁵N₂ offers a robust and detailed approach to understanding the metabolic fate of this important prodrug. The protocols and data presented here provide a framework for researchers to design and execute their own stable isotope tracing experiments. The insights gained from such studies can significantly contribute to the development of more effective cancer therapies.

References

Application Note & Protocol: Therapeutic Drug Monitoring of 5-Fluorocytosine using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine analog, is an antifungal agent primarily used in combination therapy for severe systemic fungal infections, such as those caused by Candida and Cryptococcus species.[1][2] 5-FC is a prodrug that is converted within fungal cells to the active metabolite, 5-fluorouracil (5-FU).[1][3] 5-FU disrupts both DNA and RNA synthesis, leading to fungal cell death.[1][3][4]

Therapeutic Drug Monitoring (TDM) of 5-FC is crucial due to its narrow therapeutic window.[1] Sub-therapeutic concentrations can lead to treatment failure and the development of drug resistance, while supra-therapeutic levels are associated with significant dose-related toxicities, including bone marrow suppression and hepatotoxicity.[1][5][6] TDM allows for dose individualization to optimize therapeutic outcomes while minimizing adverse effects.[7] Recommended peak serum concentrations are typically between 30 to 80 µg/mL, with trough concentrations maintained above 25 µg/mL to prevent resistance.[1] Toxicity is more likely when concentrations exceed 100 µg/mL.[1][6]

This application note provides a detailed protocol for the quantitative analysis of 5-Fluorocytosine in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, [2H,15N]-5-Fluorocytosine, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.

Metabolic Pathway of 5-Fluorocytosine

5-Fluorocytosine exerts its antifungal effect by exploiting the fungal metabolic pathways. It is selectively taken up by fungal cells via cytosine permease and is then converted to 5-fluorouracil by cytosine deaminase. Human cells lack significant cytosine deaminase activity, which forms the basis of 5-FC's selective toxicity.

Metabolic Pathway of 5-Fluorocytosine cluster_fungal_cell Fungal Cell 5FC 5-Fluorocytosine (5-FC) Deaminase Cytosine Deaminase 5FC->Deaminase Metabolism 5FU 5-Fluorouracil (5-FU) UPRTase UMP Pyrophosphorylase 5FU->UPRTase Conversion FUMP 5-Fluorouridine Monophosphate (FUMP) FUTP 5-Fluorouridine Triphosphate (FUTP) FUMP->FUTP Phosphorylation FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) FUMP->FdUMP Conversion RNA_disruption RNA Disruption (Inhibition of Protein Synthesis) FUTP->RNA_disruption DNA_disruption DNA Disruption (Inhibition of Thymidylate Synthase) FdUMP->DNA_disruption Permease Cytosine Permease Permease->5FC Deaminase->5FU UPRTase->FUMP 5FC_ext 5-FC (extracellular) 5FC_ext->Permease Uptake

Metabolic activation of 5-Fluorocytosine in fungal cells.

Experimental Protocol

This protocol outlines a method for the sample preparation and LC-MS/MS analysis of 5-Fluorocytosine in human plasma.

Materials and Reagents
MaterialSupplier Example
5-Fluorocytosine (≥98% purity)Sigma-Aldrich, LKT Labs
[2H,15N]-5-Fluorocytosine (IS)Alsachim, Shimadzu
HPLC Grade AcetonitrileFisher Scientific
HPLC Grade MethanolFisher Scientific
Formic Acid (LC-MS Grade)Thermo Scientific
Trichloroacetic Acid (TCA)Sigma-Aldrich
Drug-Free Human PlasmaBioIVT
1.5 mL Polypropylene Microcentrifuge TubesEppendorf
96-well platesWaters
HPLC VialsAgilent Technologies
Equipment
EquipmentExample Model
Liquid Chromatography SystemWaters ACQUITY UPLC I-Class
Tandem Mass SpectrometerSciex 6500+ QTRAP
Analytical BalanceMettler Toledo
Centrifuge (refrigerated)Beckman Coulter
Vortex MixerScientific Industries
Pipettes (calibrated)Gilson
96-well plate autosamplerAs per LC system
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 5-Fluorocytosine in methanol.

    • Prepare a 1 mg/mL stock solution of [2H,15N]-5-Fluorocytosine (Internal Standard, IS) in methanol.

  • Working Standard Solutions:

    • Serially dilute the 5-FC stock solution with 50:50 methanol:water to prepare working solutions for calibration standards (CAL) and quality controls (QC).

  • Internal Standard Working Solution:

    • Dilute the IS stock solution with acetonitrile to a final concentration of 0.5 µg/mL. This will be used as the protein precipitation solution.

  • Calibration Standards and Quality Controls:

    • Spike drug-free human plasma with the appropriate working standard solutions to achieve the final concentrations. A typical calibration curve ranges from 0.1 µg/mL to 100 µg/mL.[8]

    • Prepare QC samples at a minimum of three concentration levels: Low (e.g., 12.5 µg/mL), Medium (e.g., 25 µg/mL), and High (e.g., 50 µg/mL).[1]

Table 1: Example Concentrations for Calibration and QC Samples

Sample TypeConcentration (µg/mL)
CAL 10.1
CAL 20.5
CAL 35.0
CAL 420.0
CAL 540.0
CAL 660.0
CAL 7100.0
LLOQ QC0.1
Low QC12.5
Mid QC25.0
High QC50.0
Sample Preparation: Protein Precipitation

The following workflow describes the protein precipitation procedure for plasma samples.

Sample Preparation Workflow Start Start: Plasma Sample (Patient, CAL, or QC) Aliquot Aliquot 25 µL of plasma into a 1.5 mL microcentrifuge tube Start->Aliquot Add_IS Add 50 µL of Internal Standard Working Solution (in Acetonitrile) Aliquot->Add_IS Vortex Vortex for 10 minutes to precipitate proteins Add_IS->Vortex Centrifuge Centrifuge at ~1480 x g for 30 minutes at 4°C Vortex->Centrifuge Transfer Transfer supernatant to a clean 96-well plate or HPLC vial Centrifuge->Transfer Inject Inject 10 µL into the LC-MS/MS system Transfer->Inject

Protein precipitation workflow for plasma samples.
LC-MS/MS Method Parameters

The following are example parameters and may require optimization for different LC-MS/MS systems.

Table 2: Liquid Chromatography Parameters

ParameterCondition
LC SystemUPLC System
ColumnAcquity® UPLC BEH C18 (2.1 x 100 mm; 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.15 mL/min
Column Temp40°C
Injection Volume10 µL
GradientIsocratic: 95% A, 5% B
Run Time~3 minutes

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transitions5-FC: m/z 128.97 > 41.82 [2H,15N]-5-FC: m/z 131.09 > 43.00 (example)
Capillary Voltage5.50 kV
Desolvation Temp350°C
Desolvation Gas Flow650 L/h

Data Analysis and Method Validation

Data Analysis

Quantification is based on the ratio of the peak area of 5-Fluorocytosine to the peak area of the internal standard ([2H,15N]-5-Fluorocytosine). A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the CAL standards using a weighted (1/x²) linear regression.

Method Validation

The analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 4: Method Validation Summary

ParameterAcceptance CriteriaTypical Performance
Linearity Correlation coefficient (r²) ≥ 0.99> 0.995
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) Accuracy (% bias) within ±15% (±20% at LLOQ)%CV < 10% %Bias within ±10%
Recovery Consistent and reproducible across QC levels> 60%
Matrix Effect IS-normalized matrix factor should be consistent across different lots of plasmaCV < 15%
Stability Analyte stable under various conditions (freeze-thaw, short-term, long-term, post-preparative)Stable for 3 freeze-thaw cycles and at least 24h at room temp

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific tool for the therapeutic drug monitoring of 5-Fluorocytosine in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard allow for high-throughput and accurate analysis, facilitating effective dose adjustments for patients undergoing 5-FC therapy. This ensures that therapeutic concentrations are maintained, maximizing efficacy while minimizing the risk of toxicity.

References

Application Note: Quantitative Analysis of Drug Metabolites Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies in drug development. Isotope dilution mass spectrometry (IDMS) is a premier analytical technique that delivers high accuracy and precision for quantifying analytes within complex biological matrices.[1] This method employs a stable isotope-labeled version of the analyte as an internal standard (IS), which is chemically identical to the analyte but mass-shifted, allowing for precise measurement by mass spectrometry.[1]

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-fluorouracil (5-FU) in plasma, a key metabolite of the antifungal and antineoplastic prodrug 5-fluorocytosine (5-FC).[2][3][4] The protocol utilizes the stable isotope-labeled 5-Fluoro Cytosine-13C,15N2 as an internal standard to correct for matrix effects and variations during sample preparation and analysis, ensuring reliable and reproducible results.

Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in drug metabolism and pharmacokinetic studies.

Metabolic Pathway of 5-Fluorocytosine

5-Fluorocytosine is a prodrug that is metabolized to the active anticancer agent 5-Fluorouracil.[2][3][4] This conversion is a critical step in its mechanism of action. The metabolic pathway is illustrated below.

Metabolic Pathway of 5-Fluorocytosine 5-FC 5-Fluorocytosine 5-FU 5-Fluorouracil 5-FC->5-FU Cytosine Deaminase Active_Metabolites Active Metabolites (FUTP, FdUTP, FdUMP) 5-FU->Active_Metabolites Anabolic Activation Inhibition Inhibition of DNA and RNA Synthesis Active_Metabolites->Inhibition

Caption: Metabolic conversion of 5-Fluorocytosine to 5-Fluorouracil and its subsequent activation.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the general workflow for the quantitative analysis of 5-FU in plasma samples using an isotope-labeled internal standard.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add 5-Fluoro Cytosine-13C,15N2 (IS) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LC_Separation UPLC Separation Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for the quantitative analysis of 5-FU in plasma.

Detailed Experimental Protocols

Materials and Reagents
  • 5-Fluorouracil (5-FU) certified reference standard

  • 5-Fluoro Cytosine-13C,15N2 (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Ethyl acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma

Instrumentation
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent

  • Mass Spectrometer: Waters Xevo TQD Mass Spectrometer or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters ACQUITY UPLC HSS PFP Column (2.1 x 100 mm, 1.8 µm) or equivalent

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare stock solutions of 5-FU and 5-Fluoro Cytosine-13C,15N2 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of 5-FU by serial dilution of the stock solution with a 50:50 methanol/water mixture.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard (5-Fluoro Cytosine-13C,15N2) at a concentration of 10 µg/mL in methanol.

  • Calibration Standards: Prepare calibration standards by spiking control human plasma with the appropriate working standard solutions to achieve a concentration range of 20–2000 ng/mL for 5-FU.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 40, 750, and 1500 ng/mL) in control human plasma from a separate stock solution of 5-FU.

Sample Preparation Protocol
  • To 50 µL of plasma sample (unknown, calibrator, or QC), add 5 µL of the 10 µg/mL internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of ethyl acetate containing 0.1% formic acid.

  • Vortex for another 30 seconds.

  • Centrifuge at 16,100 x g for 2 minutes.

  • Transfer 400 µL of the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 75 µL of 0.1% formic acid in water.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
ParameterSetting
Column ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or a shallow gradient optimized for separation
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Mass Spectrometry Detection

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for 5-FU and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
5-Fluorouracil129.042.02015
5-Fluoro Cytosine-13C,15N2 (IS)132.187.12015

Quantitative Data and Performance

The performance of the method is evaluated by analyzing the calibration curve and quality control samples.

Calibration Curve
Concentration (ng/mL)Accuracy (%)Precision (%RSD)
2098.54.2
50101.23.5
100100.52.8
25099.82.1
500102.11.9
100099.32.5
1500101.83.1
200098.93.8

Data are representative and may vary between laboratories and instrument platforms.

Quality Control Sample Performance
QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Low4041.2103.05.5
Medium750742.599.03.2
High15001530.0102.04.1

Data are representative and may vary between laboratories and instrument platforms.

Conclusion

This application note provides a detailed protocol for the quantitative analysis of 5-fluorouracil, a key metabolite of 5-fluorocytosine, in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The use of 5-Fluoro Cytosine-13C,15N2 ensures high accuracy and precision by compensating for potential sample loss and matrix effects. This robust and reliable method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Incorporation of 5-Fluoro-Cytosine-¹³C,¹⁵N₂ into RNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the incorporation efficiency of 5-Fluoro-Cytosine-¹³C,¹⁵N₂ into RNA. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway for the incorporation of 5-Fluoro-Cytosine-¹³C,¹⁵N₂ into RNA?

A1: 5-Fluorocytosine (5-FC) is a prodrug that requires intracellular conversion to its active form to be incorporated into RNA. The primary metabolic pathway involves the following steps:

  • Uptake: 5-FC is transported into the cell by cytosine permease.

  • Deamination: Inside the cell, the enzyme cytosine deaminase converts 5-FC to 5-Fluorouracil (5-FU). Mammalian cells generally have low cytosine deaminase activity, which can be a limiting factor for incorporation.

  • Conversion to FUMP: 5-FU is then converted to 5-fluoro-uridine monophosphate (FUMP) by uridine monophosphate pyrophosphorylase.

  • Phosphorylation: FUMP is further phosphorylated to 5-fluoro-uridine diphosphate (FUDP) and subsequently to 5-fluoro-uridine triphosphate (FUTP).

  • RNA Incorporation: FUTP is recognized by RNA polymerases and incorporated into newly synthesized RNA transcripts.

The stable isotopes (¹³C and ¹⁵N) in 5-Fluoro-Cytosine-¹³C,¹⁵N₂ are retained throughout this process, allowing for the specific tracking and quantification of the labeled RNA.

cluster_extracellular Extracellular cluster_intracellular Intracellular 5FC_ext 5-Fluoro-Cytosine- ¹³C,¹⁵N₂ 5FC_int 5-Fluoro-Cytosine- ¹³C,¹⁵N₂ 5FC_ext->5FC_int Cytosine Permease 5FU 5-Fluorouracil- ¹³C,¹⁵N₂ 5FC_int->5FU Cytosine Deaminase FUMP 5-Fluoro-uridine monophosphate- ¹³C,¹⁵N₂ 5FU->FUMP UMP Pyrophosphorylase FUDP 5-Fluoro-uridine diphosphate- ¹³C,¹⁵N₂ FUMP->FUDP Kinases FUTP 5-Fluoro-uridine triphosphate- ¹³C,¹⁵N₂ FUDP->FUTP Kinases RNA Labeled RNA FUTP->RNA RNA Polymerase

Metabolic pathway of 5-Fluoro-Cytosine-¹³C,¹⁵N₂ incorporation into RNA.

Q2: What are the key factors influencing the incorporation efficiency?

A2: Several factors can significantly impact the efficiency of 5-Fluoro-Cytosine-¹³C,¹⁵N₂ incorporation into RNA:

  • Cell Type: Different cell lines exhibit varying levels of cytosine deaminase activity and nucleoside transporter expression, which directly affects the uptake and conversion of 5-FC.

  • Cell Culture Conditions: Cell density, growth phase, and media composition can influence cellular metabolism and, consequently, the incorporation of the labeled nucleoside.[1] Actively dividing cells in the exponential growth phase generally show higher incorporation rates.

  • Concentration of 5-Fluoro-Cytosine-¹³C,¹⁵N₂: The concentration of the labeling reagent should be optimized. While a higher concentration may increase incorporation, it can also lead to cytotoxicity.

  • Labeling Duration: The incubation time with the labeled compound is critical. Longer incubation times can increase the labeling density but may also induce cellular stress or toxicity.[2]

  • Activity of Cytosine Deaminase: As this is a key enzyme in the metabolic pathway, its activity is a major determinant of incorporation efficiency.

Q3: Can I use 5-Fluoro-Cytosine-¹³C,¹⁵N₂ in mammalian cells that have low cytosine deaminase activity?

A3: Yes, but with some considerations. To overcome the limitation of low endogenous cytosine deaminase activity in many mammalian cell lines, you can employ the following strategies:

  • Co-expression of Cytosine Deaminase: A common approach is to transiently or stably express a prokaryotic or yeast cytosine deaminase (CD) in the mammalian cells of interest.[2] This significantly enhances the conversion of 5-FC to 5-FU, leading to higher incorporation rates.

  • Use of 5-Fluorouracil (5-FU) or 5-Fluorouridine (5-FUrd): If direct incorporation of the fluorinated pyrimidine is the primary goal and the isotopic labeling of cytosine itself is not critical, you can directly use ¹³C,¹⁵N-labeled 5-FU or 5-FUrd. However, this will bypass the initial conversion step and will label the uridine pool.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no incorporation of 5-Fluoro-Cytosine-¹³C,¹⁵N₂ 1. Low cytosine deaminase activity in the cell line. 2. Inefficient cellular uptake of 5-FC. 3. Suboptimal labeling conditions (concentration, duration). 4. Poor cell health or viability. 5. Degradation of the labeled RNA during extraction.1. a) Transfect cells with a vector expressing yeast or bacterial cytosine deaminase. b) Use a different cell line known to have higher cytosine deaminase activity. 2. Optimize cell density to ensure efficient nutrient and reagent uptake. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Start with a concentration range of 10-100 µM and a time course of 4-24 hours. 4. Ensure cells are in the exponential growth phase and have high viability before starting the labeling experiment. Monitor for signs of cytotoxicity during labeling. 5. Use an appropriate RNA extraction method that minimizes degradation, such as a TRIzol-based method followed by column purification.[3][4]
High Cellular Toxicity 1. Concentration of 5-FC is too high. 2. Prolonged incubation time. 3. Cell line is particularly sensitive to fluoropyrimidines.1. Reduce the concentration of 5-Fluoro-Cytosine-¹³C,¹⁵N₂. 2. Shorten the labeling duration. A shorter pulse-labeling experiment might be sufficient for detecting newly synthesized RNA. 3. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the sublethal concentration for your cell line.
Variability in Incorporation Efficiency Between Experiments 1. Inconsistent cell culture conditions. 2. Differences in cell passage number. 3. Inconsistent labeling parameters.1. Standardize cell culture protocols, including seeding density, media composition, and growth phase at the time of labeling.[1] 2. Use cells within a consistent and narrow range of passage numbers for all experiments. 3. Ensure that the concentration of the labeling reagent and the incubation times are precisely controlled in every experiment.
Difficulty in Detecting the Labeled RNA by Mass Spectrometry 1. Low abundance of the labeled RNA. 2. Inefficient digestion of RNA into nucleosides. 3. Suboptimal LC-MS/MS parameters.1. Increase the amount of starting material (total RNA). Consider enriching for specific RNA species (e.g., mRNA) if applicable. 2. Ensure complete digestion of the RNA sample to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase) and alkaline phosphatase. 3. Optimize the mass spectrometer settings for the specific mass transitions of the ¹³C,¹⁵N-labeled 5-fluorouridine. Use a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

Detailed Methodology for 5-Fluoro-Cytosine-¹³C,¹⁵N₂ Labeling and RNA Extraction

This protocol is adapted from the Flura-seq method and optimized for the use of 5-Fluoro-Cytosine-¹³C,¹⁵N₂ for subsequent analysis by mass spectrometry.[2]

Materials:

  • 5-Fluoro-Cytosine-¹³C,¹⁵N₂

  • Cell culture medium and supplements

  • Mammalian cell line of interest (with or without expressed cytosine deaminase)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or similar lysis buffer

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • RNA purification columns

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-70% for exponential growth).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired final concentration of 5-Fluoro-Cytosine-¹³C,¹⁵N₂. A starting concentration of 50 µM can be used and optimized as needed.

  • Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 1 mL of TRIzol reagent per 10 cm² of culture plate area and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform per 1 mL of TRIzol, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.

  • RNA Precipitation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA will be visible.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Resuspension: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in nuclease-free water.

  • RNA Purification: For downstream applications like mass spectrometry, it is recommended to further purify the RNA using a column-based kit to remove any remaining contaminants.

Quantitative Analysis of Incorporation Efficiency by LC-MS/MS

1. RNA Digestion to Nucleosides:

  • To 1-5 µg of labeled RNA, add nuclease P1 and incubate at 37°C for 2 hours.

  • Add snake venom phosphodiesterase and bacterial alkaline phosphatase and incubate at 37°C for another 2 hours.

  • Filter the reaction mixture to remove enzymes.

2. LC-MS/MS Analysis:

  • Inject the digested sample into a C18 reverse-phase HPLC column.

  • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the nucleosides.

  • Analyze the eluent by a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

  • Monitor the specific mass transitions for unlabeled and ¹³C,¹⁵N-labeled 5-fluorouridine.

3. Data Analysis:

  • Generate a standard curve using known concentrations of ¹³C,¹⁵N-labeled 5-fluorouridine.

  • Quantify the amount of incorporated labeled nucleoside in the RNA sample by comparing its peak area to the standard curve.

  • Calculate the incorporation efficiency as the molar ratio of labeled 5-fluorouridine to total uridine.

Data Presentation

The following tables provide a template for summarizing quantitative data on the incorporation efficiency of 5-Fluoro-Cytosine-¹³C,¹⁵N₂. Researchers should populate these tables with their own experimental data to determine optimal conditions.

Table 1: Effect of 5-Fluoro-Cytosine-¹³C,¹⁵N₂ Concentration on Incorporation Efficiency

Cell Line5-FC-¹³C,¹⁵N₂ Concentration (µM)Labeling Duration (hours)Incorporation Efficiency (% of total Uridine)Cell Viability (%)
Cell Line A1012User DataUser Data
Cell Line A5012User DataUser Data
Cell Line A10012User DataUser Data
Cell Line B1012User DataUser Data
Cell Line B5012User DataUser Data
Cell Line B10012User DataUser Data

Table 2: Effect of Labeling Duration on Incorporation Efficiency

Cell Line5-FC-¹³C,¹⁵N₂ Concentration (µM)Labeling Duration (hours)Incorporation Efficiency (% of total Uridine)Cell Viability (%)
Cell Line A504User DataUser Data
Cell Line A508User DataUser Data
Cell Line A5012User DataUser Data
Cell Line A5024User DataUser Data
Cell Line B504User DataUser Data
Cell Line B508User DataUser Data
Cell Line B5012User DataUser Data
Cell Line B5024User DataUser Data

Visualization of Experimental Workflow

cluster_cell_culture Cell Culture & Labeling cluster_extraction RNA Processing cluster_analysis Analysis A Seed Cells B Add 5-FC-¹³C,¹⁵N₂ Labeling Medium A->B C Incubate B->C D Harvest & Lyse Cells C->D E Total RNA Extraction D->E F RNA Digestion to Nucleosides E->F G LC-MS/MS Analysis F->G H Data Quantification G->H

General experimental workflow for assessing incorporation efficiency.

References

Navigating the Synthesis and Purification of 5-Fluoro Cytosine-¹³C,¹⁵N₂: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of isotopically labeled compounds like 5-Fluoro Cytosine-¹³C,¹⁵N₂ presents unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work, ensuring a smoother and more efficient workflow.

The introduction of stable isotopes, such as ¹³C and ¹⁵N, into pharmacologically active molecules is crucial for a variety of studies, including metabolic profiling and pharmacokinetic analysis. However, the synthesis and purification of these labeled compounds often require specialized protocols and careful optimization to achieve the desired isotopic enrichment and chemical purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of 5-Fluoro Cytosine-¹³C,¹⁵N₂?

A1: The main challenges include:

  • Incorporation of Isotopes: Ensuring high and uniform incorporation of both ¹³C and ¹⁵N₂ isotopes into the pyrimidine ring can be difficult. The cost and availability of labeled starting materials also pose a significant consideration.

  • Fluorination Step: The introduction of the fluorine atom at the C5 position can be a delicate step. Direct fluorination of cytosine can lead to the formation of difluoro impurities, which are often difficult to separate from the desired product.[1] Alternative strategies involving the use of fluorinated building blocks are often preferred.

  • Side Reactions: Like any multi-step organic synthesis, the formation of side products is a common issue. In pyrimidine synthesis, these can include incompletely cyclized intermediates or products from the self-condensation of starting materials.[2]

  • Purification: Separating the final isotopically labeled product from unlabeled or partially labeled starting materials and other impurities requires efficient purification techniques.

Q2: Which synthetic strategy is recommended for introducing the ¹³C and ¹⁵N₂ labels?

A2: A "deconstruction-reconstruction" strategy for pyrimidine synthesis is a highly effective method for incorporating isotopes. This approach involves building the pyrimidine ring from smaller, isotopically labeled precursors. For 5-Fluoro Cytosine-¹³C,¹⁵N₂, this would typically involve using a ¹³C-labeled precursor for the carbonyl carbon and ¹⁵N₂-labeled urea or a related amidine.

Q3: How can I monitor the progress of the reaction and isotopic incorporation?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product by its mass-to-charge ratio, which will be higher for the isotopically labeled compound compared to its unlabeled analog. This technique can also help identify major side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are invaluable for confirming the structure of the final product and quantifying the level of isotopic enrichment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of 5-Fluoro Cytosine-¹³C,¹⁵N₂.

Synthesis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Purity of starting materials is low.Ensure the purity of all reagents, especially the isotopically labeled precursors, as impurities can inhibit the reaction.[3]
Incorrect stoichiometry of reactants.Accurately weigh all reactants and ensure the correct molar ratios are used.
Suboptimal reaction conditions (temperature, time).Optimize the reaction temperature and time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.[3]
Incomplete Isotopic Labeling Isotopic scrambling or use of unlabeled reagents.Verify the isotopic enrichment of the starting materials. Ensure all reagents that contribute to the pyrimidine ring are appropriately labeled.
Inefficient incorporation of labeled precursors.Re-evaluate the reaction mechanism and conditions to favor the incorporation of the labeled fragments.
Formation of Side Products Hantzsch-type 1,4-dihydropyridine byproduct.This can occur at higher temperatures due to the decomposition of urea. Lowering the reaction temperature can minimize this side reaction.[2]
Incomplete cyclization.The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
Formation of difluoro impurities.If using direct fluorination, this is a common issue. Consider a synthetic route that utilizes a pre-fluorinated building block.[1]
Purification Troubleshooting
Problem Potential Cause Troubleshooting Steps
Difficulty in Separating Product from Starting Materials Similar polarities of the product and unreacted starting materials.Optimize the mobile phase for column chromatography or HPLC to achieve better separation. Recrystallization from a suitable solvent system can also be effective.
Co-elution of Isotopologues Unlabeled, partially labeled, and fully labeled products have very similar chemical properties.High-performance liquid chromatography (HPLC) with a high-resolution column is often necessary. In some cases, preparative TLC may be an option.
Product Instability During Purification Degradation of the product on the stationary phase or due to solvent conditions.Use a neutral stationary phase for chromatography if the product is acid or base sensitive. Ensure that the solvents used are of high purity and free from contaminants.

Experimental Protocols

A generalized experimental workflow for the synthesis of 5-Fluoro Cytosine-¹³C,¹⁵N₂ is presented below. This should be adapted and optimized based on specific laboratory conditions and available starting materials.

Synthesis Workflow Diagram```dot

SynthesisWorkflow Start Labeled Precursors (e.g., ¹³C-Fluoroacetate derivative, ¹⁵N₂-Urea) Condensation Condensation Reaction Start->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification (e.g., HPLC, Crystallization) Cyclization->Purification Analysis QC Analysis (NMR, MS) Purification->Analysis FinalProduct 5-Fluoro Cytosine- ¹³C,¹⁵N₂ Analysis->FinalProduct

Caption: A decision tree for troubleshooting low yield in the synthesis of 5-Fluoro Cytosine-¹³C,¹⁵N₂.

References

Optimizing mass spectrometry settings for 5-Fluoro Cytosine-13C,15N2 detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry settings for the detection of 5-Fluoro Cytosine (5-FC) and its stable isotope-labeled internal standard (SIL-IS), 5-Fluoro Cytosine-13C,15N2.

Frequently Asked Questions (FAQs)

Q1: What are the initial mass spectrometry parameters I should use for 5-FC and its labeled internal standard?

A1: A solid starting point for method development involves using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The table below provides recommended initial parameters. Note that the mass shift for 5-Fluoro Cytosine-13C,15N2 is +3 Da due to the incorporation of one 13C and two 15N atoms.

Table 1: Recommended Initial MRM Parameters for 5-FC and SIL-IS

CompoundParent Ion (m/z)Product Ion (m/z)Dwell Time (ms)
5-Fluoro Cytosine (5-FC)130.0113.050
5-Fluoro Cytosine-13C,15N2133.0116.050

These values should be optimized for your specific instrument and experimental conditions.

Q2: Why is a stable isotope-labeled internal standard like 5-Fluoro Cytosine-13C,15N2 necessary?

A2: Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry.[1][2] They are chemically identical to the analyte, meaning they co-elute chromatographically and experience similar ionization and matrix effects.[1][3] By adding a known amount of the SIL-IS to every sample, you can normalize for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate results.[2]

Q3: What are the key metabolites of 5-FC I should be aware of?

A3: 5-FC is a prodrug that is primarily converted to the active compound 5-Fluorouracil (5-FU) by cytosine deaminase.[4][5][6] 5-FU is then further metabolized into active nucleotides like 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibit RNA and DNA synthesis, respectively.[5][6][7][8] Depending on the biological system, you may also detect the catabolite alpha-fluoro-beta-alanine.[9]

Troubleshooting Guides

This section addresses common problems encountered during the analysis of 5-Fluoro Cytosine and its internal standard.

Problem 1: Low or No Signal for 5-FC and/or the Internal Standard

Possible Causes & Solutions

Potential CauseRecommended Action
Incorrect Source Parameters 5-FC is a polar molecule, making ESI the preferred ionization technique.[10] Systematically optimize ESI parameters including capillary voltage, nebulizer pressure, drying gas flow, and gas temperature to maximize ion signal.[11][12]
Suboptimal Mobile Phase Ensure the mobile phase is compatible with ESI (e.g., water, methanol, acetonitrile). The pH of the mobile phase is critical; infuse the analyte while varying the mobile phase pH to find the optimal condition for ionization.[12]
Poor Fragmentation The collision energy (CE) for MRM transitions must be optimized. Infuse the parent ion and ramp the collision energy to find the voltage that produces the most stable and intense product ion signal.[12][13]
Analyte Degradation Verify the stability of 5-FC and its SIL-IS in your sample matrix and throughout the sample preparation process.[1] Optimize storage conditions and minimize sample processing time.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Potential CauseRecommended Action
Column Overload Inject a dilution series of your sample. If peak shape improves at lower concentrations, your column is likely overloaded. Reduce the injection volume or dilute the sample.
Secondary Interactions 5-FC is a polar compound and may interact with active sites on the column or in the LC system. Consider using a column with a different stationary phase (e.g., HILIC for polar compounds) or adding a mobile phase modifier to reduce secondary interactions.[13][14]
Inappropriate Mobile Phase Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. Ideally, the sample should be dissolved in the starting mobile phase.

Problem 3: High Background Noise or Matrix Effects

Possible Causes & Solutions

Potential CauseRecommended Action
Insufficient Sample Cleanup Biological samples contain salts and other endogenous materials that can cause ion suppression.[15] Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[14]
Contaminated Solvents/Vials Use high-purity, LC-MS grade solvents and additives. Be aware that glass vials can leach sodium, leading to unwanted adducts ([M+Na]+); using plastic vials can mitigate this issue.[15]
Poor Chromatographic Resolution If matrix components co-elute with your analyte, they can interfere with ionization. Adjust the chromatographic gradient to better separate 5-FC from the sample matrix.[16]

Problem 4: Inconsistent Internal Standard Response

Possible Causes & Solutions

Potential CauseRecommended Action
Inaccurate Pipetting Ensure the SIL-IS is added precisely and consistently to all samples, calibrators, and quality controls using calibrated pipettes.
SIL-IS Instability The stability of the labeled standard can be a concern.[1] Confirm that the SIL-IS does not degrade during sample storage or preparation. Run a stability test by analyzing samples over time.[1]
Cross-Contribution from Analyte At high analyte concentrations, the isotopic signal from the unlabeled 5-FC may contribute to the signal of the SIL-IS, a phenomenon known as "cross-talk," which can affect linearity.[17] Ensure your SIL-IS has high isotopic purity.[1]

Experimental Protocols

Protocol: Optimization of MRM Transitions and Collision Energy

This protocol describes the process of finding the optimal MRM parameters using direct infusion.

  • Prepare Solutions:

    • Prepare a 1 µg/mL solution of 5-Fluoro Cytosine in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Prepare a separate 1 µg/mL solution of 5-Fluoro Cytosine-13C,15N2 in the same solvent.

  • Infusion Setup:

    • Set up a syringe pump to deliver the standard solution directly to the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.

    • Use a T-fitting to combine the infusion flow with a typical LC flow of your mobile phase (e.g., 0.4 mL/min).

  • Parent Ion Confirmation:

    • Operate the mass spectrometer in full scan mode to confirm the presence of the protonated parent ions ([M+H]+) at m/z 130.0 for 5-FC and 133.0 for the SIL-IS.

  • Product Ion Scan:

    • Switch to product ion scan mode. Select the parent ion (e.g., m/z 130.0) in the first quadrupole (Q1).

    • Ramp the collision energy in the second quadrupole (Q2, collision cell) from 5 to 40 eV.

    • Monitor the resulting fragment ions in the third quadrupole (Q3). Identify the most stable and abundant product ions.

  • Collision Energy Optimization:

    • Set up an MRM transition using the confirmed parent ion and the most promising product ion.

    • Perform a new infusion, this time ramping the collision energy again while monitoring only this specific transition.

    • Create a plot of signal intensity vs. collision energy to determine the voltage that yields the maximum signal. This is your optimal CE.

  • Repeat for SIL-IS:

    • Repeat steps 4 and 5 for the 5-Fluoro Cytosine-13C,15N2 standard (parent ion m/z 133.0).

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with SIL-IS (5-FC-13C,15N2) Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Inject Inject Sample Extract->Inject Reconstitute Separate Chromatographic Separation Inject->Separate Detect MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify Result Final Concentration Report Quantify->Result

Caption: General experimental workflow for quantitative analysis.

Troubleshooting cluster_source Ion Source Checks cluster_method Method Checks cluster_sample Sample Prep Checks Start Low Signal Intensity Observed CheckTune Is the MS tuned and calibrated? Start->CheckTune OptimizeSource Optimize Source (Voltage, Gas, Temp) CheckTune->OptimizeSource Yes CheckCE Is Collision Energy Optimized? OptimizeSource->CheckCE CheckMobilePhase Is Mobile Phase pH and Composition Optimal? CheckCE->CheckMobilePhase Yes CheckRecovery Evaluate Extraction Recovery CheckMobilePhase->CheckRecovery CheckStability Confirm Analyte Stability CheckRecovery->CheckStability OK End Signal Restored CheckStability->End OK

Caption: Troubleshooting logic for low signal intensity issues.

References

How to address the stability of 5-Fluoro Cytosine-13C,15N2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in aqueous solutions. The information provided for 5-Fluorocytosine (5-FC) is directly applicable to its isotopically labeled counterpart, 5-Fluoro Cytosine-¹³C,¹⁵N₂, as the isotopic substitution does not significantly impact its chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-Fluoro Cytosine-¹³C,¹⁵N₂ in aqueous solutions?

A1: The primary degradation pathway for 5-Fluoro Cytosine-¹³C,¹⁵N₂ in aqueous solutions is hydrolysis, which leads to deamination and the formation of 5-Fluorouracil (5-FU)[1][2]. In acidic solutions, this conversion to 5-FU is the main reaction. In neutral to basic solutions, deamination occurs alongside the formation of other non-chromophoric products[1].

Q2: What are the key factors that influence the stability of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in aqueous solutions?

A2: The main factors affecting stability are pH, temperature, and exposure to light.

  • pH: 5-Fluorocytosine exhibits maximum stability in solutions with a pH near 6[1]. Its degradation is catalyzed by both acidic and basic conditions.

  • Temperature: Higher temperatures accelerate the rate of degradation[2][3].

  • Light: 5-Fluorocytosine should be protected from light[4].

Q3: What is the expected shelf-life of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in an aqueous solution?

A3: The shelf-life is highly dependent on the storage conditions, particularly pH and temperature. At a pH of 6.4 and a temperature of 25°C, the estimated time for 10% degradation (t₀.₉) is approximately 33 years[1]. However, at elevated temperatures, degradation is significantly faster[2][3]. For prepared aqueous solutions, it is often recommended not to store them for more than one day[5].

Q4: How should I prepare and store aqueous solutions of 5-Fluoro Cytosine-¹³C,¹⁵N₂ for optimal stability?

A4: To maximize stability, prepare solutions using a buffer with a pH around 6-7. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consider preparing aliquots and freezing them at -20°C or below, though freeze-thaw cycles should be avoided[6]. Always protect solutions from light[4].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low concentration of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in my sample. Degradation due to improper storage conditions.Verify the pH of your solution; it should be around 6-7. Ensure solutions are stored protected from light and at the appropriate temperature (refrigerated for short-term, frozen for long-term).
Presence of a significant 5-Fluorouracil peak in my analytical run. Hydrolytic degradation of 5-Fluoro Cytosine-¹³C,¹⁵N₂.This is the expected degradation product. If the amount is unacceptably high, review your solution preparation and storage protocols. Consider preparing fresh solutions more frequently.
Variability in experimental results between different batches of solutions. Inconsistent solution preparation or storage.Standardize your protocol for solution preparation, including the source and pH of the water/buffer. Ensure all batches are stored under identical conditions.

Data Summary

Table 1: Temperature-Dependent Decomposition of 5-Fluorocytosine (10 mg/mL) over 131 Days

Temperature (°C)Decomposition (%)
400
608.9
7014.4
8052.5
9061.6

Data adapted from an accelerated stability study[2][3].

Experimental Protocols

Protocol 1: Stability Testing of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in Aqueous Solution using HPLC-UV

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify 5-Fluoro Cytosine-¹³C,¹⁵N₂ and its primary degradant, 5-Fluorouracil.

1. Materials and Reagents:

  • 5-Fluoro Cytosine-¹³C,¹⁵N₂ reference standard

  • 5-Fluorouracil reference standard

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Formic acid or other suitable mobile phase modifier

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to ~6.0) and methanol (e.g., 95:5 v/v)[7]. An alternative is a formic acid-water mixture (e.g., 1:99 v/v)[6].

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm or 280 nm[7][8]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of 5-Fluoro Cytosine-¹³C,¹⁵N₂ and 5-Fluorouracil in the mobile phase or a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the stability samples.

  • Stability Samples: Prepare aqueous solutions of 5-Fluoro Cytosine-¹³C,¹⁵N₂ at the desired concentration and pH. Store them under the conditions being tested (e.g., different temperatures, light exposures). At specified time points, withdraw aliquots for analysis.

5. Analysis:

  • Inject the calibration standards to establish a calibration curve for both 5-Fluoro Cytosine-¹³C,¹⁵N₂ and 5-Fluorouracil.

  • Inject the stability samples.

  • Quantify the concentration of 5-Fluoro Cytosine-¹³C,¹⁵N₂ and 5-Fluorouracil in the samples by comparing their peak areas to the respective calibration curves.

6. Data Interpretation:

  • Calculate the percentage of 5-Fluoro Cytosine-¹³C,¹⁵N₂ remaining at each time point.

  • Determine the rate of degradation under the tested conditions.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Aqueous Solution of 5-FC-¹³C,¹⁵N₂ store Store Under Defined Conditions (pH, Temp, Light) prep->store sample Collect Aliquots at Time Points store->sample analyze Analyze by Stability-Indicating HPLC sample->analyze quantify Quantify 5-FC and Degradation Products analyze->quantify assess Assess Stability (Degradation Rate) quantify->assess

Caption: Workflow for assessing the stability of 5-Fluoro Cytosine-¹³C,¹⁵N₂.

cluster_pathway Degradation Pathway of 5-Fluorocytosine 5FC 5-Fluorocytosine-¹³C,¹⁵N₂ C₄H₄FN₃O 5FU 5-Fluorouracil C₄H₃FN₂O₂ 5FC->5FU Hydrolysis (+H₂O, -NH₃)

Caption: Primary degradation pathway of 5-Fluorocytosine to 5-Fluorouracil.

References

Technical Support Center: Overcoming Poor Signal-to-Noise in ¹³C and ¹⁵N NMR Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ¹³C and ¹⁵N NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming the common challenge of poor signal-to-noise (S/N) in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio inherently low in ¹³C and ¹⁵N NMR spectroscopy?

A1: The low signal-to-noise ratio in ¹³C and ¹⁵N NMR is primarily due to fundamental physical properties of these isotopes:

  • Low Natural Abundance: The NMR-active ¹³C isotope has a natural abundance of only about 1.1%, while the vast majority of carbon is the NMR-inactive ¹²C isotope. Similarly, the ¹⁵N isotope has a natural abundance of just 0.36%.[1][2][3] This scarcity of detectable nuclei results in a weak overall signal.

  • Low Gyromagnetic Ratio (γ): Both ¹³C and ¹⁵N have smaller gyromagnetic ratios compared to ¹H.[2][4] The signal strength is proportional to the cube of the gyromagnetic ratio, making their signals inherently weaker. The gyromagnetic ratio for ¹⁵N is also negative, which requires special considerations in pulse sequence design.[2]

Q2: I'm observing a very low S/N ratio in my spectrum. What are the first things I should check?

A2: A systematic evaluation of your sample and the basic instrument setup is the best first step.[4] Start by verifying:

  • Sample Preparation: Ensure the highest possible sample concentration, use the minimum necessary solvent volume, and confirm the sample is fully dissolved and free of any solid particles.[4][5][6]

  • Instrument Shimming: Poor magnetic field homogeneity is a common cause of broad lines and reduced S/N.[4][7] Always perform careful shimming for each sample.

  • Probe Tuning and Matching: The probe must be tuned to the correct frequency for the nucleus being observed and matched to the spectrometer's electronics to ensure efficient power transfer.[1][8] This should be done for every sample, as different solvents and concentrations will alter the probe's environment.[1]

Q3: How does increasing the number of scans (NS) improve the S/N ratio?

A3: The signal-to-noise ratio increases with the square root of the number of scans.[4][9] This means that to double the S/N, you need to quadruple the number of scans.[5] While effective, this can lead to very long experiment times.

Q4: What is the benefit of using a higher magnetic field strength spectrometer?

A4: Using a spectrometer with a higher magnetic field strength generally improves the S/N ratio.[4][10] A stronger field increases the population difference between nuclear spin states, which leads to a stronger NMR signal.[4] The S/N ratio increases approximately with the field strength to the power of 3/2.

Q5: How does proton decoupling improve S/N in ¹³C NMR?

A5: Proton decoupling enhances the S/N in two significant ways:

  • Signal Simplification: It collapses the multiplets caused by ¹H-¹³C coupling into single sharp lines, increasing the peak height.[11]

  • Nuclear Overhauser Effect (NOE): During decoupling, energy is transferred from the saturated protons to the carbons, increasing the population difference of the ¹³C spin states.[12] This can theoretically enhance the signal by up to 200%.[12]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor S/N

This guide provides a systematic workflow for diagnosing and resolving low signal-to-noise issues.

G cluster_0 Start: Poor S/N Observed cluster_1 Level 1: Sample & Basic Setup cluster_2 Level 2: Acquisition Parameters cluster_3 Level 3: Advanced Techniques cluster_4 Resolution start Low S/N in Spectrum sample_prep Check Sample: - Concentration - Volume - Solubility - Particulates start->sample_prep Start Here shimming Check Shimming: - Re-shim sample - Check for broad lineshapes sample_prep->shimming Sample OK? end_node S/N Improved sample_prep->end_node Problem Solved tuning Check Probe: - Tune and match probe - Check pulse widths shimming->tuning Shims OK? shimming->end_node Problem Solved scans Increase Number of Scans (NS) tuning->scans Basics OK? tuning->end_node Problem Solved delay Optimize Relaxation Delay (D1) and Acquisition Time (AQ) scans->delay Still Low? scans->end_node Problem Solved pulse_angle Adjust Pulse Angle (e.g., Ernst Angle) delay->pulse_angle Still Low? delay->end_node Problem Solved cryoprobe Use a Cryoprobe pulse_angle->cryoprobe Still Low? pulse_angle->end_node Problem Solved relax_agent Add Relaxation Agent (e.g., Cr(acac)3) cryoprobe->relax_agent No Cryoprobe? cryoprobe->end_node Problem Solved polarization Employ Polarization Transfer (e.g., INEPT, DEPT for ¹³C/¹⁵N) relax_agent->polarization Still Low? relax_agent->end_node Problem Solved isotopic Use Isotopically Labeled Sample polarization->isotopic Still Low? polarization->end_node Problem Solved isotopic->end_node Problem Solved

Troubleshooting workflow for low S/N in NMR.
Guide 2: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Overall Weak Signal Insufficient sample concentration.[1]Increase the amount of analyte. For ¹³C NMR, a higher concentration is recommended than for ¹H NMR.[1][13]
Low number of scans (NS).Increase the number of scans. Remember S/N ∝ √NS.[4]
Incorrect pulse width calibration.Calibrate the 90° pulse width for your specific sample and probe.[1]
Probe is not properly tuned and matched.Always tune and match the probe for every sample, as tuning changes with solvent and concentration.[1]
Broad or Distorted Peaks Poor magnetic field homogeneity (shimming).[3]Perform automated or manual shimming to optimize field homogeneity.[1]
Presence of solid particles in the sample.[5]Filter the sample into the NMR tube to remove all particulates.[5][13]
High sample viscosity.[5][7]Dilute the sample if possible, or run the experiment at a higher temperature.
Presence of paramagnetic impurities.[7]Remove impurities by re-purification or by using a chelating agent. Consider degassing the sample to remove dissolved oxygen.[5][7]
Missing Quaternary Carbon Signals (¹³C) Long T₁ relaxation times.[12]Increase the relaxation delay (D1). Alternatively, add a small amount of a paramagnetic relaxation agent like Cr(acac)₃ to shorten T₁.[4]
Low Nuclear Overhauser Effect (NOE).Quaternary carbons receive little to no NOE enhancement.[12] Ensure sufficient relaxation delay for these signals to be observed.

Quantitative Data and Parameter Optimization

Optimizing acquisition parameters is crucial for maximizing S/N in a given experiment time.

Table 1: Optimized ¹³C Acquisition Parameters for Improved S/N

A set of optimized parameters, named "CARBON," has been shown to potentially double the signal intensity in the same amount of experiment time compared to traditional settings for small molecules.[12]

Parameter Optimized Value ("CARBON") Traditional Value (Example) Rationale for Optimization
Pulse Program zgdc30 (or zgpg30)zg30Ensures proton decoupling during acquisition and NOE during the relaxation delay.[12]
Pulse Angle 30° (P1 set for 90°, but pulse program uses 1/3 of P1)30°-45°A smaller flip angle allows for a shorter relaxation delay (D1), enabling more scans in a given time.[12]
Acquisition Time (AQ) 1.0 s~0.8 sAn AQ of 1.0s provides a good compromise, minimizing signal truncation ("ringing") without significantly increasing the experiment time.[12]
Relaxation Delay (D1) 2.0 s1.0 sA longer D1 allows for more complete T₁ relaxation and builds up more ¹H-¹³C NOE, enhancing the signal.[12]
Number of Scans (NS) 128 (for ~6.5 min total time)VariableAdjusted to achieve the desired S/N.[12]
Table 2: Sensitivity Enhancement Techniques and Expected S/N Gains
Technique Applicable Nucleus Principle Typical S/N Improvement
Cryoprobe ¹³C, ¹⁵NReduces thermal noise in the detection electronics by cryogenic cooling.[4]3-4 fold
INEPT ¹³C, ¹⁵NPolarization transfer from high-γ nuclei (¹H) to low-γ nuclei (¹³C, ¹⁵N).[2]Significant, especially for ¹⁵N.
Isotopic Labeling ¹³C, ¹⁵NIncreases the concentration of the NMR-active isotope from natural abundance to near 100%.[3][14]Orders of magnitude.
Hyperpolarization (DNP) ¹³C, ¹⁵NTransfers polarization from electrons to nuclei, dramatically increasing signal.>10,000 fold.[15]

Experimental Protocols

Protocol 1: Standard Sample Preparation for High-Quality NMR

A high-quality sample is the foundation for a good NMR spectrum.[1]

  • Determine Sample Amount: For ¹³C NMR, aim for a concentrated sample, ideally 10-50 mg or as much as will dissolve to form a saturated solution.[5][13]

  • Choose Deuterated Solvent: Select a deuterated solvent that fully dissolves your compound. The deuterium signal is used by the spectrometer to "lock" the magnetic field.[5]

  • Dissolve the Sample: Use a clean, dry vial. Add the solvent to the sample. The typical volume for a standard 5 mm NMR tube is 0.5-0.7 mL.[4][6]

  • Filter the Sample: To remove any dust or undissolved particles that can ruin magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[5][13]

  • Cap and Label: Securely cap the NMR tube to prevent evaporation and contamination.[7] Label the tube clearly.[16]

Protocol 2: Basic ¹³C Experiment with Optimized S/N

This protocol uses the "CARBON" parameter set as a starting point for acquiring a standard 1D ¹³C spectrum.

  • Insert Sample: Place the prepared NMR tube into a spinner and position it correctly in the magnet.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[1]

  • Tune and Match Probe: Tune the ¹³C channel and match it to 50 Ohms. Then, tune and match the ¹H channel for effective decoupling.[8]

  • Load Experiment Parameters: Load a standard ¹³C experiment with proton decoupling (e.g., zgdc30 on a Bruker spectrometer).

  • Set Acquisition Parameters:

    • Set the number of scans (ns) to 128 as a starting point.[12]

    • Set the relaxation delay (d1) to 2.0 seconds.[12]

    • Set the acquisition time (aq) to 1.0 second.[12]

    • Ensure the pulse angle is set to 30 degrees.[12]

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform a Fourier transform. Apply an exponential multiplication with a line broadening factor (e.g., LB = 1.0 Hz) to improve the S/N in the final spectrum.[12]

Visualization of Key Concepts

Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) Workflow

The INEPT pulse sequence is a powerful method for enhancing the signal of low-γ nuclei like ¹⁵N and ¹³C by transferring polarization from protons.

Simplified workflow for the INEPT pulse sequence.

References

Potential cytotoxic effects of 5-Fluorocytosine in cell culture and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorocytosine (5-FC) in cell culture, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT) utilizing cytosine deaminase (CD).

Frequently Asked Questions (FAQs)

Q1: What is 5-Fluorocytosine (5-FC) and why is it used in cell culture experiments?

5-Fluorocytosine (5-FC), in itself, is a non-toxic antifungal agent. Mammalian cells lack the enzyme cytosine deaminase (CD) and are therefore generally resistant to 5-FC.[1][2][3][4][5] Its primary application in cancer research is in a gene therapy approach known as Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this system, the gene for cytosine deaminase (often from bacteria or yeast) is introduced into cancer cells. These genetically modified cells can then convert the non-toxic prodrug 5-FC into the potent chemotherapeutic agent 5-Fluorouracil (5-FU), leading to selective killing of the cancer cells.[6]

Q2: What is the mechanism of action of 5-FC in CD-expressing cells?

Once 5-FC is converted to 5-FU within the CD-expressing cells, 5-FU exerts its cytotoxic effects through two main pathways:

  • Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to a depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA replication and repair, ultimately triggering cell death.

  • Inhibition of RNA Synthesis: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA. This disrupts RNA processing and function, leading to errors in protein synthesis and contributing to cytotoxicity.[3]

Q3: What is the "bystander effect" in the context of 5-FC/CD therapy?

The bystander effect is a crucial phenomenon in 5-FC/CD therapy where non-transduced (neighboring) cancer cells are also killed. This occurs because the 5-FU produced by the CD-expressing cells can diffuse out and be taken up by adjacent tumor cells, inducing cytotoxicity in them as well.[7][8][9][10][11] This effect is significant because it is often not feasible to transduce every single tumor cell in a therapeutic setting.

Q4: What are typical concentrations of 5-FC used in cell culture experiments?

The optimal concentration of 5-FC can vary significantly depending on the cell line, the efficiency of CD gene expression, and the specific experimental goals. However, a common starting point for in vitro studies is in the range of 100 to 500 µg/mL. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guides

Problem 1: No or Low Cytotoxic Effect Observed in CD-Expressing Cells After 5-FC Treatment
Potential Cause Troubleshooting Steps
Inefficient CD gene transduction/expression - Confirm CD gene expression using RT-PCR, Western blot, or an enzymatic assay. - Optimize your transfection/transduction protocol to increase efficiency. - Consider using a reporter gene (e.g., GFP) linked to the CD gene to visually confirm expression.
Low enzymatic activity of Cytosine Deaminase - Ensure the CD enzyme is from a suitable source (e.g., yeast or E. coli) and is not mutated in a way that affects its activity. - Some studies have shown that yeast CD can have better thermostability.[12]
Suboptimal 5-FC concentration - Perform a dose-response curve with a wide range of 5-FC concentrations (e.g., 10 µg/mL to 1000 µg/mL) to determine the IC50 for your cell line.
Degradation of 5-FC solution - Prepare fresh 5-FC solutions for each experiment. 5-FC can be light-sensitive and may degrade over time. Store stock solutions protected from light at -20°C.
Cell line resistance to 5-FU - Test the sensitivity of your parental cell line (not expressing CD) to 5-FU directly to confirm it is not inherently resistant.
Rapid efflux of 5-FU - Some cells may actively pump 5-FU out. While less common, this can be investigated using efflux pump inhibitors.
Problem 2: High Background Cytotoxicity in Control Cells (Not Expressing CD)
Potential Cause Troubleshooting Steps
5-FC contamination with 5-FU - Ensure the purity of your 5-FC stock. If possible, test a new batch of 5-FC. - High concentrations of 5-FC over prolonged incubation times might lead to some spontaneous conversion to 5-FU, although this is generally low.
Mycoplasma contamination - Mycoplasma can metabolize 5-FC to 5-FU, leading to unexpected toxicity. Regularly test your cell cultures for mycoplasma contamination.
Intrinsic sensitivity of the cell line to 5-FC - While rare, some cell lines might exhibit slight sensitivity to high concentrations of 5-FC. Perform a dose-response curve on your parental cell line to establish a baseline toxicity level.
Conversion of 5-FC to 5-FU by gut flora in serum - If using serum in your culture medium, there is a small possibility of conversion by microbial enzymes present in the serum. Using heat-inactivated serum can help minimize this.
Problem 3: Inconsistent Results or High Variability Between Experiments
Potential Cause Troubleshooting Steps
Inconsistent CD expression levels - If using transient transfection, variability in transfection efficiency will lead to inconsistent results. Establishing a stable cell line expressing CD is highly recommended for reproducible experiments.
Cell passage number and health - Use cells within a consistent and low passage number range. Cell characteristics can change with prolonged culture. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
Variability in cell seeding density - Ensure accurate and consistent cell counting and seeding for all experiments.
Inconsistent 5-FC treatment duration - Adhere to a strict and consistent incubation time with 5-FC for all experiments.
Pipetting errors - Use calibrated pipettes and practice good pipetting technique to ensure accurate reagent delivery.

Quantitative Data Summary

Table 1: IC50 Values of 5-Fluorocytosine in CD-Expressing Cancer Cell Lines

Cell LineCancer TypeCytosine Deaminase Source5-FC IC50 (µg/mL)Reference
MelanomaMelanomaRetroviral vector572[13]
SW1116Colon CancerRetroviral vector~8.5 (66 µmol/L)[14]
Parental Melanoma (Control)MelanomaN/A3870[13]
Parental SW1116 (Control)Colon CancerN/A>2064 (16,000 µmol/L)[14]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ReagentTypical Concentration RangeNotes
5-Fluorocytosine (5-FC) 10 - 1000 µg/mLA dose-response curve is essential to determine the optimal concentration for your specific cell line and experimental setup.
5-Fluorouracil (5-FU) 0.1 - 100 µMUsed as a positive control to confirm the sensitivity of the parental cell line to the active cytotoxic drug.[13]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effect of the 5-FC/CD system by measuring the metabolic activity of the cells.

Materials:

  • CD-expressing cells and parental control cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • 5-Fluorocytosine (5-FC) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells (both CD-expressing and parental) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 5-FC in complete medium.

  • Remove the medium from the wells and add 100 µL of the 5-FC dilutions to the appropriate wells. Include wells with medium only (no cells) as a blank and wells with cells but no 5-FC as a negative control.

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • CD-expressing and parental cells treated with 5-FC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with 5-FC as you would for a standard cytotoxicity experiment.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Bystander Effect Assay (Conditioned Medium Transfer)

This protocol assesses the extent of the bystander effect by transferring medium from 5-FC-treated CD-expressing cells to parental cells.

Materials:

  • CD-expressing cells and parental cells

  • 6-well plates

  • Complete cell culture medium

  • 5-Fluorocytosine (5-FC) stock solution

  • MTT assay reagents (or other viability assay)

Procedure:

  • Preparation of Conditioned Medium:

    • Seed CD-expressing cells in a 6-well plate and allow them to reach about 70-80% confluency.

    • Treat the cells with an effective concentration of 5-FC for 48 hours.

    • Collect the culture medium (now "conditioned medium").

    • Centrifuge the conditioned medium at 500 x g for 5 minutes to remove any detached cells and debris.

  • Treatment of Parental Cells:

    • Seed parental cells in a 96-well plate.

    • After 24 hours, replace the medium with the prepared conditioned medium.

    • As controls, treat parental cells with fresh medium containing the same concentration of 5-FC, and fresh medium without 5-FC.

  • Assessment of Cytotoxicity:

    • Incubate the parental cells with the conditioned medium for 48-72 hours.

    • Assess cell viability using the MTT assay (Protocol 1) or another suitable method. A significant decrease in the viability of parental cells treated with conditioned medium compared to the controls indicates a bystander effect.

Visualizations

Caption: Mechanism of 5-Fluorocytosine cytotoxicity in CD-expressing cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment Seed_Cells Seed CD-expressing and parental control cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat_5FC Treat with varying concentrations of 5-FC Incubate_24h->Treat_5FC Incubate_48_72h Incubate for 48-72h Treat_5FC->Incubate_48_72h Viability Cell Viability Assay (e.g., MTT) Incubate_48_72h->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubate_48_72h->Apoptosis Bystander Bystander Effect Assay Incubate_48_72h->Bystander

Caption: General experimental workflow for assessing 5-FC cytotoxicity.

Troubleshooting_Logic Start Experiment with 5-FC/CD System Low_Toxicity Low/No Cytotoxicity in CD+ cells? Start->Low_Toxicity High_Toxicity High Background Toxicity in CD- cells? Low_Toxicity->High_Toxicity No Check_Expression Verify CD Expression (RT-PCR, Western) Low_Toxicity->Check_Expression Yes Check_Purity Check 5-FC Purity and for Contamination High_Toxicity->Check_Purity Yes Successful_Exp Successful Experiment High_Toxicity->Successful_Exp No Optimize_Conc Optimize 5-FC Concentration Check_Expression->Optimize_Conc Test_Mycoplasma Test for Mycoplasma Check_Purity->Test_Mycoplasma

Caption: A logical troubleshooting workflow for common issues.

References

Technical Support Center: 5-Fluorocytosine (5-FC) Resistance in Fungal Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering 5-Fluorocytosine (5-FC) resistance in fungal research models. The information is intended for scientists and drug development professionals working with fungi such as Candida spp. and Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: My fungal culture, which was previously susceptible, has suddenly become resistant to 5-FC. What are the likely causes?

A1: The development of acquired resistance to 5-FC during an experiment is a common phenomenon. The primary causes are typically spontaneous mutations in the genes involved in the uptake and metabolism of 5-FC.[1][2] The three main genes implicated are:

  • FCY2 : Encodes for purine-cytosine permease, which transports 5-FC into the fungal cell.[3][4]

  • FCY1 (also known as FCA1 in C. albicans): Encodes for cytosine deaminase, the enzyme that converts the prodrug 5-FC into its toxic form, 5-fluorouracil (5-FU).[3][4][5]

  • FUR1 : Encodes for uracil phosphoribosyltransferase (UPRTase), which further metabolizes 5-FU into toxic fluorinated nucleotides that disrupt RNA and DNA synthesis.[3][4]

Mutations that inactivate any of these genes can lead to 5-FC resistance.

Q2: How can I determine if the observed 5-FC resistance in my fungal strain is due to a mutation in FCY1, FCY2, or FUR1?

A2: A straightforward method to differentiate between these common resistance mechanisms is to perform susceptibility testing with 5-fluorouracil (5-FU) in parallel with 5-FC.

  • FCY1 and FCY2 Mutants : These mutants will be resistant to 5-FC but remain susceptible to 5-FU. This is because the mutations prevent the conversion of 5-FC to 5-FU (in the case of FCY1) or the uptake of 5-FC (in the case of FCY2), but the downstream pathway for 5-FU's toxic effects is still intact.[4]

  • FUR1 Mutants : These mutants will be resistant to both 5-FC and 5-FU. A mutation in FUR1 blocks the metabolic pathway downstream of 5-FU formation, thus conferring resistance to both compounds.[3][4]

Q3: What is the expected frequency of spontaneous 5-FC resistance in fungal populations?

A3: The frequency of 5-FC resistance can vary depending on the fungal species and the experimental conditions. In Candida glabrata, resistant mutants have been observed at a relatively low frequency of approximately 2 x 10⁻⁷ on media containing 1 µg/ml of 5-FC.[6] However, in Cryptococcus neoformans, the frequency of resistant colonies can be as high as 1 x 10⁻¹ at concentrations around 20-fold above the Minimum Inhibitory Concentration (MIC).[7] It's important to note that factors such as defects in DNA mismatch repair can increase the mutation rate and, consequently, the frequency of 5-FC resistance.

Q4: I am observing intermediate or partial resistance to 5-FC. What could be the reason?

A4: Intermediate or partial resistance can be due to several factors. In diploid organisms like Candida albicans, heterozygous mutations in resistance genes can lead to reduced susceptibility without conferring high-level resistance. Additionally, some mutations may only partially reduce the function of the involved enzymes or transporters, resulting in an intermediate resistance phenotype.

Q5: Are there other, less common, mechanisms of 5-FC resistance?

A5: While mutations in FCY1, FCY2, and FUR1 are the most common, other mechanisms have been reported. These can include increased production of pyrimidines, which can outcompete the toxic fluorinated nucleotides.[3] In some cases of 5-FC resistance in C. tropicalis, mutations in the URA3 gene, which is involved in UMP biosynthesis, have been suggested. In Cryptococcus, mutations in genes like UXS1, which is involved in capsule biosynthesis, have been linked to 5-FC resistance, possibly by affecting drug uptake.[7]

Data Presentation

Table 1: 5-Fluorocytosine (5-FC) MIC Ranges for Susceptible and Resistant Candida Species

Candida SpeciesSusceptible MIC Range (µg/mL)Resistant MIC Range (µg/mL)
C. albicans≤ 1.0[8]> 8[9]
C. glabrata≤ 0.12[10]≥ 32[11]
C. tropicalis< 0.5[12]> 16[12]
C. parapsilosis≤ 0.25[10]Not commonly reported
C. kruseiNot typically susceptible≥ 32[10]

Note: MIC ranges can vary slightly based on the specific testing methodology (e.g., CLSI vs. EUCAST) and the specific strain.

Table 2: Common Genes Associated with 5-FC Resistance and Differentiating Phenotypes

GeneFunction5-FC Phenotype5-FU Phenotype
FCY2Purine-cytosine permeaseResistantSusceptible
FCY1 / FCA1Cytosine deaminaseResistantSusceptible
FUR1Uracil phosphoribosyltransferaseResistantResistant

Mandatory Visualizations

5-FC_Metabolic_Pathway cluster_outside Extracellular cluster_inside Fungal Cell 5-FC_ext 5-Fluorocytosine (5-FC) 5-FC_int 5-FC 5-FC_ext->5-FC_int FCY2 (Permease) 5-FU 5-Fluorouracil (5-FU) 5-FC_int->5-FU FCY1 / FCA1 (Cytosine Deaminase) 5-FUMP 5-Fluorouridine Monophosphate (5-FUMP) 5-FU->5-FUMP FUR1 (UPRTase) Toxic_Nucleotides Toxic Fluorinated Nucleotides 5-FUMP->Toxic_Nucleotides Disruption Disruption of RNA and DNA Synthesis Toxic_Nucleotides->Disruption

Caption: Metabolic pathway of 5-Fluorocytosine (5-FC) and points of resistance.

Troubleshooting_Workflow Start Unexpected 5-FC Resistance Observed in Fungal Culture Susceptibility_Test Perform Antifungal Susceptibility Testing (AST) for 5-FC and 5-FU Start->Susceptibility_Test Decision Analyze Cross-Resistance Pattern Susceptibility_Test->Decision FCY_Resistance Resistance to 5-FC only (Susceptible to 5-FU) Decision->FCY_Resistance 5-FC Resistant, 5-FU Susceptible FUR1_Resistance Resistant to both 5-FC and 5-FU Decision->FUR1_Resistance 5-FC Resistant, 5-FU Resistant Hypothesis_FCY Hypothesis: Mutation in FCY1 or FCY2 FCY_Resistance->Hypothesis_FCY Hypothesis_FUR1 Hypothesis: Mutation in FUR1 FUR1_Resistance->Hypothesis_FUR1 Sequencing Sequence FCY1, FCY2, and/or FUR1 genes Hypothesis_FCY->Sequencing Hypothesis_FUR1->Sequencing Confirmation Confirm mutation Sequencing->Confirmation

References

Technical Support Center: 5-Fluoro Cytosine-¹³C,¹⁵N₂ Isotopic Enrichment Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately determining the isotopic enrichment of 5-Fluoro Cytosine-¹³C,¹⁵N₂. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for determining the isotopic enrichment of 5-Fluoro Cytosine-¹³C,¹⁵N₂?

Both high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for this purpose. Mass spectrometry offers high sensitivity and is ideal for determining the overall enrichment by analyzing the mass-to-charge ratio of the molecule and its isotopologues. NMR spectroscopy, particularly ¹³C and ¹⁵N NMR, can provide site-specific information about the isotopic enrichment, confirming the location of the labels within the molecule.

Q2: How can I prepare my 5-Fluoro Cytosine-¹³C,¹⁵N₂ sample for mass spectrometry analysis?

For liquid chromatography-mass spectrometry (LC-MS), dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile or methanol, to a concentration of approximately 1-10 µg/mL. It is crucial to ensure the sample is free of particulates by filtering it through a 0.22 µm syringe filter before injection. High concentrations of non-volatile salts should be avoided as they can cause ion suppression.

Q3: What are the expected mass-to-charge ratios (m/z) for unlabeled and labeled 5-Fluoro Cytosine in mass spectrometry?

The theoretical monoisotopic masses for the protonated molecules [M+H]⁺ are provided in the table below. The actual observed m/z values may vary slightly depending on the instrument calibration.

Q4: I am observing unexpected peaks in my mass spectrum. What could be the cause?

Unexpected peaks can arise from several sources:

  • Contaminants: Impurities in the sample or solvent can lead to extraneous peaks.

  • In-source fragmentation: The molecule might fragment in the ion source of the mass spectrometer.

  • Metabolic conversion: If analyzing biological samples, 5-Fluorocytosine can be metabolized to 5-Fluorouracil, which will appear as a separate peak.[1]

  • Adduct formation: The molecule can form adducts with ions present in the mobile phase (e.g., sodium [M+Na]⁺, potassium [M+K]⁺).

Q5: How do I prepare a sample of 5-Fluoro Cytosine-¹³C,¹⁵N₂ for NMR analysis?

For ¹H, ¹³C, and ¹⁹F NMR, dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). For ¹⁵N NMR, a higher concentration (20-50 mg) might be necessary due to the lower sensitivity of the ¹⁵N nucleus. Ensure the sample is fully dissolved and the solution is clear.

Troubleshooting Guides

Mass Spectrometry Analysis
Problem Possible Cause Troubleshooting Steps
Low Signal Intensity 1. Low sample concentration.2. Poor ionization efficiency.3. Ion suppression from matrix components.1. Increase sample concentration.2. Optimize ion source parameters (e.g., capillary voltage, gas flow).3. Improve sample cleanup to remove interfering substances.
Inaccurate Mass Measurement 1. Poor instrument calibration.2. Space charge effects from too much ion current.1. Recalibrate the mass spectrometer using a known standard.2. Dilute the sample to reduce the total ion current.
Overlapping Isotopic Peaks 1. Insufficient mass resolution.2. Presence of isobaric interferences.1. Use a high-resolution mass spectrometer.2. Optimize chromatographic separation to resolve interferences.
Inconsistent Isotopic Ratios 1. Detector saturation.2. Non-linear detector response.1. Dilute the sample to ensure the major isotopologue is not saturating the detector.2. Verify the detector's linear dynamic range.
NMR Spectroscopy Analysis
Problem Possible Cause Troubleshooting Steps
Low Signal-to-Noise Ratio 1. Low sample concentration.2. Insufficient number of scans.1. Increase sample concentration.2. Increase the number of transients acquired.
Broad Peaks 1. Sample aggregation.2. Presence of paramagnetic impurities.3. Poor shimming.1. Dilute the sample or change the solvent.2. Treat the sample with a chelating agent (e.g., EDTA).3. Re-shim the magnet.
Difficulty in Phasing Spectra 1. Incorrect acquisition parameters.2. Long delay between pulse and acquisition.1. Readjust phasing parameters (PH0, PH1).2. Optimize acquisition parameters, particularly the pre-acquisition delay.
Inaccurate Quantification 1. Incomplete relaxation of nuclei.2. Non-uniform excitation profile.1. Increase the relaxation delay (D1) to at least 5 times the longest T1 of the signals of interest.2. Calibrate the pulse widths.

Data Presentation

Table 1: Theoretical Monoisotopic Masses for Protonated 5-Fluoro Cytosine Isotopologues

IsotopologueMolecular FormulaTheoretical m/z ([M+H]⁺)
UnlabeledC₄H₅FN₃O⁺130.0411
¹³C₁C₃¹³CH₅FN₃O⁺131.0445
¹⁵N₂C₄H₅F¹⁵N₂NO⁺132.0352
¹³C₁, ¹⁵N₂C₃¹³CH₅F¹⁵N₂NO⁺133.0386

Note: The molecular formula for the protonated species includes an additional hydrogen atom.

Experimental Protocols

Mass Spectrometry Protocol for Isotopic Enrichment Analysis
  • Sample Preparation:

    • Prepare a stock solution of 5-Fluoro Cytosine-¹³C,¹⁵N₂ at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

    • Filter the sample through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1100 series or equivalent.[2]

    • Column: Phenomenex Luna HILIC (3 µm, 150 mm × 2.00 mm).[2]

    • Mobile Phase A: 100 mM ammonium formate in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 90% B for 2.0 min, 90–50% B at 4.0 min, 50% B until 6.0 min, 50–90% B at 6.1 min, and 90% B until 11 min.[2]

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Q Exactive Orbitrap or equivalent high-resolution mass spectrometer.[3]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-200.

    • Resolution: >70,000.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of the unlabeled, singly labeled, and doubly labeled species (see Table 1).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic enrichment using the following formula:

      • % Enrichment = [ (Sum of areas of labeled isotopologues) / (Total area of all isotopologues) ] x 100

NMR Spectroscopy Protocol for Isotopic Enrichment Analysis
  • Sample Preparation:

    • Dissolve approximately 10 mg of 5-Fluoro Cytosine-¹³C,¹⁵N₂ in 0.6 mL of DMSO-d₆.

    • Vortex the sample until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance 500 MHz or equivalent.

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay (D1): 5 s

    • ¹⁵N NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 4096 or more

      • Relaxation Delay (D1): 10 s

    • ¹⁹F NMR:

      • Pulse Program: zg30

      • Number of Scans: 128

      • Relaxation Delay (D1): 2 s

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • For ¹³C and ¹⁵N spectra, compare the integral of the satellite peaks (due to coupling with the other labeled nucleus) to the central peak to determine site-specific enrichment.

Visualizations

Isotopic_Enrichment_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Prep Sample Preparation (Dissolution & Filtration) LC_Sep LC Separation MS_Prep->LC_Sep MS_Acq MS Data Acquisition (High Resolution) LC_Sep->MS_Acq MS_Data Data Analysis (Peak Integration) MS_Acq->MS_Data MS_Result Isotopic Enrichment (%) MS_Data->MS_Result NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq NMR Data Acquisition (13C, 15N, 19F) NMR_Prep->NMR_Acq NMR_Data Data Analysis (Signal Integration) NMR_Acq->NMR_Data NMR_Result Site-Specific Enrichment NMR_Data->NMR_Result Start Start: 5-Fluoro Cytosine-13C,15N2 Sample Start->MS_Prep Start->NMR_Prep

Caption: Experimental workflow for determining isotopic enrichment.

Troubleshooting_MS Problem Inaccurate Isotopic Enrichment Result (MS) Check_Cal Is MS Calibration Correct? Problem->Check_Cal Check_Res Is Mass Resolution Sufficient? Problem->Check_Res Check_Sat Is Detector Saturated? Problem->Check_Sat Check_Frag Is Fragmentation Occurring? Problem->Check_Frag Check_Cal->Check_Res Yes Sol_Cal Recalibrate Instrument Check_Cal->Sol_Cal No Check_Res->Check_Sat Yes Sol_Res Use High-Resolution MS Check_Res->Sol_Res No Check_Sat->Check_Frag No Sol_Sat Dilute Sample Check_Sat->Sol_Sat Yes Sol_Frag Optimize Source Conditions Check_Frag->Sol_Frag Yes

Caption: Troubleshooting logic for mass spectrometry analysis.

References

Optimizing dosage and administration for in vivo studies with labeled compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the dosage and administration of labeled compounds in your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal dose for my labeled compound in an in-vivo study?

A1: Determining the optimal dose is a critical step to ensure both efficacy and safety. A multi-faceted approach is recommended, starting with in vitro data and literature on similar compounds.[1] A dose-ranging or dose-finding study is a crucial preliminary experiment to identify a safe and effective dose range.[1] These studies help establish the Minimum Effective Dose (MED), the lowest dose that produces the desired therapeutic effect, and the Maximum Tolerated Dose (MTD), the highest dose that can be administered without unacceptable toxicity.[1]

For imaging studies, the goal is to maximize the signal-to-noise ratio (SNR).[2][3] This often involves a dose-response study to find the optimal concentration of the labeled compound.[3] For instance, a common starting point for near-infrared (NIR) dyes is 0.5 mg/kg, administered intravenously.[3]

Q2: What are the key considerations when selecting a label for my compound?

A2: The choice of label depends on the research question, the required sensitivity, and the available imaging modality. Common labeling strategies include fluorescent labeling, radiolabeling, and biotinylation.

  • Fluorescent Labeling: Ideal for real-time tracking of a compound's distribution. Near-infrared (NIR) dyes are often preferred for in vivo applications due to deeper tissue penetration and lower background autofluorescence.[2]

  • Radiolabeling: Provides a reliable quantitative tool for distribution, mass balance, and metabolite profiling.[4] The choice of radionuclide is critical and depends on the study's duration. Short-lived isotopes like ¹¹C and ¹⁸F are suitable for PET imaging studies with small molecules that have fast kinetics.[4] For longer-term studies, such as biodistribution of large molecules, long-lived isotopes like ³H are preferred.[4]

  • Stable Isotope Labeling: Using isotopes like deuterium (²H) or carbon-13 (¹³C) is valuable for understanding a compound's metabolic fate and can help in elucidating metabolic pathways and potential toxicities.[5]

Q3: How can I improve the signal-to-noise ratio (SNR) in my in vivo imaging studies?

A3: Optimizing the SNR is crucial for obtaining clear and quantifiable results.[2][3] Several factors can be adjusted:

  • Imaging Parameters: Adjusting binning and exposure time can optimize the SNR. For bioluminescence imaging (BLI), start with moderate binning and a short exposure time, then increase if the signal is weak.[2] For fluorescence imaging (FLI), moderate to high binning with short to moderate exposure times is usually best to avoid elevated background noise.[2]

  • Animal and Diet: The choice of animal model can impact signal attenuation. Hairless or albino animals are preferable to minimize light absorption and scattering by dark pigments.[2] For FLI in the NIR spectrum, switching to an alfalfa-free diet at least a week before imaging can reduce gut autofluorescence caused by chlorophyll.[2]

  • Dye Concentration: An excessive dose of a fluorescent dye can lead to high background from non-specific accumulation. If both signal and background are high, consider reducing the injected dose.[3]

Q4: What are the common routes of administration for labeled compounds in in vivo studies?

A4: The route of administration depends on the compound's properties, the intended clinical route, and the research objectives.[6][7] Common routes include:[6][8]

  • Intravenous (IV): Injected directly into a vein, typically the tail vein in rodents.[9] This route ensures immediate and complete bioavailability.

  • Intraperitoneal (IP): Injected into the abdominal cavity. This is a common route for systemic and subcutaneous disease models.[2]

  • Subcutaneous (SC): Injected under the skin. This route has been shown to provide better imaging results for IP disease models compared to IP injections.[2]

  • Oral (PO): Administered by gavage. This route is relevant for assessing oral bioavailability.

  • Other routes: Intramuscular (IM), intrathecal (IT), and intranasal (IN) administrations are also used depending on the specific study goals.[8]

Troubleshooting Guides

Problem: Weak or No Signal in Imaging Studies
Potential Cause Troubleshooting Steps
Insufficient Labeled Compound Concentration Perform a dose-response study to determine the optimal concentration for your specific application.[3]
Suboptimal Imaging Parameters Adjust binning and exposure time. For BLI, try higher binning and longer exposure times if the initial signal is weak.[2] For FLI, use moderate to high binning with short to moderate exposure times.[2]
Poor Label Stability The label may detach from the compound in vivo. Conduct in vivo stability studies to assess the integrity of the labeled compound over time.[10][11]
High Tissue Attenuation The signal from deep tissues may be weakened. Image the animal from multiple orientations to find the position that gives the highest signal intensity.[2]
Incorrect Filter Selection Ensure the use of high-quality, narrow-bandpass filters to isolate the fluorescence signal and reduce background from excitation light.[3]
Photobleaching Minimize the specimen's exposure to excitation light.[12] Use antifade mounting media for ex vivo analysis.[12]
Problem: High Background Signal in Imaging Studies
Potential Cause Troubleshooting Steps
Excessive Labeled Compound Dose If both the signal and background are high, try reducing the injected dose to minimize non-specific accumulation.[3]
Tissue Autofluorescence For FLI, especially in the near-infrared spectrum, switch animals to an alfalfa-free diet at least one week prior to imaging to reduce chlorophyll-based autofluorescence.[2]
Contaminated Imaging Chamber Thoroughly clean the imaging chamber to remove any fluorescent contaminants from previous experiments.[3]
"Leaky" Emission Filters Use high-quality, narrow-bandpass filters to prevent excitation light from reaching the detector.[3]
Unstable Label If the label detaches from the compound, it can accumulate non-specifically in tissues, leading to high background. Assess the in vivo stability of your labeled compound.[10][13]

Experimental Protocols

Protocol: Dose-Range Finding Study

Objective: To determine the Maximum Tolerated Dose (MTD) and a preliminary effective dose range for a labeled compound.[1]

Methodology:

  • Animal Model: Select a relevant animal model for your research question.

  • Group Allocation: Assign animals to a minimum of 4-5 groups (n=3-5 per group), including a vehicle control group and at least three dose levels of the compound.[1]

  • Dose Selection: The initial dose should be based on in vitro data or literature on similar compounds. Subsequent doses can be escalated, for instance, by a factor of 2x or 3x.[1]

  • Administration: Administer the compound via the intended route.[1]

  • Monitoring: Closely observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior) and mortality for a predetermined period (e.g., 7-14 days).[1]

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant adverse effects.

Protocol: In Vivo Biodistribution Study with a Radiolabeled Compound

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a radiolabeled compound.[1][9]

Methodology:

  • Animal Preparation: Acclimate animals for at least one week before the study, with ad libitum access to food and water.[9]

  • Radiotracer Administration: Inject a known amount of the radiolabeled compound (e.g., 1-4 MBq in 100-150 µL for ⁶⁸Ga-NOTA-radiotracers) intravenously via the tail vein.[9]

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-injection), collect blood samples.[1] At the final time point, euthanize the animals and dissect key organs and tissues (e.g., liver, kidneys, spleen, lungs, heart, brain, tumor).[9][14]

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.[9]

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).[9]

Quantitative Data Summary: Biodistribution of [¹⁸F]-Labeled Compound X

Tissue% Injected Dose per Gram (%ID/g) at 1 hour (Mean ± SD, n=5)
Blood1.5 ± 0.3
Heart0.8 ± 0.2
Lungs2.1 ± 0.5
Liver10.5 ± 2.1
Spleen1.8 ± 0.4
Kidneys25.3 ± 4.5
Muscle0.5 ± 0.1
Brain0.2 ± 0.05
Tumor5.6 ± 1.2

This table shows example data for the accumulation of an [¹⁸F]-labeled compound in a tumor xenograft model.[15]

Visualizing Experimental Workflows and Logic

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis Select Label Select Label Prepare Labeled Compound Prepare Labeled Compound Select Label->Prepare Labeled Compound Determine Starting Dose Determine Starting Dose Dose-Range Finding Dose-Range Finding Determine Starting Dose->Dose-Range Finding Prepare Labeled Compound->Dose-Range Finding Administration Administration Dose-Range Finding->Administration In Vivo Imaging In Vivo Imaging Administration->In Vivo Imaging Biodistribution Study Biodistribution Study Administration->Biodistribution Study Image Analysis (SNR) Image Analysis (SNR) In Vivo Imaging->Image Analysis (SNR) Quantify Biodistribution Quantify Biodistribution Biodistribution Study->Quantify Biodistribution Pharmacokinetic Modeling Pharmacokinetic Modeling Image Analysis (SNR)->Pharmacokinetic Modeling Quantify Biodistribution->Pharmacokinetic Modeling Final Report Final Report Pharmacokinetic Modeling->Final Report

Caption: A generalized workflow for in vivo studies with labeled compounds.

troubleshooting_workflow node_action Increase Dose or Perform Dose-Response Study dose Sufficient Dose? node_action->dose start Weak or No Signal? start->node_action No start->dose Yes imaging_params Optimal Parameters? dose->imaging_params Yes node_action_dose Optimize Dose dose->node_action_dose No stability Is Label Stable? imaging_params->stability Yes node_action_params Adjust Binning & Exposure Time imaging_params->node_action_params No end_good Signal Optimized stability->end_good Yes end_bad Re-evaluate Experiment stability->end_bad No node_action_dose->imaging_params node_action_params->stability

References

Validation & Comparative

Validating 5-Fluoro Cytosine-13C,15N2 Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of labeled compounds is critical for understanding drug efficacy, metabolism, and mechanisms of action. This guide provides a detailed comparison of the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for validating the incorporation of 5-Fluoro Cytosine-13C,15N2 into cellular DNA and RNA, alongside alternative analytical techniques.

The stable isotope-labeled 5-Fluoro Cytosine-13C,15N2 serves as a powerful tracer in metabolic studies, allowing for the precise tracking of its metabolic fate and incorporation into nucleic acids.[1][2][3] This guide outlines the methodologies, presents comparative data, and offers detailed experimental protocols to assist in selecting the most suitable validation method for your research needs.

Metabolic Pathway of 5-Fluorocytosine

5-Fluorocytosine (5-FC) is a prodrug that requires intracellular conversion to its active metabolites to exert its cytotoxic effects. The metabolic pathway involves a series of enzymatic steps that ultimately lead to its incorporation into RNA and DNA, disrupting their normal function. Understanding this pathway is fundamental to designing experiments for validating the incorporation of its isotopically labeled form.

Metabolic Pathway of 5-Fluorocytosine cluster_extracellular Extracellular cluster_intracellular Intracellular 5FC_ext 5-Fluorocytosine (extracellular) 5FC_int 5-Fluorocytosine 5FC_ext->5FC_int Cytosine Permease 5FU 5-Fluorouracil 5FC_int->5FU Cytosine Deaminase 5FUMP 5-Fluorouridine Monophosphate 5FU->5FUMP Uracil Phosphoribosyl- transferase (UPRT) 5FUDP 5-Fluorouridine Diphosphate 5FUMP->5FUDP 5FdUMP 5-Fluorodeoxyuridine Monophosphate 5FUMP->5FdUMP 5FUTP 5-Fluorouridine Triphosphate 5FUDP->5FUTP RNA RNA Incorporation 5FUTP->RNA DNA DNA Incorporation 5FdUMP->DNA Inhibition of Thymidylate Synthase

Metabolic activation and incorporation of 5-Fluorocytosine.

LC-MS/MS Method for Validating Incorporation

LC-MS/MS is the gold standard for the quantitative analysis of modified nucleosides within complex biological matrices due to its high sensitivity, specificity, and accuracy.[4] The use of stable isotope-labeled internal standards, such as 5-Fluoro Cytosine-13C,15N2, allows for precise quantification by correcting for matrix effects and variations in sample processing.

Experimental Workflow

The general workflow for analyzing the incorporation of 5-Fluoro Cytosine-13C,15N2 using LC-MS/MS involves several key steps from sample preparation to data analysis.

LC-MS/MS Experimental Workflow start Start: Cells treated with 5-FC-13C,15N2 extraction Nucleic Acid Extraction (DNA/RNA) start->extraction hydrolysis Enzymatic Hydrolysis to Nucleosides extraction->hydrolysis separation Liquid Chromatography (LC) Separation hydrolysis->separation detection Tandem Mass Spectrometry (MS/MS) Detection separation->detection analysis Data Analysis: Quantification of Incorporation detection->analysis end End: Results analysis->end

General workflow for LC-MS/MS analysis of nucleoside incorporation.
Detailed Experimental Protocol

1. Sample Preparation:

  • Nucleic Acid Extraction: Isolate total DNA or RNA from cells treated with 5-Fluoro Cytosine-13C,15N2 using commercially available kits or standard phenol-chloroform extraction protocols.[5] Ensure high purity of the extracted nucleic acids, as indicated by a 260/280 nm absorbance ratio of ~1.8 for DNA and ~2.0 for RNA.[5]

  • Enzymatic Hydrolysis: Digest the purified DNA/RNA into individual nucleosides. A sequential digestion using nuclease P1 and alkaline phosphatase is a commonly employed method.[5]

    • Briefly, denature 1-5 µg of DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.

    • Add nuclease P1 and incubate at 37°C for 2-4 hours.

    • Subsequently, add alkaline phosphatase and incubate for another 2-4 hours at 37°C.[5]

  • Protein Precipitation and Cleanup: Precipitate proteins from the digested sample, for instance, by adding a cold solvent like methanol or acetonitrile.[6] Centrifuge to pellet the protein and collect the supernatant containing the nucleosides. Solid-phase extraction (SPE) can also be used for further cleanup and concentration of the analytes.[7]

2. LC-MS/MS Analysis:

  • Chromatography: Separate the nucleosides using a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid, is typically used.[6]

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8] The specific mass transitions for the unlabeled and labeled 5-fluoro-2'-deoxycytidine (or cytidine for RNA) need to be determined. For 5-Fluoro Cytosine-13C,15N2, the precursor and product ions will have a mass shift corresponding to the number of incorporated heavy isotopes.

ParameterTypical Setting
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol/Acetonitrile
Flow Rate0.2-0.4 mL/min
GradientLinear gradient from low to high organic phase
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]+ of 5-fluoro-2'-deoxycytidine and its labeled counterpart
Product Ion (Q3)Fragment ion (e.g., corresponding to the base)

Table 1: General LC-MS/MS parameters for nucleoside analysis. Specific values should be optimized for the instrument and analyte.

Comparison with Alternative Methods

While LC-MS/MS is a powerful technique, other methods can also be employed to assess the incorporation of labeled compounds, each with its own set of advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Separation by chromatography followed by mass-based detection and quantification.High sensitivity and specificity.[4] Absolute quantification possible with stable isotope standards. Can distinguish between different modified nucleosides.Requires expensive instrumentation. Sample preparation can be complex.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Provides detailed structural information.[10] Non-destructive. Can be used for flux analysis.[11]Lower sensitivity compared to MS.[10] Requires larger sample amounts. Data analysis can be complex.
Autoradiography (with radiolabeled 5-FC) Utilizes a radiolabeled version of 5-FC (e.g., with ³H or ¹⁴C) and detects its incorporation by exposing to photographic film or a phosphor imager.High sensitivity. Provides spatial distribution information within tissues or cells.Involves handling of radioactive materials. Provides relative, not absolute, quantification. Lower resolution compared to microscopy-based methods.

Table 2: Comparison of analytical methods for validating nucleoside incorporation.

Conclusion

The choice of method for validating the incorporation of 5-Fluoro Cytosine-13C,15N2 depends on the specific research question, available resources, and the level of quantitative detail required. LC-MS/MS offers unparalleled sensitivity and specificity for the absolute quantification of nucleoside incorporation into DNA and RNA, making it the preferred method for many applications in drug development and metabolic research. While alternative methods like NMR and autoradiography have their specific advantages, they generally do not match the quantitative power of LC-MS/MS for this type of analysis. The detailed protocol and comparative information provided in this guide aim to equip researchers with the necessary knowledge to design and execute robust validation studies.

References

A Comparative Analysis of 5-Fluoro Cytosine-¹³C,¹⁵N₂ and Its Deuterated Analogs as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is critical to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison between 5-Fluoro Cytosine-¹³C,¹⁵N₂ and its deuterated analogs when used as internal standards in mass spectrometry-based assays. The comparison is supported by established principles and experimental observations from the scientific literature regarding stable isotope-labeled internal standards.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Their utility lies in their chemical and physical similarity to the analyte, which allows them to co-elute and experience similar ionization effects, thereby correcting for variability during sample preparation, chromatography, and detection.[1][2] However, the choice of isotopic label—specifically, heavy-atom isotopes like ¹³C and ¹⁵N versus deuterium (²H)—can significantly impact assay performance.[3][4]

Core Performance Comparison: ¹³C,¹⁵N₂-Labeled vs. Deuterated Internal Standards

The ideal internal standard should exhibit identical chromatographic behavior, extraction recovery, and ionization efficiency to the analyte it is meant to track.[1] While both ¹³C,¹⁵N₂-labeled and deuterated standards aim to achieve this, inherent physicochemical differences can lead to notable variations in performance.

Chromatographic Co-elution and Matrix Effects: One of the most significant advantages of using ¹³C,¹⁵N₂-labeled internal standards is their near-perfect co-elution with the unlabeled analyte.[5] In contrast, deuterated standards often exhibit a slight shift in retention time, a phenomenon known as the "isotope effect."[3][6] This separation, even if minor, can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement from co-eluting matrix components. This can compromise the accuracy of quantification.[6] For instance, studies on other small molecules have shown that such retention time differences can lead to significant quantification errors.[3]

Isotopic Stability: 5-Fluoro Cytosine-¹³C,¹⁵N₂ possesses exceptional isotopic stability, as the ¹³C and ¹⁵N isotopes are incorporated into the stable pyrimidine ring structure.[5] Deuterium labels, particularly if not placed on stable positions, can be susceptible to back-exchange with protons from the solvent or matrix, which would compromise the integrity of the standard.[4]

Mass Difference: The mass difference between the analyte and the internal standard is another consideration. A sufficient mass shift (typically ≥ 3 amu) is desirable to prevent isotopic crosstalk, where the isotopic signature of the analyte at high concentrations can contribute to the signal of the internal standard.[7] While deuteration can easily achieve a large mass shift, careful placement of ¹³C and ¹⁵N labels in 5-Fluoro Cytosine-¹³C,¹⁵N₂ also provides a clear mass difference, minimizing this risk.

Quantitative Data Summary

Performance Parameter5-Fluoro Cytosine-¹³C,¹⁵N₂Deuterated 5-Fluoro CytosineRationale
Chromatographic Co-elution with Analyte Near-perfect co-elutionPotential for retention time shift (Isotope Effect)¹³C and ¹⁵N substitution has a negligible effect on hydrophobicity and chromatographic behavior.[3] Deuteration can alter the physicochemical properties, leading to chromatographic separation.
Matrix Effect Compensation HighVariable to ModerateCo-elution ensures both analyte and internal standard experience the same matrix effects, leading to accurate correction.[5] Chromatographic shifts with deuterated standards can lead to differential ion suppression or enhancement.[6]
Isotopic Stability High (stable labels)Dependent on label position; potential for back-exchange¹³C and ¹⁵N are incorporated into the core structure and are not exchangeable.[5] Deuterium atoms can exchange with protons, especially if located on heteroatoms or activated carbon atoms.[4]
Accuracy & Precision ExcellentGood to Excellent (can be compromised by matrix effects)More reliable correction for analytical variability generally leads to higher accuracy and precision.[4]
Risk of Isotopic Crosstalk LowLow to Moderate (dependent on mass shift and analyte concentration)A mass shift of +3 amu for ¹³C,¹⁵N₂ provides clear separation. The risk with deuterated standards depends on the degree of deuteration and potential for natural isotope contribution from the analyte.[7]

Experimental Protocols

To empirically determine the optimal internal standard for a 5-Fluoro Cytosine assay, the following experimental protocols are recommended.

Evaluation of Chromatographic Co-elution

Objective: To determine the difference in retention time (ΔRT) between 5-Fluoro Cytosine and each of its stable isotope-labeled internal standards.

Methodology:

  • Prepare a solution containing a known concentration of 5-Fluoro Cytosine and an equimolar concentration of the internal standard (either 5-Fluoro Cytosine-¹³C,¹⁵N₂ or the deuterated analog).

  • Analyze the solution using the developed LC-MS/MS method.

  • Extract the ion chromatograms for the analyte and the internal standard.

  • Determine the retention time at the peak apex for both compounds.

  • Calculate the ΔRT. An ideal internal standard will have a ΔRT close to zero.

Assessment of Matrix Effects

Objective: To compare the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard spiked into a pure solvent.

    • Set B: Analyte and internal standard spiked into extracted blank matrix (e.g., plasma, urine) from at least six different sources.

    • Set C: Blank matrix extract spiked with the internal standard, with the analyte post-extraction spiked at the same concentration as Set B.

  • Analyze all samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for the analyte and the internal standard-normalized MF:

    • Analyte MF = (Peak area of analyte in Set C) / (Peak area of analyte in Set A)

    • IS-Normalized MF = (Analyte/IS peak area ratio in Set B) / (Analyte/IS peak area ratio in Set A)

  • An IS-Normalized MF close to 1.0 indicates effective compensation for matrix effects.[10] The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources should be low (<15%).

Visualizations

The following diagram illustrates a typical experimental workflow for the validation of an internal standard in a bioanalytical method.

G cluster_prep Sample Preparation & Spiking cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation analyte Analyte Stock (5-Fluoro Cytosine) matrix Blank Biological Matrix (e.g., Plasma) is_13c15n IS Stock (5-Fluoro Cytosine-¹³C,¹⁵N₂) is_d IS Stock (Deuterated Analog) mix_1 Mix 1: Analyte + IS-¹³C,¹⁵N₂ in Matrix matrix->mix_1 Spike mix_2 Mix 2: Analyte + Deuterated IS in Matrix matrix->mix_2 Spike extraction Sample Extraction (e.g., Protein Precipitation, SPE) mix_1->extraction mix_2->extraction lcms LC-MS/MS System extraction->lcms Inject coelution Co-elution Analysis (ΔRT) lcms->coelution Acquire Data matrix_effect Matrix Effect Assessment (IS-Normalized MF) lcms->matrix_effect Acquire Data performance Assay Performance (Accuracy, Precision) lcms->performance Acquire Data conclusion Select Optimal Internal Standard performance->conclusion

Caption: Workflow for comparing internal standard performance.

Conclusion

The evidence strongly suggests that 5-Fluoro Cytosine-¹³C,¹⁵N₂ offers superior performance as an internal standard compared to its deuterated analogs for quantitative mass spectrometry.[1][5] Its key advantages include near-perfect co-elution with the analyte, leading to more accurate compensation for matrix effects, and greater isotopic stability, which eliminates the risk of back-exchange and ensures data integrity.[4][5] While deuterated internal standards are often more readily available, the potential for chromatographic shifts and differential matrix effects necessitates more rigorous validation to ensure they do not compromise data quality.[3][8] For assays requiring the highest level of accuracy and reliability, 5-Fluoro Cytosine-¹³C,¹⁵N₂ is the recommended choice.

References

A Researcher's Guide to Stable Isotope Tracing: 5-Fluoro Cytosine-¹³C,¹⁵N₂ vs. 5-Fluorouracil-¹³C,¹⁵N₂ in Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-Fluoro Cytosine-¹³C,¹⁵N₂ (5-FC-¹³C,¹⁵N₂) and 5-Fluorouracil-¹³C,¹⁵N₂ (5-FU-¹³C,¹⁵N₂) for studying cancer cell metabolism. This document outlines the distinct applications of these stable isotope-labeled compounds, supported by metabolic pathway diagrams and experimental considerations.

The study of cancer metabolism has been significantly advanced by the use of stable isotope tracers, which allow for the detailed tracking of metabolic pathways in vitro and in vivo. Both 5-FC-¹³C,¹⁵N₂ and 5-FU-¹³C,¹⁵N₂ are powerful tools in this field, yet their applications differ fundamentally based on their points of entry into cellular metabolism. 5-FU is a widely used chemotherapeutic agent, while 5-FC acts as a prodrug, offering a unique approach to investigating targeted drug activation and its metabolic consequences.

Core Comparison: Prodrug Activation vs. Direct Metabolic Action

The primary distinction between using 5-FC-¹³C,¹⁵N₂ and 5-FU-¹³C,¹⁵N₂ in metabolic studies lies in the conversion step required for 5-FC. 5-Fluorocytosine is relatively non-toxic to mammalian cells and is converted to the cytotoxic 5-Fluorouracil by the enzyme cytosine deaminase (CD).[1][2][3] This conversion can be engineered in cancer cells by introducing the CD gene, providing a model for targeted chemotherapy.

Herein lies the differential utility of these two isotopic tracers:

  • 5-Fluorouracil-¹³C,¹⁵N₂ is employed to directly trace the metabolic fate of 5-FU in cancer cells. This includes its anabolic conversion into cytotoxic nucleotides that disrupt DNA and RNA synthesis, as well as its catabolic breakdown.[4][5][6][7]

  • 5-Fluoro Cytosine-¹³C,¹⁵N₂ is utilized in studies involving cancer cells engineered to express cytosine deaminase. In this context, it serves to investigate the efficiency of prodrug conversion to 5-FU and the subsequent metabolic cascade of the activated drug.[1][8] This approach is particularly relevant for research in gene-directed enzyme prodrug therapy (GDEPT).

Metabolic Pathways and Isotopic Labeling

The journey of the ¹³C and ¹⁵N labels from both 5-FC and 5-FU converges upon the formation of 5-FU and its subsequent metabolites. The dual labeling provides the advantage of tracking both the carbon skeleton and the nitrogen atoms, offering deeper insights into nucleotide metabolism and its downstream effects.

Below is a DOT language script that generates a diagram illustrating the metabolic pathways.

Metabolic Pathways of 5-FC and 5-FU cluster_0 Extracellular cluster_1 Intracellular 5-FC-13C,15N2_ext 5-Fluoro Cytosine-¹³C,¹⁵N₂ 5-FC-13C,15N2_int 5-Fluoro Cytosine-¹³C,¹⁵N₂ 5-FC-13C,15N2_ext->5-FC-13C,15N2_int Transport 5-FU-13C,15N2_ext 5-Fluorouracil-¹³C,¹⁵N₂ 5-FU-13C,15N2_int 5-Fluorouracil-¹³C,¹⁵N₂ 5-FU-13C,15N2_ext->5-FU-13C,15N2_int Transport CD Cytosine Deaminase (in engineered cells) 5-FC-13C,15N2_int->CD Conversion FUMP 5-Fluoro Uridine Monophosphate (FUMP-¹³C,¹⁵N₂) 5-FU-13C,15N2_int->FUMP CD->5-FU-13C,15N2_int FUDP 5-Fluoro Uridine Diphosphate (FUDP-¹³C,¹⁵N₂) FUMP->FUDP FdUMP 5-Fluoro-2'-deoxyuridine Monophosphate (FdUMP-¹³C,¹⁵N₂) FUMP->FdUMP FUTP 5-Fluoro Uridine Triphosphate (FUTP-¹³C,¹⁵N₂) FUDP->FUTP FdUDP 5-Fluoro-2'-deoxyuridine Diphosphate (FdUDP-¹³C,¹⁵N₂) FUDP->FdUDP RNA_damage RNA Damage FUTP->RNA_damage Incorporation into RNA DNA_synthesis_inhibition DNA Synthesis Inhibition FdUMP->DNA_synthesis_inhibition Inhibits Thymidylate Synthase FdUTP 5-Fluoro-2'-deoxyuridine Triphosphate (FdUTP-¹³C,¹⁵N₂) FdUDP->FdUTP FdUTP->DNA_synthesis_inhibition Incorporation into DNA

Caption: Metabolic pathways of 5-FC and 5-FU.

Quantitative Data Comparison

Parameter5-Fluoro Cytosine-¹³C,¹⁵N₂5-Fluorouracil-¹³C,¹⁵N₂Rationale
Uptake Rate Dependent on cytosine permease activity.Dependent on uracil transport mechanisms.Different transporters mediate the uptake of cytosine and uracil analogs.
Intracellular 5-FU-¹³C,¹⁵N₂ Levels Dependent on cytosine deaminase activity.Directly reflects uptake and subsequent metabolism.5-FC requires enzymatic conversion to 5-FU.
¹³C,¹⁵N Enrichment in FUMP Delayed and dependent on 5-FC to 5-FU conversion rate.Rapid, reflecting direct conversion from 5-FU.The kinetics of labeling will differ due to the prodrug activation step.
¹³C,¹⁵N Enrichment in FUTP (RNA precursors) Tracer incorporation is a function of both conversion and anabolic rates.Directly measures the rate of anabolic activation to RNA precursors.Provides a clearer picture of the flux towards RNA damage.
¹³C,¹⁵N Enrichment in FdUMP (DNA precursors) Tracer incorporation reflects the flux through the deoxyribonucleotide synthesis pathway post-conversion.Directly measures the flux towards DNA synthesis inhibition.Allows for the assessment of the relative contribution of 5-FU to the inhibition of DNA replication.
¹³C,¹⁵N Labeled Amino Acids Possible if the pyrimidine ring is catabolized and carbons/nitrogens enter central carbon/nitrogen metabolism.Similar to 5-FC, but likely with faster kinetics.The breakdown of fluoropyrimidines can contribute to other metabolic pools.

Experimental Protocols

The successful application of these tracers hinges on robust experimental design and precise analytical methodologies. Below are generalized protocols for their use in cancer cell metabolism studies.

In Vitro Metabolic Labeling with 5-FC-¹³C,¹⁵N₂ or 5-FU-¹³C,¹⁵N₂
  • Cell Culture: Culture cancer cells (with and without cytosine deaminase expression for comparative studies) in appropriate media to mid-log phase.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of either 5-FC-¹³C,¹⁵N₂ or 5-FU-¹³C,¹⁵N₂. The concentration should be optimized based on the specific cell line and experimental goals, but typically ranges from 10 to 100 µM.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in metabolite labeling.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water, and scraping the cells.

    • Centrifuge the cell lysate to pellet proteins and cellular debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment in downstream metabolites.

LC-MS/MS Analysis

A targeted LC-MS/MS method is essential for the accurate quantification of the labeled metabolites.

  • Chromatography: Utilize a column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect the specific mass transitions of the labeled and unlabeled metabolites.

  • Data Analysis: Calculate the fractional isotopic enrichment for each metabolite at each time point to determine the metabolic flux.

Experimental Workflow Visualization

The following DOT script visualizes a typical experimental workflow for a comparative metabolic tracing study.

Experimental Workflow cluster_setup Experimental Setup cluster_labeling Isotopic Labeling cluster_analysis Analysis cell_culture Cancer Cell Culture (CD+ and CD- lines) add_5FC Add 5-FC-¹³C,¹⁵N₂ cell_culture->add_5FC add_5FU Add 5-FU-¹³C,¹⁵N₂ cell_culture->add_5FU incubation Time-Course Incubation add_5FC->incubation add_5FU->incubation extraction Metabolite Extraction incubation->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Metabolic Flux Analysis lcms->data_analysis

Caption: Comparative metabolic tracing workflow.

Logical Relationship: Choosing the Right Tracer

The decision to use 5-FC-¹³C,¹⁵N₂ versus 5-FU-¹³C,¹⁵N₂ is dictated by the primary research question. The following diagram illustrates this logical relationship.

Tracer Selection Logic research_question Primary Research Question? prodrug_activation Investigating Prodrug Activation and Efficacy? research_question->prodrug_activation Yes direct_metabolism Studying Direct 5-FU Metabolism and Cytotoxicity? research_question->direct_metabolism No use_5FC Use 5-FC-¹³C,¹⁵N₂ in CD-expressing cells prodrug_activation->use_5FC use_5FU Use 5-FU-¹³C,¹⁵N₂ direct_metabolism->use_5FU

Caption: Logic for selecting the appropriate tracer.

Conclusion

References

A Comparative Analysis of the Immunosuppressive Effects of 5-Fluorocytosine and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive properties of 5-Fluorocytosine (5-FC) and its metabolic derivative, 5-Fluorouracil (5-FU). The following sections detail their comparative immunosuppressive potency, underlying mechanisms of action, and the experimental protocols used to evaluate their effects on the immune system.

Executive Summary

5-Fluorocytosine (5-FC), primarily an antifungal agent, exhibits significantly weaker immunosuppressive activity compared to the widely used chemotherapeutic drug, 5-Fluorouracil (5-FU). Experimental evidence indicates that 5-FC possesses approximately 1% of the in vivo and 0.1% of the in vitro immunosuppressive potency of 5-FU.[1][2][3][4][5] The immunosuppressive effects of 5-FC are largely attributed to its conversion to 5-FU, either through metabolic processes in vivo, potentially by intestinal microflora, or due to trace amounts of 5-FU present as a contaminant in 5-FC formulations.[1][2][3][6] 5-FU, on the other hand, has a more complex and direct impact on the immune system, with its effects being dose-dependent and capable of both immunosuppression and, under certain conditions, immune activation.

Data Presentation: Quantitative Comparison of Immunosuppressive Activity

The following tables summarize the quantitative data on the immunosuppressive effects of 5-FC and 5-FU from in vivo and in vitro studies.

Table 1: In Vivo Immunosuppressive Activity

DrugAnimal ModelAntigenAssayDosageEffect on Immune ResponseReference
5-Fluorocytosine (5-FC) Male BALB/c MiceSheep Red Blood Cells (SRC)Plaque-Forming Cell (PFC) AssaySingle dose of 1.0 or 1.75 g/kgReduction to 0.5-0.8 of control response[4]
4 daily doses of 0.75-1.0 g/kgReduction to approximately 0.3 of control response[4]
5-Fluorouracil (5-FU) Male BALB/c MiceSheep Red Blood Cells (SRC)Plaque-Forming Cell (PFC) AssaySingle doseApproximately 100 times more effective than 5-FC[4]
4 daily dosesApproximately 100 times more effective than 5-FC[4]

Table 2: In Vitro Immunosuppressive Activity

DrugCell TypeMitogenAssayConcentrationEffect on Lymphocyte ResponseReference
5-Fluorocytosine (5-FC) Mouse Lymphoid CellsPhytohaemagglutinin (PHA) or Concanavalin A (Con A)Lymphocyte Transformation≥ 1 mg/mlInhibition of response[1][2][3]
Human Lymphoid CellsPhytohaemagglutinin (PHA) or Concanavalin A (Con A)Lymphocyte Transformation≥ 1 mg/mlInhibition of response[1][2][3]
5-Fluorouracil (5-FU) Mouse and Human Lymphoid CellsPhytohaemagglutinin (PHA) or Concanavalin A (Con A)Lymphocyte Transformation-Approximately 1,000 times more effective than 5-FC[3][4]

Mechanisms of Immunosuppressive Action

The immunosuppressive effects of 5-FC and 5-FU are mediated through distinct, yet related, pathways.

5-Fluorocytosine (5-FC): An Indirect Effect

The primary mechanism of 5-FC's immunosuppressive activity is its conversion to 5-FU.[1][2][3] In fungi, this conversion is efficiently catalyzed by the enzyme cytosine deaminase.[7] While mammalian cells lack this enzyme, deamination can occur to a limited extent in mammals, likely mediated by intestinal microorganisms.[3][6] The immunosuppressive effects observed with 5-FC administration can, therefore, be largely attributed to the resulting low levels of 5-FU.

cluster_5FC 5-Fluorocytosine (5-FC) cluster_conversion Conversion cluster_5FU 5-Fluorouracil (5-FU) 5_FC 5-Fluorocytosine Cytosine_Deaminase Cytosine Deaminase (Fungal/Microfloral) 5_FC->Cytosine_Deaminase 5_FU 5-Fluorouracil Cytosine_Deaminase->5_FU Deamination

Figure 1: Conversion of 5-Fluorocytosine to 5-Fluorouracil.

5-Fluorouracil (5-FU): A Dual and Complex Immunomodulatory Role

5-FU exerts its immunosuppressive and immunomodulatory effects through multiple pathways, primarily by interfering with DNA and RNA synthesis.[8] Its active metabolites can inhibit thymidylate synthase, a key enzyme in DNA synthesis, and can also be incorporated into RNA, leading to errors in protein synthesis.[8] In the context of the immune system, 5-FU has been shown to have two notable and somewhat contrasting effects:

  • Activation of the NLRP3 Inflammasome: 5-FU can induce lysosomal stress in myeloid-derived suppressor cells (MDSCs), leading to the release of cathepsin B. This, in turn, activates the NLRP3 inflammasome, resulting in the production of the pro-inflammatory cytokine IL-1β.[9] This pathway can, paradoxically, promote tumor growth in some contexts.

5_FU 5-Fluorouracil Lysosomal_Stress Lysosomal Stress in MDSCs 5_FU->Lysosomal_Stress Cathepsin_B_Release Cathepsin B Release Lysosomal_Stress->Cathepsin_B_Release NLRP3_Activation NLRP3 Inflammasome Activation Cathepsin_B_Release->NLRP3_Activation Caspase1_Activation Caspase-1 Activation NLRP3_Activation->Caspase1_Activation IL1b_Secretion IL-1β Secretion Caspase1_Activation->IL1b_Secretion Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1_Activation

Figure 2: 5-FU-induced NLRP3 inflammasome activation pathway.

  • Activation of the cGAS-STING Pathway: In some cancer cells, 5-FU can induce DNA damage, leading to the presence of cytosolic DNA. This cytosolic DNA is detected by cGAS (cyclic GMP-AMP synthase), which then activates the STING (stimulator of interferon genes) pathway. This results in the production of type I interferons (IFNs), which can promote an anti-tumor immune response by enhancing T-cell activity.[10][11]

5_FU 5-Fluorouracil DNA_Damage DNA Damage 5_FU->DNA_Damage Cytosolic_DNA Cytosolic DNA DNA_Damage->Cytosolic_DNA cGAS_Activation cGAS Activation Cytosolic_DNA->cGAS_Activation cGAMP_Production cGAMP Production cGAS_Activation->cGAMP_Production STING_Activation STING Activation cGAMP_Production->STING_Activation TBK1_IRF3_Activation TBK1/IRF3 Activation STING_Activation->TBK1_IRF3_Activation Type_I_IFN_Production Type I Interferon Production TBK1_IRF3_Activation->Type_I_IFN_Production Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Type_I_IFN_Production->Anti_Tumor_Immunity

Figure 3: 5-FU-induced cGAS-STING pathway activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of the immunosuppressive effects of 5-FC and 5-FU.

1. In Vivo Plaque-Forming Cell (PFC) Assay

This assay is used to quantify antibody-producing cells in the spleen of mice following immunization.

  • Animals: Male BALB/c mice, weighing 20-25 g.

  • Antigen: 0.1 ml of a 10% (v/v) solution of formolized sheep red blood cells (SRC) administered intravenously on day 0.

  • Drug Administration:

    • 5-FC is suspended in 1% carboxymethylcellulose in physiological saline.

    • 5-FU is dissolved in saline.

    • Drugs are administered subcutaneously.

  • Procedure:

    • On day 4 post-immunization, spleens are removed from the mice.

    • Spleen cell suspensions are prepared.

    • The number of plaque-forming cells (PFCs) producing antibodies against SRC is determined using standard PFC assay methods.

  • Endpoint: The number of PFCs per spleen is counted and compared between drug-treated and control groups.

Immunization Day 0: Immunize Mice with SRC Drug_Administration Drug Administration (5-FC or 5-FU) Immunization->Drug_Administration Spleen_Harvest Day 4: Harvest Spleens Drug_Administration->Spleen_Harvest PFC_Assay Plaque-Forming Cell (PFC) Assay Spleen_Harvest->PFC_Assay Data_Analysis Quantify PFCs and Compare Groups PFC_Assay->Data_Analysis

Figure 4: Experimental workflow for the in vivo PFC assay.

2. In Vitro Lymphocyte Transformation Assay

This assay measures the proliferative response of lymphocytes to mitogenic stimulation.

  • Cells: Mouse spleen cells or human peripheral blood lymphocytes.

  • Mitogens: Phytohaemagglutinin (PHA) or Concanavalin A (Con A).

  • Culture Conditions: Lymphocytes are cultured in appropriate media supplemented with serum.

  • Drug Application: 5-FC and 5-FU are added to the cell cultures at various concentrations.

  • Procedure:

    • Lymphocytes are cultured in the presence or absence of a mitogen and the test drug.

    • After a defined incubation period (e.g., 72 hours), a radiolabeled nucleoside (e.g., tritiated thymidine) is added to the cultures.

    • Cells are incubated for an additional period to allow for the incorporation of the radiolabeled nucleoside into newly synthesized DNA.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

  • Endpoint: The level of radioactivity, which is proportional to the degree of lymphocyte proliferation, is compared between drug-treated and control cultures.

Conclusion

References

Unveiling the Metabolic Fate of 5-Fluorocytosine: A Comparative Guide to Isotope Tracer and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo conversion of the antifungal agent 5-fluorocytosine (5-FC) to the chemotherapeutic drug 5-fluorouracil (5-FU) is critical for optimizing therapeutic efficacy and mitigating toxicity. This guide provides a comparative overview of established and potential methodologies for tracing this conversion in humans, with a focus on experimental data and detailed protocols.

The transformation of 5-FC to 5-FU within the human body, primarily mediated by the gut microbiota, is a double-edged sword. While it underlies the antifungal activity of 5-FC against susceptible pathogens that can deaminate it, this conversion in the host can lead to significant toxicity, mimicking the side effects of 5-FU chemotherapy[1][2][3]. Accurately quantifying this conversion is therefore paramount. This guide explores the primary methods used to study this metabolic pathway, presenting their principles, protocols, and comparative data.

Established Methods for Detecting 5-FC to 5-FU Conversion

While direct in vivo isotope tracer studies in humans specifically designed to quantify the conversion of 5-FC to 5-FU are not extensively documented in publicly available literature, two principal methods have been instrumental in confirming and quantifying this biotransformation: in vitro studies using radiolabeled 5-FC with human intestinal microflora and in vivo studies employing gas chromatography-mass spectrometry (GC-MS) for the detection of 5-FU in patients treated with 5-FC.

In Vitro Radiolabeling with Human Intestinal Microflora

This approach provides direct evidence of the role of gut bacteria in the conversion process. By using a radiolabeled 5-FC molecule, researchers can trace the fate of the carbon skeleton and identify the resulting metabolites.

Experimental Protocol:

A study by Harris et al. utilized an in vitro semicontinuous culture system to simulate the human intestinal microflora[4][5].

  • Inoculum Preparation: The system was inoculated with human feces to establish a complex microbial community.

  • Dosing: The culture was dosed with [6-¹⁴C]-5-fluorocytosine.

  • Sampling: Samples were collected at various time points (e.g., 2, 4, 8, 24, 48, 72, and 96 hours) after the administration of the radiolabeled compound[6].

  • Analysis: The collected samples were analyzed using High-Pressure Liquid Chromatography (HPLC) to separate 5-FC from its metabolites.

  • Quantification: The amount of radioactivity in the separated fractions corresponding to 5-FC and 5-FU was quantified using a liquid scintillation counter to determine the extent of conversion[6][7].

Data Presentation:

Time Point5-FU Concentration (µg/mL) - Acute Dose5-FU Concentration (µg/mL) - Chronic Dose
8 hoursNot Detected>0
24 hoursIncreasing LevelsIncreased Rate of Production
4 days9.4231.86

Table 1: Conversion of [¹⁴C]-5-FC to 5-FU by human intestinal microflora in an in vitro culture system. Data extracted from Harris et al. (1986)[6].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific analytical technique used to detect and quantify 5-FU in biological samples from patients receiving 5-FC therapy. This method provides in vivo evidence of the conversion.

Experimental Protocol:

A study by Diasio et al. employed a GC-MS method to measure 5-FU in the serum of patients and healthy volunteers[1][2][3].

  • Sample Collection: Serum samples were obtained from individuals who had received an oral dose of 5-FC.

  • Extraction: 5-FU was extracted from the serum. A novel procedure described by Hillcoat et al. involved heating the plasma, washing with ether, and extracting the drug under optimal conditions to remove interfering plasma components[8][9].

  • Derivatization: The extracted 5-FU was derivatized to make it volatile for GC analysis.

  • GC-MS Analysis: The derivatized sample was injected into a gas chromatograph coupled to a mass spectrometer. The instrument separates the components of the mixture and detects the specific mass-to-charge ratio of the 5-FU derivative.

  • Quantification: The concentration of 5-FU was determined by comparing the signal intensity to that of a known concentration of an internal standard (e.g., methylated thymine)[8][9].

Data Presentation:

Subject Group5-FC DosePeak Serum 5-FU Level (ng/mL)Time to Peak (hours)
Healthy Volunteers (n=2)2 g (oral)>1005
Patients (n=2)2 g (oral)>1005
Patients with Cryptococcal Meningitis (n=7)Variable>1,000 in 20 of 41 samplesNot Specified

Table 2: Serum 5-FU levels detected by GC-MS in humans after oral administration of 5-FC. Data from Diasio et al. (1978)[1][3].

Potential and Alternative Isotope-Based Methodologies

While not yet standard practice for tracing 5-FC to 5-FU conversion in humans, other isotope-based techniques offer promising avenues for future research.

Stable Isotope Labeling with Mass Spectrometry

The use of stable isotopes, such as ¹³C or ¹⁵N, to label 5-FC would be a powerful tool for in vivo human studies. Commercially available Flucytosine-¹³C,¹⁵N₂ can be used as a tracer[10].

Hypothetical Experimental Workflow:

  • Administration: A known dose of ¹³C,¹⁵N-labeled 5-FC would be administered to human subjects.

  • Sample Collection: Blood or urine samples would be collected at various time points.

  • LC-MS/MS Analysis: The samples would be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique can differentiate between the unlabeled (endogenous) and the labeled (tracer-derived) 5-FC and 5-FU based on their mass difference.

  • Quantification: By measuring the ratio of labeled to unlabeled 5-FU, the rate and extent of conversion could be precisely determined.

This method would offer the advantage of not exposing subjects to ionizing radiation.

Positron Emission Tomography (PET) Imaging

PET imaging is a non-invasive technique that could potentially visualize and quantify the conversion of 5-FC to 5-FU in real-time within the body. While ¹⁸F-5-FU PET is used for pharmacokinetic studies, a similar approach with ¹⁸F-labeled 5-FC could be envisioned[11][12].

Hypothetical Experimental Workflow:

  • Radiotracer Synthesis: ¹⁸F-labeled 5-FC would need to be synthesized.

  • Administration: The ¹⁸F-5-FC radiotracer would be injected into the subject.

  • PET Imaging: Dynamic PET scans would be acquired to track the distribution of the radiotracer and the appearance of ¹⁸F-5-FU in different tissues over time.

  • Kinetic Modeling: Mathematical models would be applied to the PET data to estimate the rate of conversion in various organs and tissues.

This approach would provide invaluable spatial and temporal information about the conversion process.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams outline the metabolic pathway of 5-FC and the experimental workflows.

Metabolic Pathway of 5-Fluorocytosine 5-FC 5-FC 5-FU 5-FU 5-FC->5-FU Cytosine Deaminase (Microflora) FUMP FUMP 5-FU->FUMP Orotate Phosphoribosyl- transferase FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUMP FdUMP FUDP->FdUMP Ribonucleotide Reductase RNA RNA FUTP->RNA RNA Polymerase DNA DNA FdUMP->DNA Thymidylate Synthase Inhibition

Caption: Metabolic conversion of 5-FC to 5-FU and its subsequent anabolic pathway.

Experimental Workflow for In Vitro Radiolabeling cluster_0 Preparation cluster_1 Analysis Inoculate Inoculate Culture with Human Feces Dose Dose with [14C]-5-FC Inoculate->Dose Sample Collect Samples at Time Points Dose->Sample HPLC Separate 5-FC and 5-FU by HPLC Sample->HPLC Quantify Quantify Radioactivity HPLC->Quantify

Caption: Workflow for in vitro radiolabeling studies of 5-FC conversion.

Experimental Workflow for GC-MS Analysis cluster_0 Sample Preparation cluster_1 Analysis Collect Collect Serum from 5-FC Treated Subject Extract Extract 5-FU from Serum Collect->Extract Derivatize Derivatize 5-FU Extract->Derivatize Inject Inject into GC-MS Derivatize->Inject Detect Detect and Quantify 5-FU Inject->Detect

Caption: Workflow for in vivo detection of 5-FU using GC-MS.

References

A Researcher's Guide to Comparative Metabolomics of Labeled vs. Unlabeled 5-Fluorocytosine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for designing and interpreting experiments to compare the metabolic impact of isotopically labeled versus unlabeled 5-Fluorocytosine (5-FC). While direct comparative studies are not yet prevalent in published literature, this document outlines the expected metabolic fate of 5-FC based on its known mechanism and the principles of stable isotope tracing. It provides hypothetical data and detailed experimental protocols to guide future research in this area.

Introduction

5-Fluorocytosine (5-FC) is a prodrug primarily used as an antifungal agent. Its efficacy relies on its conversion within fungal cells into the anticancer drug 5-Fluorouracil (5-FU), which then disrupts DNA and RNA synthesis.[1][2][3] Mammalian cells generally lack the necessary enzyme, cytosine deaminase, to perform this conversion, providing a degree of selective toxicity.[4] However, understanding the complete metabolic impact of 5-FC, including potential off-target effects or minor host cell metabolism, is crucial for drug development and safety assessment.

Stable isotope tracing is a powerful technique used in metabolomics to follow the metabolic fate of a compound.[5][6][7] By replacing atoms in 5-FC with their stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these labeled atoms into downstream metabolites using mass spectrometry. This guide outlines a comparative approach, contrasting the metabolic profiles of cells treated with unlabeled 5-FC against those treated with a labeled version, to precisely map its metabolic pathway and identify any unexpected transformations.

Metabolic Pathway of 5-Fluorocytosine

The established mechanism of action for 5-FC primarily occurs in susceptible fungal cells. The drug is transported into the cell by cytosine permease and is then converted to 5-FU by cytosine deaminase.[2][3][4] From there, 5-FU is further metabolized into two active cytotoxic nucleotides: 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP).[2][3] FUTP is incorporated into RNA, disrupting protein synthesis, while FdUMP inhibits thymidylate synthase, thereby blocking DNA synthesis.[3][8]

5-Fluorocytosine Metabolic Pathway cluster_cell Fungal Cell Five_FC_ext 5-Fluorocytosine (5-FC) Five_FC_int 5-FC Five_FC_ext->Five_FC_int Cytosine Permease Five_FU 5-Fluorouracil (5-FU) Five_FC_int->Five_FU Cytosine Deaminase FUMP 5-Fluorouridine Monophosphate (FUMP) Five_FU->FUMP UMP Pyrophosphorylase FdUMP 5-Fluorodeoxyuridine Monophosphate (FdUMP) Five_FU->FdUMP via Ribonucleotide Reductase Pathway FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA RNA Synthesis (Disrupted) FUTP->RNA DNA DNA Synthesis (Inhibited) FdUMP->DNA Inhibits Thymidylate Synthase Experimental Workflow cluster_prep Cell Preparation & Treatment cluster_treatment Treatment Groups cluster_analysis Metabolite Analysis Culture Cell Culture (e.g., Candida albicans or human cell line) Unlabeled Treat with Unlabeled 5-FC Culture->Unlabeled Labeled Treat with U-¹³C-5-FC Culture->Labeled Quench Metabolic Quenching (e.g., cold methanol) Unlabeled->Quench Labeled->Quench Extract Metabolite Extraction Quench->Extract LCMS LC-MS Analysis Extract->LCMS Data Data Processing & Comparative Analysis LCMS->Data

References

Safety Operating Guide

Proper Disposal Procedures for 5-Fluoro Cytosine-13C,15N2

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 5-Fluoro Cytosine-13C,15N2, a stable isotope-labeled compound. The disposal protocol is dictated by the chemical hazards of 5-Fluorocytosine, not the isotopic labels, as Carbon-13 and Nitrogen-15 are stable, non-radioactive isotopes.[1][][3] 5-Fluorocytosine is suspected of causing genetic defects and cancer, necessitating its handling as hazardous waste.[4]

Operational Disposal Plan

This step-by-step protocol ensures the safe handling and disposal of 5-Fluoro Cytosine-13C,15N2 waste, minimizing exposure risk and ensuring regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all personnel are equipped with appropriate PPE.

  • Gloves : Wear double nitrile gloves.[5] Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]

  • Eye Protection : Use safety glasses with side-shields or chemical safety goggles.[7]

  • Lab Coat : A lab coat or other protective clothing is mandatory to prevent skin contact.[4][7]

  • Respiratory Protection : If there is a risk of generating dust, use an appropriate respirator.[7] All handling of the solid form should occur in a well-ventilated area, preferably within a chemical fume hood.[4][7]

Step 2: Waste Segregation and Collection

Properly segregate waste to prevent accidental reactions and ensure correct disposal streams. Do not mix this waste with general laboratory trash.[1]

  • Solid Waste :

    • Collect unused or expired 5-Fluoro Cytosine-13C,15N2, and any materials used for spill cleanup (e.g., absorbent pads), using dry cleanup procedures that avoid generating dust.[4][7]

    • Place the solid waste into a dedicated, sealable, and clearly labeled hazardous waste container.[6][7]

  • Contaminated Labware and PPE :

    • All disposable items that have come into contact with the compound, such as gloves, weigh boats, pipette tips, and empty vials, must be disposed of as hazardous waste.[5][8]

    • Place these items in the same designated hazardous waste container as the solid waste.

  • Liquid Waste (Solutions) :

    • Aqueous solutions should not be disposed of down the drain.[6][7]

    • Collect all solutions containing 5-Fluoro Cytosine-13C,15N2 in a dedicated, leak-proof, and clearly labeled hazardous waste container for liquids.

Step 3: Labeling and Storage

Proper labeling is critical for safety and regulatory compliance.

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "5-Fluoro Cytosine-13C,15N2".

  • List all contents of the container.

  • Keep the container sealed except when adding waste.[8]

  • Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[9]

Step 4: Final Disposal

  • Never dispose of this chemical or its containers in regular trash or down the sanitary sewer.[8]

  • Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and final disposal.[1][8]

  • Disposal must be carried out at an authorized hazardous or special waste collection point or an authorized landfill, in accordance with all local, state, and federal regulations.[4]

Hazard and Disposal Summary

This table summarizes the key hazard information and corresponding disposal requirements for 5-Fluoro Cytosine-13C,15N2.

Parameter Information Reference
Chemical Name 5-Fluoro Cytosine-13C,15N2[10]
CAS Number 1216616-31-7[10]
Isotope Type Stable (Non-Radioactive)[1][3]
Primary Hazard Chemical Toxicity[11]
GHS Hazard Statements H341: Suspected of causing genetic defectsH351: Suspected of causing cancerH361: Suspected of damaging fertility or the unborn child[4][7]
Physical Form Solid, Powder[9]
Waste Classification Hazardous Chemical Waste[5][8]
Required Disposal Route Collection by certified hazardous waste personnel.[1][4]
Prohibited Disposal Do not dispose in general trash or down the drain.[4][7][8]

Waste Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of 5-Fluoro Cytosine-13C,15N2 waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate & Contain cluster_3 Step 3: Store & Await Pickup cluster_4 End: Final Disposal start Generate Waste Containing 5-Fluoro Cytosine-13C,15N2 is_solid Solid Waste or Contaminated PPE? start->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No (Liquid) storage Seal Container & Store in Designated Area solid_container->storage liquid_container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end_point Disposal by Authorized Personnel contact_ehs->end_point

Caption: Decision workflow for segregating and disposing of 5-Fluoro Cytosine-13C,15N2 waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Fluoro Cytosine-13C,15N2

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of 5-Fluoro Cytosine-13C,15N2 are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount due to the compound's potential hazards.

5-Fluoro Cytosine-13C,15N2, an isotopically labeled form of the antifungal agent Flucytosine, requires careful handling as it is considered a hazardous chemical.[1][2] Although not classified as a carcinogen by IARC, ACGIH, or NTP, it is suspected of damaging fertility or the unborn child.[3] The toxicological properties have not been fully investigated, warranting a cautious approach.[4][5] Structurally related to the antineoplastic drug 5-fluorouracil, it necessitates similar handling precautions to minimize exposure.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling 5-Fluoro Cytosine-13C,15N2.

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free, chemotherapy-grade nitrile gloves meeting ASTM Standard D-6978-(05)-13.[7][8]Prevents skin absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[9]
Body Protection Disposable, lint-free, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure.[7]Protects skin and personal clothing from contamination.
Eye & Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards. A full-face shield is required if there is a risk of splashing.[7][10]Protects eyes and face from accidental splashes of solutions or airborne particles.
Respiratory Protection A NIOSH-approved N95 or higher respirator should be used when there is a risk of generating airborne powder or aerosols.[7]Prevents inhalation of the compound, a potential route of exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to minimize the risk of exposure during routine laboratory operations.

  • Preparation : Before handling the compound, ensure that a designated area, preferably a chemical fume hood or a biological safety cabinet, is prepared. Cover the work surface with a disposable absorbent plastic-backed pad.[8]

  • Personal Protective Equipment (PPE) Donning : Put on PPE in the following order: gown, inner gloves, outer gloves, and eye/face protection. If required, a respirator should be fit-tested and worn according to a respiratory protection program.

  • Handling the Compound :

    • Avoid the formation of dust and aerosols.[4][10]

    • If working with a powder, handle it in a contained environment like a fume hood.

    • Use Luer-Lok syringes for transferring solutions to prevent needle detachment.

  • Decontamination : After handling, wipe down all surfaces and equipment with a suitable decontamination solution.

  • PPE Doffing : Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Managing Contaminated Waste

Proper disposal of 5-Fluoro Cytosine-13C,15N2 and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ContainerDisposal Method
Unused Compound Labeled hazardous chemical waste container.Treat as hazardous waste. Options include dissolving in a combustible solvent for incineration.[4][11]
Contaminated Labware (e.g., vials, pipette tips) Designated "Trace Chemo Waste" or cytotoxic waste container.[1]Dispose of in accordance with institutional and local regulations for cytotoxic waste.
Contaminated PPE (gloves, gown, etc.) Designated "Trace Chemo Waste" or cytotoxic waste container.[1]All disposable items that have come into contact with the compound are considered contaminated.
Sharps (needles, syringes) Puncture-resistant sharps container for cytotoxic waste.If a syringe contains residual drug, it must be disposed of as bulk hazardous chemical waste.[12]
Spill Cleanup Materials Labeled hazardous chemical waste container.All materials used to clean a spill should be treated as hazardous waste.

In the event of a spill, evacuate the area and follow your institution's established spill cleanup protocol for hazardous chemicals.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow for 5-Fluoro Cytosine-13C,15N2 A Preparation - Designate work area - Cover surface B Don PPE - Gown - Double gloves - Eye protection A->B Proceed to C Handling - Avoid dust/aerosols - Work in hood B->C Proceed to D Decontamination - Clean work surfaces - Clean equipment C->D After handling G Waste Segregation C->G During & after handling E Doff PPE - Outer gloves - Gown - Inner gloves D->E After decontamination F Hand Hygiene - Wash hands thoroughly E->F Final step H Unused Compound (Hazardous Waste) G->H I Contaminated PPE & Labware (Trace Chemo Waste) G->I J Sharps (Cytotoxic Sharps) G->J K Final Disposal - Incineration or other approved methods H->K I->K J->K

Caption: Workflow for the safe handling and disposal of 5-Fluoro Cytosine-13C,15N2.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.